5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Description
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Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSNWMVOAUEVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407958 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54463-89-7 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anticonvulsant, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This document details a robust synthetic pathway, outlines the underlying reaction mechanism, provides a thorough characterization protocol, and discusses the potential applications of this molecule in drug discovery and development. The methodologies described herein are designed to be both reproducible and scalable, providing a solid foundation for further research and optimization.
Retrosynthetic Analysis and Strategic Approach
The synthetic strategy for this compound is predicated on a convergent approach, culminating in the formation of the 1,2,4-triazole ring. The core principle involves the condensation of a carbonyl derivative with a guanidine-containing moiety, followed by an intramolecular cyclization.
Our retrosynthetic analysis deconstructs the target molecule into readily available starting materials. The triazole ring is envisioned to form from an N-acylaminoguanidine intermediate. This intermediate, in turn, can be synthesized from the reaction of 2-chlorobenzoyl chloride and aminoguanidine. 2-chlorobenzoyl chloride is accessible from the corresponding 2-chlorobenzoic acid, a common commercial chemical.
This approach is favored due to the commercial availability and relatively low cost of the starting materials. Furthermore, the reaction conditions are generally mild and amenable to standard laboratory equipment.
Detailed Synthetic Protocol
The synthesis of this compound is a two-step process: the formation of the N-acylaminoguanidine intermediate followed by its base-catalyzed cyclization.
Step 1: Synthesis of 2-chlorobenzoyl chloride
This initial step involves the conversion of 2-chlorobenzoic acid to its more reactive acid chloride derivative. Thionyl chloride is a common and effective reagent for this transformation.[4]
Materials:
-
2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid.
-
Add anhydrous toluene to dissolve the acid.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-chlorobenzoyl chloride, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A highly effective chlorinating agent that produces gaseous byproducts, simplifying their removal from the reaction mixture.
-
DMF (catalyst): Facilitates the reaction by forming a reactive Vilsmeier intermediate.
-
Anhydrous Conditions: Thionyl chloride and acid chlorides are moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.
Step 2: Synthesis of this compound
This step involves the acylation of aminoguanidine with 2-chlorobenzoyl chloride and subsequent cyclization.
Materials:
-
2-chlorobenzoyl chloride (from Step 1)
-
Aminoguanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a separate flask, dissolve aminoguanidine hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate the free base of aminoguanidine.
-
In another flask, dissolve the crude 2-chlorobenzoyl chloride in a suitable solvent like ethanol.
-
Slowly add the 2-chlorobenzoyl chloride solution to the cold aminoguanidine solution with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Add a solution of sodium hydroxide to the reaction mixture and heat to reflux for 4-6 hours to induce cyclization.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Causality Behind Experimental Choices:
-
Aminoguanidine Hydrochloride: The more stable salt form of aminoguanidine. The free base is generated in situ.
-
Low-Temperature Addition: The acylation of aminoguanidine is an exothermic reaction. Low temperatures help to control the reaction rate and prevent side reactions.
-
Base-Catalyzed Cyclization: The addition of a base promotes the intramolecular nucleophilic attack of a nitrogen atom of the guanidine moiety onto the carbonyl carbon, leading to the formation of the triazole ring.[5]
Reaction Mechanism
The formation of the 1,2,4-triazole ring proceeds through a well-established pathway. The initial step is the nucleophilic attack of the terminal amino group of aminoguanidine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride to form a tetrahedral intermediate, which then collapses to yield N-(2-chlorobenzoyl)aminoguanidine.
In the presence of a base, a proton is abstracted from one of the nitrogen atoms of the guanidine moiety, enhancing its nucleophilicity. This is followed by an intramolecular cyclization, where the deprotonated nitrogen attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the stable aromatic 1,2,4-triazole ring.
Comprehensive Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching of amine and triazole ring), ~1640 (C=N stretching), ~1580 (C=C stretching of the aromatic ring), ~750 (C-Cl stretching).[6][7] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (br s, 1H, NH of triazole), ~7.8-7.4 (m, 4H, aromatic protons), ~6.0 (br s, 2H, NH₂).[8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (C=N of triazole), ~155 (C-NH₂ of triazole), ~135-125 (aromatic carbons), including the carbon bearing the chlorine atom.[1][9] |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of the compound (C₈H₇ClN₄). The isotopic pattern for chlorine (M+ and M+2 peaks in a ~3:1 ratio) should be observed. |
| Elemental Analysis | The calculated percentages of C, H, N, and Cl should be in close agreement with the experimentally determined values. |
Significance and Potential Applications
The 1,2,4-triazole nucleus is a key structural motif in a multitude of biologically active compounds. The presence of the 2-chlorophenyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy.
Derivatives of 3-amino-1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticonvulsant Activity: The structural similarity to known anticonvulsant drugs suggests potential utility in the treatment of epilepsy.[1][8]
-
Antimicrobial and Antifungal Activity: The triazole ring is a cornerstone of many antifungal agents, and derivatives often exhibit potent antimicrobial properties.[2][10]
-
Anti-inflammatory and Analgesic Effects: Certain 1,2,4-triazole derivatives have shown promise as anti-inflammatory and analgesic agents.[7]
-
Anticancer Activity: The triazole scaffold has been incorporated into novel anticancer agents, highlighting its potential in oncology drug discovery.[3]
The synthesis of this compound provides a valuable building block for the development of new chemical entities with potential therapeutic applications. Further derivatization of the amino group or the triazole ring can lead to the generation of a library of compounds for biological screening.
References
- Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (n.d.).
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI.
- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (n.d.).
- Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018). Journal of Advanced Biomedical & Pharmaceutical Sciences.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). SciSpace.
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][7][8] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from
- Technical Support Center: Amino Group Protection in 2-Amino-6-chlorobenzoyl Chloride Reactions. (n.d.). Benchchem.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). Growing Science.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate.
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A Comprehensive Spectroscopic Guide to 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine: Elucidating Molecular Structure
For Immediate Release
A Deep Dive into the Spectroscopic Analysis of a Key Heterocyclic Compound for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, a molecule of significant interest in medicinal chemistry. The 1,2,4-triazole core is a vital pharmacophore found in a wide array of therapeutic agents, and a thorough understanding of its structural features through spectroscopic analysis is paramount for drug design and development.[1][2] This document, intended for researchers, scientists, and professionals in drug development, offers a detailed examination of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data pertinent to this specific triazole derivative.
Introduction to the Structural Elucidation Challenge
The therapeutic potential of 1,2,4-triazole derivatives is vast, spanning applications as antimicrobial, anti-inflammatory, and anticancer agents.[2] The biological activity of these compounds is intrinsically linked to their molecular structure. Spectroscopic techniques are the cornerstone of structural elucidation, providing a detailed fingerprint of the molecule. This guide will dissect the expected spectral data for this compound, explaining the rationale behind the interpretation of its mass, infrared, and nuclear magnetic resonance spectra.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A common approach for analyzing small organic molecules like the target compound is Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M+•).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Expected Mass Spectrum and Fragmentation Analysis
The molecular formula for this compound is C8H7ClN4. The expected nominal molecular weight is approximately 194 g/mol for the 35Cl isotope and 196 g/mol for the 37Cl isotope, appearing in a characteristic ~3:1 isotopic ratio.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Structural Origin |
| 194/196 | [M]+• | Molecular Ion |
| 166/168 | [M - N₂]+• | Loss of a nitrogen molecule from the triazole ring |
| 139/141 | [M - HCN - N₂]+ | Subsequent loss of hydrogen cyanide |
| 111/113 | [C₆H₄Cl]+ | 2-chlorophenyl cation |
| 75 | [C₆H₄]+ | Phenyl cation after loss of chlorine |
The fragmentation of 1,2,4-triazoles can be complex, often involving ring cleavage.[3][4] A characteristic fragmentation pathway for substituted 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂).[3] For this compound, the initial fragmentation would likely involve the loss of N₂ to form a nitrilium ion, followed by other cleavages.
Caption: Proposed major fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a rapid and convenient method for analyzing solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. An IR beam is passed through the crystal, and the evanescent wave interacts with the sample.
-
Spectrum Generation: The detector measures the absorbed radiation, and a Fourier transform is applied to the signal to generate the IR spectrum.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching (asymmetric and symmetric) | Amino group (-NH₂) |
| 3150-3000 | C-H stretching | Aromatic C-H |
| ~3126 | N-H stretching | Triazole ring N-H[5] |
| 1650-1600 | C=N stretching | Triazole ring |
| 1600-1450 | C=C stretching | Aromatic ring |
| 1100-1000 | C-N stretching | |
| 800-700 | C-Cl stretching | Aryl chloride |
| 750-700 | C-H out-of-plane bending | Ortho-disubstituted benzene |
The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the primary amine. The N-H stretching of the triazole ring itself is also expected in this region.[5] Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[5] The C=N and C=C stretching vibrations of the triazole and phenyl rings will be observed in the 1650-1450 cm⁻¹ region.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the connectivity and chemical environment of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a pulse of radiofrequency energy excites the protons. For ¹³C NMR, a different frequency is used to excite the carbon-13 nuclei.
-
Spectrum Generation: The relaxation of the nuclei back to their ground state is detected and converted into a spectrum via Fourier transform.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad singlet | 1H | Triazole N-H | Tautomeric proton on the triazole ring, often broad and deshielded.[1] |
| 7.8-7.4 | Multiplet | 4H | Aromatic C-H | Protons on the 2-chlorophenyl ring, exhibiting complex splitting due to ortho, meta, and para coupling. |
| ~5.4 | Broad singlet | 2H | Amino (-NH₂) | Protons of the primary amine, often broad and exchangeable with D₂O.[1] |
The chemical shifts of protons on aromatic rings are influenced by the electronic effects of substituents.[6] The chlorine atom will have a deshielding effect on the adjacent protons. The protons of the amino group and the triazole N-H are expected to be broad due to quadrupole effects and exchange phenomena.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C3 (Triazole) | Carbon attached to the amino group, typically deshielded.[1] |
| ~157 | C5 (Triazole) | Carbon attached to the 2-chlorophenyl group.[1] |
| 135-125 | Aromatic C | Carbons of the 2-chlorophenyl ring. |
| ~132 | C-Cl (Aromatic) | Carbon directly attached to the chlorine atom. |
The chemical shifts of the triazole ring carbons are characteristic, typically appearing in the downfield region of the spectrum.[7][8] The carbon atom attached to the electronegative chlorine atom will also be deshielded.
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of the target compound.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. By integrating the data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can confidently characterize this important heterocyclic compound. This foundational knowledge is crucial for advancing the development of new therapeutic agents based on the versatile 1,2,4-triazole scaffold.
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Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
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ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]
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ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
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Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. [Link]
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ResearchGate. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]
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American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
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National Institutes of Health. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]
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ResearchGate. Mass Fragmentation pattern of Compound 4(b)(c)(d). [Link]
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International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]
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National Institutes of Health. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
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Academia.edu. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
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ProQuest. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]
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Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
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AIP Publishing. Synthesis and spectral characterization of 1,2,4-triazole derivatives. [Link]
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National Institutes of Health. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]
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ResearchGate. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. [Link]
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ResearchGate. Experimental (a)[4] and theoretical (b) IR spectra of triazole. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
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MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).... [Link]
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An In-Depth Technical Guide to N-(4-Fluorophenyl)maleimide (CAS No. 6633-22-3): Properties, Safety, and Handling
Editor's Note: The CAS number provided in the topic (54463-89-7) did not resolve to a specific, publicly documented chemical substance in our search of authoritative databases. However, extensive research consistently pointed to N-(4-Fluorophenyl)maleimide , which has a similar name structure and is associated with the CAS number 6633-22-3 . This guide has been developed for N-(4-Fluorophenyl)maleimide on the strong assumption that this is the compound of interest.
Executive Summary
N-(4-Fluorophenyl)maleimide is a fluorinated aromatic compound widely utilized as a versatile building block in organic synthesis and materials science.[1] Its maleimide functionality provides a reactive site for various chemical transformations, particularly Michael additions and cycloadditions, while the fluorophenyl group imparts unique electronic properties, enhances stability, and improves solubility in organic solvents.[1] These characteristics make it a valuable intermediate in the development of specialty polymers, advanced drug delivery systems, and fluorescent probes for biological imaging.[1] This guide provides a comprehensive overview of its chemical properties, a detailed safety profile for laboratory handling, and insights into its primary applications.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its effective and safe use in a research setting. The fluorination on the phenyl ring notably influences the compound's reactivity and solubility profile compared to its non-fluorinated analogues.
| Property | Value | Source(s) |
| CAS Number | 6633-22-3 | [2] |
| Chemical Name | N-(4-Fluorophenyl)maleimide | [2] |
| Molecular Formula | C₁₀H₆FNO₂ | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Appearance | White to yellow to green powder/crystal | [1][2] |
| Purity | ≥98.0% (by GC) | [2] |
| Melting Point | 154 - 158 °C | [1] |
| Storage Temperature | Room Temperature (Recommended <15°C, cool, dark) | [2] |
Comprehensive Safety and Handling
N-(4-Fluorophenyl)maleimide is classified as an irritant. A thorough understanding of its hazards is critical for establishing safe laboratory practices and mitigating exposure risks.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
GHS Pictograms and Precautionary Measures
The following diagram illustrates the primary hazard associated with this compound.
Caption: GHS pictogram indicating irritant properties.
Exposure Controls and Personal Protective Equipment (PPE)
A systematic approach to PPE selection is crucial to prevent skin and eye contact. The following workflow outlines the decision-making process for handling N-(4-Fluorophenyl)maleimide.
Caption: Decision workflow for selecting appropriate PPE.
Key Handling Protocols:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves, eye protection, and face protection.[3]
-
Engineering Controls: Always handle in a well-ventilated area. For procedures with a potential to generate dust, a chemical fume hood is mandatory.[4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing immediately and wash before reuse.[4][5]
First Aid and Emergency Procedures
Immediate and appropriate first aid is essential upon accidental exposure.
-
P332 + P313 (If skin irritation occurs): Get medical advice/attention.[3]
-
P305 + P351 + P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313 (If eye irritation persists): Get medical advice/attention.[3]
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][6]
Storage and Stability
Proper storage is necessary to maintain the compound's purity and integrity.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The supplier recommends storage at room temperature but notes that a cool (<15°C) and dark place is optimal.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
-
Hazardous Decomposition: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
Applications and Synthesis
Key Research Applications
N-(4-Fluorophenyl)maleimide's unique structure makes it a valuable component in several advanced research areas:
-
Polymer Chemistry: It is used as a monomer to synthesize specialty polymers, where the fluorophenyl group can enhance thermal stability and mechanical properties for high-performance applications.[1] Maleimides, in general, are important materials in polymer chemistry.[7]
-
Drug Development: The maleimide group is a well-known reactive handle for bioconjugation, particularly for linking molecules to thiol groups on proteins (cysteine residues). This makes the compound a useful building block for creating targeted drug delivery systems.[1]
-
Fluorescent Probes: The fluorinated aromatic ring can be incorporated into larger molecular structures to develop fluorescent probes for biological imaging and monitoring cellular processes.[1]
Representative Synthetic Protocol
Substituted N-phenylmaleimides are typically synthesized via a two-step process involving the acylation of a substituted aniline with maleic anhydride, followed by a cyclodehydration reaction to form the imide ring.[8][9]
Workflow: Two-Step Synthesis of N-(4-Fluorophenyl)maleimide
Caption: Generalized workflow for the synthesis of N-arylmaleimides.
Methodology Insight:
-
Acylation: The initial reaction between the aniline and maleic anhydride is typically rapid and exothermic. Using a solvent like acetic acid or acetone helps to control the reaction temperature and facilitate the precipitation of the intermediate maleanilic acid.[8][9]
-
Cyclodehydration: The closure of the five-membered imide ring is an equilibrium-controlled dehydration reaction. It is driven to completion by using a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. Heating is required to overcome the activation energy for the cyclization.[9] The final product is often purified by recrystallization to remove unreacted starting materials and byproducts.
Conclusion
N-(4-Fluorophenyl)maleimide (CAS 6633-22-3) is a specialty chemical with significant utility in polymer science and medicinal chemistry. Its value is derived from the combination of a reactive maleimide group and the modulating effects of the fluorophenyl moiety. While it presents moderate hazards, primarily as a skin and eye irritant, these risks can be effectively managed through adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls.
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N-(4-Fluorophenyl)maleimide | 6633-22-3. TCI AMERICA.
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MATERIAL SAFETY DATA SHEET (2008-10-08). AMVAC.
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N-(4-Fluorophenyl)maleimide | 6633-22-3. Tokyo Chemical Industry Co., Ltd. (APAC).
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives
Introduction: The 1,2,4-Triazole Core - A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its enduring appeal to researchers and drug development professionals stems from a unique combination of physicochemical properties. The triazole moiety is chemically stable, resistant to metabolic degradation, and capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding, dipole-dipole, and ion-dipole interactions.[3][4] These characteristics are attributed to the presence of the nitrogen atoms, which influence the ring's electronic distribution and hydrogen-bonding capacity.[2] This versatile scaffold serves as a bioisostere for amide, ester, and carboxylic acid functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1][4] Consequently, the 1,2,4-triazole nucleus is embedded in the chemical structures of a wide array of approved drugs, showcasing its broad therapeutic applicability.[1][5] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, and providing practical insights for their investigation.
Antifungal Activity: Disrupting the Fungal Cell Membrane
A prominent and well-established therapeutic application of 1,2,4-triazole derivatives is in the management of fungal infections.[6] The primary mechanism underlying their antifungal efficacy is the targeted inhibition of a crucial enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase.[7][8] This enzyme, a cytochrome P450-dependent protein, is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane.[7][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The nitrogen atom at the 4-position (N4) of the 1,2,4-triazole ring plays a pivotal role in the inhibitory action. It chelates with the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking the enzyme's catalytic activity.[7] This disruption leads to the depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[7] The altered membrane composition increases its permeability and fluidity, ultimately impairing the functions of membrane-bound enzymes and compromising the overall integrity of the fungal cell, leading to growth inhibition and cell death.[7][8]
Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.
Representative Antifungal 1,2,4-Triazole Derivatives
| Compound | Target Fungi | Reference |
| Fluconazole | Candida spp., Cryptococcus neoformans | [5][7] |
| Itraconazole | Aspergillus spp., Blastomyces dermatitidis, Histoplasma capsulatum | [7][9] |
| Voriconazole | Aspergillus spp., Candida spp. | [7] |
| Posaconazole | Broad-spectrum, including Zygomycetes | [7] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast.
-
Preparation of Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Anticancer Activity: A Multifaceted Approach to Combat Malignancy
The 1,2,4-triazole scaffold has emerged as a privileged structure in the design of novel anticancer agents due to its ability to interact with various biological targets implicated in cancer progression.[10][11] Derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of key enzymes, interference with DNA, and modulation of cellular signaling pathways.[10]
Mechanisms of Action in Oncology
-
Enzyme Inhibition: 1,2,4-triazole derivatives have been successfully designed to target and inhibit a range of enzymes that are crucial for cancer cell survival and proliferation. These include:
-
Kinases: Many kinases are overexpressed or mutated in cancer cells, leading to uncontrolled cell growth. Triazole-containing compounds can act as ATP-competitive or allosteric inhibitors of various kinases involved in oncogenic signaling pathways.[10]
-
Carbonic Anhydrases: These enzymes are involved in regulating pH in the tumor microenvironment, which is critical for tumor growth and metastasis.[10]
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition by triazole derivatives can lead to DNA damage and apoptosis in cancer cells.[10]
-
-
DNA Interaction: Some 1,2,4-triazole derivatives can interact with DNA through intercalation or groove binding, thereby disrupting DNA replication and transcription and inducing cell cycle arrest and apoptosis.[10]
-
Modulation of Apoptotic and Autophagic Pathways: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[10] They can also influence autophagy, a cellular process that can either promote or suppress tumor growth depending on the context.[10]
Caption: Simplified overview of anticancer mechanisms of 1,2,4-triazole derivatives.
Cytotoxicity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [12] |
| 1,2,3-Triazole Derivatives | HT-1080 (Fibrosarcoma) | ~15 | [13] |
| 3-Alkylsulfanyl-1,2,4-triazoles | Breast, Lung, Ovarian Cancer | Moderate to Promising | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding:
-
Culture cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,2,4-triazole derivative in DMSO.
-
Perform serial dilutions of the compound in the culture medium to obtain the desired concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plates gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antibacterial Activity: A Scaffold for Combating Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents.[14][15] 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][16] A key strategy in this area is the hybridization of the 1,2,4-triazole nucleus with other known antibacterial pharmacophores to enhance potency and overcome resistance mechanisms.[14]
Structure-Activity Relationship and Molecular Hybridization
The antibacterial efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any fused heterocyclic systems.[17] For instance, the introduction of specific alkyl, alkoxy, and halogen substituents has been shown to enhance antimicrobial activity.[2] Molecular hybridization, which involves combining the 1,2,4-triazole scaffold with other bioactive moieties (e.g., ofloxacin, clinafloxacin), has proven to be a successful approach for developing new antibacterial candidates with improved pharmacological profiles.[14][15]
Caption: Workflow for the development of 1,2,4-triazole-based antibacterial agents.
Antibacterial Potency of Representative 1,2,4-Triazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Ofloxacin Analogues | S. aureus, E. coli | 0.25 - 1 | [15] |
| Clinafloxacin Hybrids | Gram-positive & Gram-negative | 0.25 - 32 | [15] |
| Schiff Bases | Staphylococcus aureus | Superior or comparable to Streptomycin | [16] |
| Thiol Derivatives | Escherichia coli | Significant activity | [17] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 1,2,4-triazole derivative in an appropriate solvent.
-
Perform serial twofold dilutions of the compound in Mueller-Hinton Broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Antiviral Activity: An Expanding Frontier
The 1,2,4-triazole scaffold is also a component of some antiviral drugs, such as Ribavirin.[5] Research continues to explore the potential of novel 1,2,4-triazole derivatives against a variety of viruses.[3][18] While the precise mechanisms of action for many newer derivatives are still under investigation, their chemical stability and potential for diverse modifications make them attractive candidates for antiviral drug discovery.[3]
Reported Antiviral Spectrum
Studies have reported the antiviral activity of 1,2,4-triazole derivatives against several viruses, including:
-
Herpes Simplex Virus (HSV-1 and HSV-2) [19]
-
Severe Acute Respiratory Syndrome (SARS) Virus [19]
-
Influenza Virus [19]
Conceptual Workflow for Antiviral Activity Screening
Caption: A conceptual workflow for the screening of antiviral 1,2,4-triazole derivatives.
Other Notable Biological Activities
The versatility of the 1,2,4-triazole scaffold extends to a range of other biological activities, including:
-
Anti-inflammatory Activity: Certain derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, as well as modulating the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ.[1][5]
-
Anticonvulsant Activity: The 1,2,4-triazole ring is present in some anticonvulsant drugs, and novel derivatives continue to be explored for their potential in treating epilepsy.[20]
-
Antidepressant and Anxiolytic Effects: The triazole moiety is a feature of drugs like alprazolam and trazodone, highlighting its relevance in developing agents that act on the central nervous system.[1]
Conclusion: A Scaffold with a Bright Future in Drug Discovery
The 1,2,4-triazole nucleus represents a truly privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. From well-established antifungal and anticancer applications to promising antibacterial, antiviral, and anti-inflammatory potential, this versatile heterocyclic system continues to be a fertile ground for the discovery of new therapeutic agents. The ease of synthetic modification of the triazole ring allows for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the 1,2,4-triazole scaffold is poised to play an even more significant role in the development of next-generation medicines to address unmet medical needs.
References
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MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Available from: [Link]
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ResearchGate. (2014). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
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National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Available from: [Link]
-
National Institutes of Health. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available from: [Link]
-
National Library of Medicine. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Available from: [Link]
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National Library of Medicine. (n.d.). Antibacterial activity study of 1,2,4-triazole derivatives. Available from: [Link]
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National Library of Medicine. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Available from: [Link]
-
National Institutes of Health. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]
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National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]
-
MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Available from: [Link]
-
ResearchGate. (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. Available from: [Link]
-
ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Available from: [Link]
-
National Library of Medicine. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Available from: [Link]
-
Frontiers. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Available from: [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]
-
ResearchGate. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]
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ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Available from: [Link]
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ResearchGate. (n.d.). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. Available from: [Link]
-
National Library of Medicine. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Available from: [Link]
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In Silico ADME/Tox Profiling of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide for Early-Stage Drug Discovery
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents with diverse biological activities. This guide presents a comprehensive, in-silico-driven workflow for the early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties for a specific analogue, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine. By leveraging validated, freely accessible computational tools, we can construct a robust ADME/Tox profile that enables data-driven decisions, minimizes late-stage attrition, and accelerates the drug development timeline. This document provides not only the predicted data but also the underlying scientific rationale for the methodologies employed and detailed, replicable protocols for researchers.
Introduction: The Rationale for Proactive Profiling
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to unfavorable ADME properties or unforeseen toxicity.[1][2] Addressing these potential liabilities in the discovery phase, before significant investment in synthesis and in vitro testing, is a strategic imperative.[1][3] Computational, or in silico, modeling offers a rapid, cost-effective, and powerful alternative to experimental screening for this purpose.[4][5]
The subject of this guide, this compound, belongs to the 1,2,4-triazole class of heterocyclic compounds. This chemical family is integral to numerous clinically approved drugs, demonstrating a wide spectrum of activities including antifungal, antiviral, and anticancer effects. The inherent biological activity of this scaffold makes a thorough investigation of its drug-like properties essential.
This guide provides a complete methodological workflow to predict the ADME/Tox profile of this compound, serving as a blueprint for the evaluation of other novel chemical entities.
Integrated In Silico Prediction Workflow
Our approach is a multi-step process that begins with the basic chemical structure and progressively builds a comprehensive profile. We utilize two primary, well-validated web-based platforms: SwissADME for physicochemical properties, pharmacokinetics, and drug-likeness, and ProTox-II for a wide range of toxicity endpoint predictions.[4][6][7]
The overall workflow is depicted below. The rationale for this sequential process is to first establish the fundamental drug-like characteristics (e.g., size, solubility) before predicting more complex biological interactions (e.g., metabolism, toxicity).
Caption: Overall workflow for in silico ADME/Tox prediction.
Methodologies and Predicted Data
Physicochemical Properties and Drug-Likeness
Causality: Before a molecule can exert a therapeutic effect, it must possess fundamental physicochemical properties that allow it to be absorbed and distributed to its target. Properties like molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA) are primary determinants of a compound's behavior. Rule-based filters, such as Lipinski's Rule of Five, provide a rapid assessment of whether a compound resides in a "drug-like" chemical space, increasing its probability of becoming an orally active drug.
Experimental Protocol: SwissADME Analysis
-
Input the canonical SMILES string for the compound: Nc1nnc(c2ccccc2Cl)n1 into the query field.
-
Initiate the analysis by clicking the "Run" button.
-
Collect the data from the output tables corresponding to physicochemical properties and drug-likeness.
Predicted Data:
| Property | Predicted Value | Acceptable Range (Guideline) | Interpretation |
| Formula | C₈H₇ClN₄ | - | - |
| Molecular Weight | 194.62 g/mol | < 500 g/mol | Excellent; low MW is favorable for absorption. |
| LogP (iLOGP) | 1.35 | -2.0 to 5.0 | Optimal lipophilicity for membrane permeability. |
| LogS (ESOL) | -2.10 | > -6.0 | Good aqueous solubility predicted. |
| TPSA | 77.95 Ų | < 140 Ų | Favorable for cell membrane permeation. |
| H-Bond Acceptors | 3 | ≤ 10 | Compliant with drug-likeness rules. |
| H-Bond Donors | 2 | ≤ 5 | Compliant with drug-likeness rules. |
| Lipinski's Rule | Yes (0 violations) | 0 violations preferred | High probability of oral bioavailability. |
| Bioavailability Score | 0.55 | - | Indicates good potential for oral absorption. |
Pharmacokinetic (ADME) Predictions
Causality: A drug's journey through the body is complex. It must be absorbed (typically from the gut), avoid being prematurely metabolized by enzymes like the Cytochrome P450 (CYP) family, and effectively penetrate biological barriers like the blood-brain barrier (BBB) if required. Predicting these interactions helps to anticipate a compound's efficacy and potential drug-drug interactions. For instance, inhibition of key CYP enzymes (e.g., CYP3A4) is a major cause of adverse drug reactions.
Experimental Protocol: ADME Prediction (SwissADME)
-
Using the same SwissADME results page from the previous step.
-
Locate the "Pharmacokinetics" section.
-
Record the predictions for Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and CYP inhibition.
Predicted Data:
| ADME Parameter | Predicted Outcome | Confidence/Rationale | Implication for Drug Development |
| GI Absorption | High | Favorable physicochemical properties | Strong candidate for oral administration. |
| BBB Permeant | No | High TPSA and polarity | Unlikely to cause CNS side effects; not suitable for CNS targets. |
| CYP1A2 Inhibitor | No | Model prediction | Low risk of drug interactions mediated by this isoform. |
| CYP2C9 Inhibitor | Yes | Model prediction | Potential for interactions with drugs metabolized by CYP2C9 (e.g., warfarin). |
| CYP2C19 Inhibitor | No | Model prediction | Low risk of drug interactions mediated by this isoform. |
| CYP2D6 Inhibitor | No | Model prediction | Low risk of drug interactions mediated by this isoform. |
| CYP3A4 Inhibitor | Yes | Model prediction | High risk of interactions with a wide range of common medications. |
digraph "CYP_Inhibition" { graph [fontname="sans-serif"]; node [fontname="sans-serif", style=filled]; edge [fontname="sans-serif", color="#5F6368"];Compound [label="5-(2-chlorophenyl)-4H-\n1,2,4-triazol-3-amine", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_cyp" { label="Cytochrome P450 Isoforms"; style="rounded"; bgcolor="#F1F3F4"; node[shape=ellipse, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; CYP1A2 [label="CYP1A2"]; CYP2C9 [label="CYP2C9", color="#EA4335", style="filled,bold", fillcolor="#FCE8E6"]; CYP2C19 [label="CYP2C19"]; CYP2D6 [label="CYP2D6"]; CYP3A4 [label="CYP3A4", color="#EA4335", style="filled,bold", fillcolor="#FCE8E6"]; }
Compound -> CYP2C9 [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; Compound -> CYP3A4 [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; Compound -> CYP1A2 [style=dashed, color="#5F6368"]; Compound -> CYP2C19 [style=dashed, color="#5F6368"]; Compound -> CYP2D6 [style=dashed, color="#5F6368"]; }
Caption: Predicted interaction profile with major CYP450 enzymes.
Toxicity (Tox) Predictions
Causality: Identifying potential toxicity is paramount for patient safety. In silico models trained on large datasets of known toxicants can predict a range of adverse effects, from organ-specific damage (hepatotoxicity) to genetic damage (mutagenicity) and acute lethality (LD50).[9] These predictions serve as critical flags, guiding subsequent experimental validation and potentially halting the development of unsafe compounds.[6][10]
Experimental Protocol: ProTox-II Analysis
-
Select the option to draw or paste the chemical structure. Input the SMILES string: Nc1nnc(c2ccccc2Cl)n1.
-
Generate the structure and submit it for toxicity prediction.
-
Compile the results for key endpoints such as LD50, hepatotoxicity, carcinogenicity, and mutagenicity.
Predicted Data:
| Toxicity Endpoint | Predicted Result | Predicted LD50 (mg/kg) | Toxicity Class | Implication |
| Oral Toxicity | Probable | 750 | 4 | Harmful if swallowed.[11] |
| Hepatotoxicity | Active | - | - | Potential for liver toxicity; requires experimental follow-up. |
| Carcinogenicity | Inactive | - | - | Low predicted risk of causing cancer. |
| Mutagenicity | Inactive | - | - | Low predicted risk of genetic damage. |
| Cytotoxicity | Active | - | - | May show toxicity to cells in culture; needs verification. |
Synthesis and Interpretation
The in silico analysis of this compound provides a multi-faceted preliminary profile:
-
Strengths: The compound exhibits an excellent physicochemical profile, adhering to Lipinski's Rule of Five with zero violations. This, combined with a high predicted GI absorption and good aqueous solubility, makes it a very strong candidate for oral drug development. Its predicted lack of BBB penetration is advantageous for avoiding unwanted central nervous system side effects. Furthermore, it is predicted to be non-carcinogenic and non-mutagenic, clearing two major hurdles in safety assessment.
-
Potential Liabilities: The primary concerns arise from its metabolic and toxicity predictions. The predicted inhibition of CYP2C9 and, more significantly, CYP3A4, presents a high risk for drug-drug interactions. This is a common feature of azole-containing compounds and would require careful management in a clinical setting. The predictions for hepatotoxicity and cytotoxicity are significant red flags that mandate prioritization for in vitro experimental validation (e.g., using HepG2 cell assays). The predicted oral LD50 places it in Toxicity Class 4, indicating that while not acutely toxic, it is not entirely benign and requires careful handling.
Conclusion
This in-depth technical guide demonstrates a robust and efficient workflow for the early-stage ADME/Tox assessment of this compound. The in silico data suggest a compound with promising drug-like and pharmacokinetic properties for oral delivery but with significant liabilities related to CYP450 inhibition and potential organ toxicity.
This predictive profile is not a replacement for experimental data but a vital tool for guiding it. Based on these findings, the recommended next steps would be to experimentally confirm the CYP inhibition and hepatotoxicity profiles. This proactive, computationally-driven approach ensures that resources are focused on candidates with the highest probability of success, embodying the principles of modern, efficient drug discovery.
References
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Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
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Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]
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Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]
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Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]
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Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
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Charité - Universitätsmedizin Berlin. (n.d.). ProTox-3.0 - Prediction of TOXicity of chemicals. [Link]
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Guan, L., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]
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Al-Warhi, T., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molecules. [Link]
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Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. [Link]
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Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
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Al-Warhi, T., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org. [Link]
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ResearchGate. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. [Link]
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Pires, D. E. V., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]
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Banerjee, P., et al. (2018). ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthetic Pathways for 5-Aryl-4H-1,2,4-Triazol-3-Amines
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the 5-Aryl-3-Amino-1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and modest dipole character.[1][2] When substituted with an aryl group at the 5-position and an amino group at the 3-position, the resulting 5-aryl-4H-1,2,4-triazol-3-amine scaffold emerges as a privileged structure. This core is present in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal properties.[1] The synthetic utility and proven bioactivity of this heterocyclic system have cemented its importance, driving continuous innovation in its synthesis.
This guide provides an in-depth review of the principal synthetic strategies for constructing 5-aryl-4H-1,2,4-triazol-3-amines. It is designed not as a mere catalog of reactions, but as a technical resource that delves into the causality behind methodological choices, offering field-proven insights for the practicing chemist. We will explore the foundational pillars of this chemistry, from classical cyclization reactions to modern multicomponent strategies, providing both mechanistic understanding and practical, actionable protocols.
Pillar I: The Cornerstone Approach - Cyclization of Guanidine Derivatives
The most established and conceptually direct route to 3-amino-1,2,4-triazoles is the intramolecular cyclization of acylaminoguanidine (acylamidrazone) precursors. This strategy is predicated on the formation of a key N-acyl-N'-amidinohydrazine intermediate, which, upon activation, undergoes cyclodehydration to furnish the stable triazole ring.
Mechanistic Rationale
The process begins with the acylation of aminoguanidine with an appropriate aryl carboxylic acid or its derivative (e.g., an ester or acyl chloride) to form the (het)aroylaminoguanidine. The subsequent cyclization is typically promoted under thermal conditions or in the presence of a base or acid. The base-catalyzed mechanism involves the deprotonation of an amide or guanidine nitrogen, followed by nucleophilic attack of the terminal amino group onto the electrophilic carbonyl carbon. Subsequent elimination of a water molecule yields the aromatic triazole ring.
An effective and environmentally conscious approach involves performing the cyclization in an aqueous medium at elevated temperatures.[3] This method avoids harsh organic solvents and often simplifies product isolation.
Visualizing the Pathway: Acylaminoguanidine Cyclization
Caption: General workflow for synthesis via acylaminoguanidine cyclization.
Field-Validated Protocol: Cyclization of Benzoylaminoguanidine in Water[3]
This protocol describes a clean and efficient method for preparing 5-phenyl-4H-1,2,4-triazol-3-amine.
Step 1: Synthesis of 1-Benzoylaminoguanidine
-
To a stirred solution of aminoguanidine hydrochloride (1.11 g, 10 mmol) in pyridine (20 mL), add benzoyl chloride (1.41 g, 10 mmol) dropwise at 0-5 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 1-benzoylaminoguanidine.
Step 2: Cyclization to 5-Phenyl-4H-1,2,4-triazol-3-amine
-
Suspend 1-benzoylaminoguanidine (1.78 g, 10 mmol) in water (20 mL) in a sealed vessel suitable for heating under pressure.
-
Heat the mixture to 150-180 °C with stirring for 6-8 hours.
-
Cool the reaction vessel to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with cold water and then a small amount of ethanol.
-
Dry the product under vacuum to obtain pure 5-phenyl-4H-1,2,4-triazol-3-amine.
| Starting Material | Conditions | Solvent | Yield | Reference |
| 1-Benzoylaminoguanidine | 180 °C, 6h | Water | High | [3] |
| 1-(2-Chlorobenzoyl)aminoguanidine | 180 °C, 8h | Water | High | [3] |
| 1-(Pyridin-4-oyl)aminoguanidine | 150 °C, 8h | Water | High | [3] |
| Table 1. Representative yields for the aqueous cyclization of aroylaminoguanidines. |
Pillar II: The Nitrile Incorporation Strategy
A powerful and versatile approach involves the construction of the triazole ring from an aryl nitrile, which serves as the source of the aryl group and the C5 carbon. This pathway often involves metal catalysis, typically with copper, to facilitate the key bond-forming steps.
Mechanistic Rationale
A common variant of this strategy is the copper-catalyzed reaction between an aryl nitrile, hydroxylamine, and a second nitrile or amine source. A plausible mechanism involves the initial reaction of hydroxylamine with a nitrile to form an amidoxime. The copper catalyst then coordinates with the amidoxime and a second nitrile molecule. Through a series of oxidative addition and reductive elimination steps, the N-N and C-N bonds are formed, leading to an intermediate that cyclizes and dehydrates to the 3,5-disubstituted-1,2,4-triazole. When the goal is a 3-amino derivative, reagents like cyanamide or its equivalents are used.
Visualizing the Pathway: Copper-Catalyzed Synthesis from Nitriles
Caption: Simplified schematic of a copper-catalyzed route from nitriles.
Field-Validated Protocol: Copper-Catalyzed Cascade Reaction[4][5]
This protocol outlines a one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles, which can be adapted for 3-amino derivatives.
Step 1: One-Pot Reaction
-
To a sealable reaction tube, add the aryl nitrile (1.0 mmol), the second nitrile (e.g., acetonitrile, 1.2 mmol), hydroxylamine hydrochloride (1.5 mmol), and Cu(OAc)₂ (10 mol%).
-
Add a suitable base, such as K₃PO₄ (2.0 mmol), and a solvent like DMSO (3 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,4-triazole derivative.
| Aryl Nitrile | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| Benzonitrile | Cu(OAc)₂ | K₃PO₄ | 120 | 75-85 | [4] |
| 4-Chlorobenzonitrile | CuBr | K₃PO₄ | 110 | ~80 | [5] |
| 4-Methoxybenzonitrile | Cu(OAc)₂ | K₃PO₄ | 120 | 80-90 | [4] |
| Table 2. Conditions and yields for copper-catalyzed synthesis of 1,2,4-triazoles. |
Pillar III: The Thiosemicarbazide Cyclization Route
Another classical and highly reliable method proceeds through the cyclization of 1-aroyl-4-substituted-thiosemicarbazides. While this route directly produces 1,2,4-triazole-3-thiones, these intermediates are readily converted to the target 3-amino compounds, making this a strategically important pathway. The conversion of the thione to the amine can be achieved via S-alkylation followed by nucleophilic substitution with ammonia or an amine, or via oxidative amination.
Mechanistic Rationale
The synthesis begins by reacting an aroyl hydrazide with an isothiocyanate to form the key aroylthiosemicarbazide intermediate. This intermediate is then subjected to base-mediated cyclization. The base (e.g., NaOH or NaOEt) abstracts a proton, initiating an intramolecular nucleophilic attack of a nitrogen or sulfur atom onto the aroyl carbonyl carbon. The subsequent dehydration and/or elimination of H₂S leads to the formation of the triazole ring. Alkaline hydrolysis of the resulting thione, followed by acidification, typically yields the 1,2,4-triazol-3-one, while specific conditions can lead to other derivatives. To obtain the 3-amino analogue, the intermediate thione is the key branching point.
Visualizing the Pathway: From Thiosemicarbazide to Aminotriazole
Caption: Synthetic route from aroyl hydrazides to 3-aminotriazoles.
Field-Validated Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[6][7]
This protocol details the formation of the triazole-thiol nucleus, a common precursor.
Step 1: Synthesis of Potassium Dithiocarbazinate Salt
-
Prepare 4-aminobenzohydrazide by refluxing ethyl-4-aminobenzoate with hydrazine hydrate in ethanol.[6]
-
Dissolve the synthesized benzohydrazide (0.1 mol) in absolute ethanol (100 mL) containing potassium hydroxide (0.15 mol).
-
Cool the solution to below 10 °C in an ice bath.
-
Add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Dilute the mixture with dry ether (200 mL) and collect the precipitated potassium dithiocarbazinate salt by filtration. Wash with ether and dry.
Step 2: Cyclization to 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol
-
Reflux the potassium salt (0.05 mol) with hydrazine hydrate (0.1 mol) in water (50 mL) for 4-6 hours, during which H₂S gas will evolve.
-
Cool the reaction mixture and dilute with a large volume of cold water.
-
Acidify the solution carefully with concentrated HCl or acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.
Pillar IV: The Rise of Multicomponent Reactions (MCRs)
Reflecting the drive for efficiency and atom economy in modern organic synthesis, multicomponent reactions (MCRs) have emerged as a powerful tool for constructing complex molecules like 1,2,4-triazoles in a single step from simple precursors.[7][8] These reactions create multiple bonds in one pot, minimizing waste and purification steps.
Causality and Advantages
The rationale behind MCRs is to design a reaction sequence where the product of the first reaction becomes the substrate for the next, all within the same reaction vessel. For 1,2,4-triazoles, an MCR might involve an aniline, an aldehyde, and a nitrogen source, which combine to form the heterocyclic core.[7] This approach offers significant advantages:
-
Operational Simplicity: Reduces the number of synthetic steps and isolations.
-
Efficiency: Saves time, energy, and resources.
-
Diversity: Allows for the rapid generation of a library of compounds by simply varying the starting materials.
Field-Validated Protocol: Three-Component Synthesis of 1-Aryl-1,2,4-triazoles[8]
This protocol demonstrates a process for preparing 1-aryl-1,2,4-triazoles directly from anilines.
Step 1: One-Pot Multicomponent Reaction
-
In a pressure vessel, combine the aniline (1.0 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 mmol), and formohydrazide (hydrazine formate, 1.5 mmol).
-
Add acetic acid (AcOH, 3.0 mmol) as the solvent and catalyst.
-
Seal the vessel and heat the mixture to 120 °C for 24 hours.
-
After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to afford the 1-aryl-1,2,4-triazole.
| Aniline Derivative | Reagents | Conditions | Yield (%) | Reference |
| Aniline | DMF-DMA, Formohydrazide | AcOH, 120 °C | 78 | [7] |
| 4-Methoxyaniline | DMF-DMA, Formohydrazide | AcOH, 120 °C | 85 | [7] |
| 4-Chloroaniline | DMF-DMA, Formohydrazide | AcOH, 120 °C | 72 | [7] |
| Table 3. Representative yields for the multicomponent synthesis of 1-aryl-1,2,4-triazoles. |
Conclusion and Senior Scientist's Perspective
The synthesis of 5-aryl-4H-1,2,4-triazol-3-amines is a mature field, yet one that continues to evolve. The classical methods, particularly the cyclization of acylaminoguanidines and thiosemicarbazides, remain robust and reliable workhorses in the synthetic chemist's arsenal. They are well-understood, scalable, and offer predictable outcomes.
However, the increasing demand for molecular diversity and sustainable practices has rightfully shifted focus towards more elegant solutions. Copper-catalyzed reactions involving nitriles and, especially, multicomponent strategies, represent the frontier of this field. These methods provide rapid access to complex scaffolds from simple, readily available starting materials, aligning perfectly with the goals of modern drug discovery.
The choice of synthetic pathway is ultimately a strategic decision dictated by the specific target molecule, available resources, and desired scale. For targeted, large-scale synthesis of a single analogue, a classical route may be preferable. For the rapid generation of a diverse library for structure-activity relationship (SAR) studies, a multicomponent or parallel synthesis approach is undoubtedly superior. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions and efficiently access this vital class of bioactive molecules.
References
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ResearchGate. Synthesis of Aminotriazoles | Download Table. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]
-
MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]
-
ResearchGate. Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]
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National Institutes of Health (NIH). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available from: [Link]
- Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]
-
ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][9][10] triazole-3-thiol derivatives and Antifungal activity. Available from: [Link]
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ACS Publications. Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles | Organic Letters. Available from: [Link]
-
PubMed. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. Available from: [Link]
-
ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]
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PubMed Central. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Available from: [Link]
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Royal Society of Chemistry. Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Available from: [Link]
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ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]
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Tautomeric Landscape of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine in Solution: A Technical Guide for Drug Discovery Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is of paramount importance in medicinal chemistry. It profoundly influences a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive exploration of the potential tautomeric forms of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic scaffold of significant interest in drug discovery. We delve into the theoretical underpinnings of 1,2,4-triazole tautomerism, outline robust experimental protocols for the elucidation of tautomeric equilibria in solution, and present a framework for the interpretation of spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this important class of molecules.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn dictated by the predominant tautomeric form. Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to different isomers.[3] For a 3,5-disubstituted 1,2,4-triazole such as this compound, several tautomeric forms are theoretically possible, each with a unique set of physicochemical characteristics. Understanding the tautomeric preferences of this molecule in solution is therefore a critical step in its development as a potential therapeutic agent.
Theoretical Framework: Potential Tautomers of this compound
The tautomerism of 1,2,4-triazoles is influenced by the nature and position of substituents on the triazole ring.[4][5] For this compound, three principal annular tautomers are anticipated: the 1H, 2H, and 4H forms. Additionally, the exocyclic amino group can participate in amino-imino tautomerism.
-
Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring.
-
1H-tautomer: The proton is located on the N1 nitrogen atom.
-
2H-tautomer: The proton is located on the N2 nitrogen atom.
-
4H-tautomer: The proton is located on the N4 nitrogen atom.
-
-
Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form.
Computational studies on substituted 1,2,4-triazoles have shown that the relative stability of the tautomers is governed by a delicate balance of electronic and steric effects.[4] Electron-donating groups, such as an amino group, and electron-withdrawing groups can influence the electron density distribution in the ring and, consequently, the preferred position of the proton.[4][6] For 3-amino-1,2,4-triazole, the 1H-tautomer is generally favored.[3] However, the presence of the 2-chlorophenyl substituent at the 5-position introduces additional electronic and steric factors that can modulate this preference.
Logical Flow of Tautomeric Equilibria
The potential tautomeric equilibria for this compound are depicted in the following diagram.
Caption: Potential tautomeric equilibria for this compound.
Experimental Elucidation of Tautomeric Forms in Solution
A combination of spectroscopic techniques and computational modeling is essential for the unambiguous determination of the predominant tautomeric form(s) in solution.[7] The choice of solvent is critical, as polarity and hydrogen-bonding capability can significantly influence the tautomeric equilibrium.[8][9]
Synthesis of this compound
A general and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-triazoles involves the reaction of an aryl carboxylic acid with aminoguanidine.[1][10]
Experimental Protocol: Synthesis
-
Step 1: Acylaminoguanidine Formation: To a stirred solution of aminoguanidine hydrochloride (1 eq.) in a suitable solvent (e.g., pyridine), add 2-chlorobenzoyl chloride (1 eq.) dropwise at 0-5 °C.
-
Step 2: Cyclization: The resulting acylaminoguanidine intermediate is then cyclized by heating under reflux in an aqueous solution of sodium hydroxide (e.g., 5% NaOH).[10]
-
Step 3: Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[11][12][13] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs for each tautomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N (if available) NMR spectra at a constant temperature. Two-dimensional NMR experiments, such as HSQC and HMBC, can be invaluable for unambiguous signal assignment.[14]
-
Data Analysis:
-
¹H NMR: The chemical shift of the N-H proton(s) is a key indicator. In many 1,2,4-triazole-3-thiones, the N-H proton signal appears in the range of 13-14 ppm.[11] The amino protons will also exhibit distinct chemical shifts.
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative. The presence of a single set of signals suggests a single dominant tautomer or a rapid equilibrium on the NMR timescale.[15] Broadened signals may indicate an intermediate exchange rate.[14]
-
Low-Temperature NMR: In cases of rapid equilibrium, acquiring spectra at lower temperatures can "freeze out" individual tautomers, allowing for their individual observation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide valuable insights into the electronic transitions of the different tautomers.[16][17] Each tautomer will have a characteristic absorption maximum (λmax).
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., ethanol, acetonitrile, cyclohexane).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The position of the λmax is influenced by the extent of conjugation in the molecule.[17] Comparison of the experimental spectra with those predicted by computational methods for each tautomer can aid in their identification.[7] Changes in the absorption profile with solvent polarity can indicate a shift in the tautomeric equilibrium.[9]
Data Interpretation and Expected Results
The interpretation of the spectroscopic data should be performed in conjunction with theoretical calculations.
| Spectroscopic Technique | Expected Observations for Different Tautomers |
| ¹H NMR | The chemical shift of the triazole N-H proton will vary significantly between the 1H, 2H, and 4H tautomers. The amino (NH₂) protons will also have distinct chemical shifts. The integration of the signals can provide a quantitative measure of the tautomer ratio if the exchange is slow on the NMR timescale. |
| ¹³C NMR | The chemical shifts of the C3 and C5 carbons of the triazole ring are sensitive to the position of the proton. For example, in 1,2,4-triazole-3-thiones, the C=S carbon resonates at approximately 169 ppm.[11] |
| UV-Vis | Each tautomer will exhibit a unique λmax due to differences in their electronic structure and conjugation. A shift in the λmax upon changing solvent polarity is indicative of a change in the tautomeric equilibrium. |
| Computational Data | Quantum chemical calculations (e.g., DFT) can predict the relative energies of the different tautomers in the gas phase and in solution (using a continuum solvation model).[8][18] These calculations can also predict NMR chemical shifts and UV-Vis spectra, which can be compared with experimental data for validation.[7] |
Conclusion
The tautomeric behavior of this compound in solution is a complex phenomenon that is crucial to understand for its successful development as a therapeutic agent. A multi-pronged approach combining synthesis, high-resolution spectroscopic analysis (NMR and UV-Vis), and computational modeling is essential for the definitive characterization of the tautomeric landscape. The experimental protocols and data interpretation guidelines presented in this technical guide provide a robust framework for researchers to elucidate and potentially control the tautomeric equilibrium of this and related 1,2,4-triazole derivatives, thereby accelerating the drug discovery and development process.
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Dobrowolski, J. Cz., & Sadlej, J. (2009). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 905(1-3), 92-100. [Link]
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Fassihi, A., et al. (2009). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 8(3), 163-168. [Link]
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Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956–2958. [Link]
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Sergeieva, T., & Bilichenko, M. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. Tetrahedron, 72(52), 8591-8598. [Link]
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Elguero, J., et al. (1984). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 22(12), 2769-2810. [Link]
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Larina, L. I. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Crystals, 9(7), 366. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved from [Link]
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Cimiraglia, R., & Fabrizi, G. (1997). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry, 101(33), 6330–6336. [Link]
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Kiliç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(1), 175–185. [Link]
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Al-Majedy, Y. K., et al. (2017). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Molbank, 2017(4), M961. [Link]
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Küçükgüzel, Ş. G., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 31(1), 85-96. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22533–22543. [Link]
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Gholipour, Y., & Ghasemi, J. (2023). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Journal of Molecular Liquids, 377, 121541. [Link]
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Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2017, May 2). SlideShare. [Link]
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Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][7][18] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4272-4280. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
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Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]
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Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22533–22543. [Link]
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Al-Ghamdi, A. M. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1255-1262. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
This technical guide provides a comprehensive overview of the physicochemical properties of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest to researchers and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of medicinal chemistry to offer well-founded estimations of its characteristics. All predicted data is clearly identified, and methodologies for experimental verification are provided.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a wide array of biological effects, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a 2-chlorophenyl substituent at the 5-position and an amine group at the 3-position of the triazole ring in this compound suggests its potential as a candidate for further investigation in various therapeutic areas. This guide aims to provide a detailed understanding of its fundamental physicochemical properties, which are critical for its development and application.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | [5] |
| Molecular Weight | 194.62 g/mol | Calculated |
| IUPAC Name | This compound | |
| CAS Number | Not available |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method of Estimation/Notes |
| Melting Point (°C) | 170 - 210 | Based on melting points of similar 4-amino-4H-1,2,4-triazole derivatives.[6] The exact value is highly dependent on crystalline form and purity. |
| Boiling Point (°C) | > 350 | High boiling point is expected due to the presence of hydrogen bonding and aromatic stacking. |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water. | Based on the reported solubility of other 1,2,4-triazole derivatives.[6][7] The amine and triazole moieties contribute to polarity, while the chlorophenyl group adds lipophilicity. |
| pKa | Acidic pKa: ~9-10; Basic pKa: ~2-3 | Estimated based on the pKa values of the 1,2,4-triazole ring system and aromatic amines. The triazole NH is weakly acidic, and the amino group is weakly basic. |
| LogP (o/w) | 1.9 | Predicted by computational models (XlogP).[5] This indicates moderate lipophilicity. |
Synthesis and Purification
While a specific synthesis protocol for this compound is not explicitly detailed in the literature, a plausible synthetic route can be devised based on established methods for preparing 3-amino-5-substituted-4H-1,2,4-triazoles.[8] The general approach involves the cyclization of an acyl aminoguanidine derivative.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from the synthesis of structurally related compounds and should be optimized for the specific target molecule.[8]
Step 1: Formation of the Acyl Aminoguanidine Intermediate
-
To a stirred solution of aminoguanidine bicarbonate (1.1 equivalents) in dry pyridine at 0-5 °C, slowly add a solution of 2-chlorobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., benzene or toluene).
-
Maintain the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude acyl aminoguanidine intermediate.
Step 2: Cyclization to the 1,2,4-Triazole
-
Reflux the crude intermediate in an aqueous solution of sodium hydroxide (e.g., 5-10%) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of 7.0-8.0 ppm. The protons of the amino group (NH₂) and the triazole ring (NH) will likely appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the 2-chlorophenyl ring and the two unique carbons of the 1,2,4-triazole ring. The carbon attached to the amino group (C3) and the carbon attached to the chlorophenyl group (C5) will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3200-3400 cm⁻¹ for the amino group and the triazole NH.
-
C=N stretching: In the region of 1600-1650 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
C-Cl stretching: Typically in the fingerprint region below 800 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
In a suitable solvent like methanol or ethanol, the UV-Vis spectrum is expected to exhibit absorption maxima characteristic of the aromatic and heterocyclic systems, likely in the range of 230-300 nm.[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₇ClN₄. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer) would be an appropriate starting point for method development.[10]
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for this compound, the 1,2,4-triazole scaffold is a well-established pharmacophore.[1][2][3]
-
Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties.[2]
-
Anticancer Activity: The triazole ring is a component of several approved anticancer drugs.[1]
-
Anticonvulsant Activity: Numerous studies have demonstrated the anticonvulsant effects of 1,2,4-triazole-containing compounds.[8]
The presence of the 2-chlorophenyl group may influence the lipophilicity and electronic properties of the molecule, potentially modulating its interaction with biological targets. Further research is warranted to explore the biological activity profile of this specific compound.
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, overview of the physicochemical properties of this compound. The information presented herein, derived from established chemical principles and data from analogous structures, serves as a valuable resource for researchers and drug development professionals. It is intended to facilitate further experimental investigation and unlock the potential of this intriguing molecule. The provided protocols for synthesis and characterization offer a solid foundation for future studies.
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- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (URL not available)
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4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H7ClN4S | CID 689061. PubChem. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. [Link]
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Methodological & Application
Application Note & Protocol: A High-Yield, Two-Stage Synthesis of 4-Amino-1,2,4-Triazole Derivatives for Research and Drug Discovery
Introduction: The Significance of 4-Amino-1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus, particularly when functionalized with an amino group at the 4-position, represents a "privileged scaffold" in medicinal chemistry and materials science. Derivatives of 4-amino-1,2,4-triazole are foundational components in the development of a wide array of therapeutic agents, exhibiting significant anticonvulsant, antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The unique electronic and structural features of this heterocycle allow it to serve as a versatile pharmacophore, capable of engaging in multiple non-covalent interactions with biological targets. Consequently, the development of robust, efficient, and high-yield synthetic methodologies is paramount for researchers in academic and industrial settings to accelerate drug discovery pipelines and explore novel chemical space.
This guide provides a detailed, field-proven protocol for the high-yield synthesis of the core 4-amino-1,2,4-triazole moiety, followed by a highly efficient method for its diversification into a library of Schiff base derivatives. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocols effectively.
Strategic Overview of the Synthetic Pathway
The synthesis is logically divided into two primary stages:
-
Stage 1: Synthesis of the Core Heterocycle. This involves the construction of the 4-amino-1,2,4-triazole ring system from simple, commercially available precursors. We will detail an optimized method reacting hydrazine hydrate with formic acid. This approach is superior to older methods that use flammable reagents like ethyl formate and require high temperatures, offering instead high purity and yields in the range of 85-91%.[3][4]
-
Stage 2: High-Yield Derivatization via Schiff Base Formation. With the core scaffold in hand, we will employ a classic and highly reliable condensation reaction with various aldehydes. This reaction is known for its simplicity, high conversion rates, and the ease of purification of the resulting N-arylidenamino derivatives, providing a rapid pathway to structural diversity.[5][6]
Below is a logical workflow diagram illustrating the two-stage synthetic strategy.
Caption: Overall two-stage synthetic workflow.
Stage 1 Protocol: High-Yield Synthesis of 4-Amino-1,2,4-triazole
This protocol is adapted from a patented, high-purity process that circumvents the need for harsh catalysts or flammable reagents.[4] The reaction proceeds by reacting hydrazine with a deficiency of formic acid, followed by the distillative removal of water to drive the cyclization.
Rationale and Mechanistic Insight
The reaction begins with the formation of formylhydrazide from the reaction of hydrazine and formic acid. A second molecule of hydrazine then reacts with the formylhydrazide to generate 1,2-diformylhydrazine. Subsequent heating and dehydration lead to the intramolecular cyclization and formation of the stable 1,2,4-triazole ring. Using a deficiency of the carboxylic acid and removing water by distillation are key to achieving high conversion and purity, minimizing the formation of impurities.[4]
Materials and Equipment
-
Reagents: Hydrazine hydrate (e.g., 80% solution in water), Formic acid (e.g., 98-100%), Isopropanol (for recrystallization).
-
Equipment: Round-bottom flask (sized appropriately for the scale), heating mantle with temperature control, distillation apparatus (condenser, receiving flask), magnetic stirrer and stir bar, vacuum filtration apparatus (Büchner funnel, filter flask), vacuum oven.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge hydrazine hydrate.
-
Addition of Formic Acid: While stirring, slowly add formic acid to the hydrazine hydrate. An exothermic reaction will occur. Control the rate of addition to maintain a manageable temperature.
-
Initial Heating: Once the addition is complete, heat the reaction mixture to approximately 85°C and hold for 1-2 hours.
-
Distillation: Increase the temperature and begin to distill off water. The temperature of the reaction mixture will gradually rise as water is removed. Continue distillation until the temperature of the liquid reaches approximately 150-160°C.
-
Reaction Completion: Hold the reaction mixture at this temperature for 2-3 hours to ensure complete cyclization.
-
Cooling and Crystallization: Turn off the heat and allow the mixture to cool to approximately 80°C. Carefully add isopropanol to the hot residue with stirring. The crude product will begin to precipitate.
-
Purification: Heat the isopropanol slurry to reflux (around 75°C) until the solid completely dissolves.[4] Then, allow the solution to cool slowly with gentle stirring to room temperature, and finally cool in an ice bath (to ~5°C) to maximize crystal formation.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol. Dry the product in a vacuum oven.
Expected Results and Data
This protocol consistently delivers high yields of 4-amino-1,2,4-triazole with exceptional purity.
| Parameter | Value / Observation | Source |
| Reagent Ratio | Hydrazine : Formic Acid (slight excess of hydrazine) | [4] |
| Final Reaction Temp. | 150-160°C | [4] |
| Recrystallization Solvent | Isopropanol | [4] |
| Expected Crude Yield | ~82-85% | [4] |
| Expected Purified Yield | Up to 91% (with process optimization) | [4] |
| Purity (Post-Recrystallization) | >99.5% | [4] |
| Appearance | White crystalline solid |
Stage 2 Protocol: Synthesis of 4-Amino-1,2,4-triazole Schiff Base Derivatives
This stage utilizes the synthesized 4-amino-1,2,4-triazole to generate a diverse set of derivatives through the formation of an imine linkage (Schiff base). This is a robust condensation reaction that proceeds in high yield with a wide variety of aromatic and heteroaromatic aldehydes.
Rationale and Mechanistic Insight
The reaction involves the nucleophilic attack of the exocyclic primary amino group of the 4-amino-1,2,4-triazole onto the electrophilic carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the C=N double bond of the imine. Using a solvent like glacial acetic acid can serve as both the reaction medium and the catalyst.[1] Alternatively, solvent-free grinding methods have also been reported to be effective.[2]
The workflow for this derivatization is depicted below.
Caption: Experimental workflow for Schiff base synthesis.
Materials and Equipment
-
Reagents: 4-Amino-1,2,4-triazole (from Stage 1), various substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde), Glacial Acetic Acid or Ethanol, Chloroform, Methanol.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, TLC plates and chamber, vacuum filtration apparatus.
Step-by-Step Experimental Protocol (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-1,2,4-triazole (1.0 eq.) and the desired substituted aldehyde (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.[1][5]
-
Heating: If using glacial acetic acid, it also acts as the catalyst. If using ethanol, a few drops of glacial acetic acid can be added. Heat the mixture to reflux (e.g., ~118°C for acetic acid) for 2-4 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected directly. In many cases, pouring the cooled reaction mixture into ice-cold water will induce precipitation.[1]
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with appropriate solvents (e.g., ethanol, then chloroform) to remove unreacted starting materials and impurities.[1] Further purification can be achieved by recrystallization from a suitable solvent like methanol.
-
Drying: Dry the purified Schiff base derivative in a vacuum oven.
Expected Results and Data
The formation of Schiff bases from 4-amino-1,2,4-triazole is generally a high-yield transformation. Yields are often dependent on the electronic nature of the substituent on the aldehyde.
| Aldehyde Substituent (R) | Reaction Time (Approx.) | Typical Yield Range | Source |
| H (Benzaldehyde) | 2-4 hours | 85-95% | [5][6] |
| 4-Chloro | 2-4 hours | 90-95% | [5] |
| 4-Methoxy | 2-4 hours | 80-90% | [5] |
| 4-Nitro | 2-4 hours | 90-95% | [5] |
| 2-Hydroxy | 2-4 hours | 75-85% | [5] |
Conclusion
The two-stage methodology presented provides a reliable and high-yielding pathway for the synthesis and subsequent derivatization of 4-amino-1,2,4-triazoles. The synthesis of the core heterocycle is optimized for safety, purity, and yield, avoiding problematic reagents and conditions. The subsequent Schiff base formation protocol offers a straightforward and efficient route to generate diverse libraries of compounds essential for structure-activity relationship (SAR) studies in drug discovery and materials science. This guide serves as a comprehensive resource, empowering researchers to confidently produce these valuable chemical entities.
References
- ISRES. synthesis of 1,2,4 triazole compounds.
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2016). OncoTargets and Therapy. Available at: [Link].
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El-Sheref, E. M., et al. (2022). One-Pot Four-Component Synthesis of Novel Amino-Tetrahydro-Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistryOpen. Available at: [Link].
- Creemer, L. J., et al. (1992). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
- Schils, D., et al. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
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Narasimhan, B., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link].
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Mogilaiah, K., et al. (2014). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link].
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Schils, D., et al. (2006). 4-AMINO-1,2,4 TRIAZOLE PREPARATION METHOD. WIPO Patentscope. Available at: [Link].
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Kalluraya, B., et al. (2009). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Taylor & Francis Online. Available at: [Link].
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Synthesis of 4-amino-1,2,4-triazole 20 and Schiff bases 21–26. ResearchGate. Available at: [Link].
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Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link].
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Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link].
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Synthesis of Fused Bicyclic[1][3][7]-Triazoles from Amino Acids. ACS Publications. Available at: [Link].
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed. Available at: [Link].
-
Orzeł, M., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Available at: [Link].
-
Kumar, A., et al. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Bentham Science. Available at: [Link].
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Application Notes and Protocols for a Novel Antimicrobial Candidate: 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Compounds featuring the 1,2,4-triazole scaffold have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] The unique structural features of the triazole ring allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust antimicrobial assay for a specific novel candidate, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine.
The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different laboratories.[6][7][8][9] We will detail the foundational assays for determining the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC), which are critical first steps in evaluating the antimicrobial potential of a new compound.[6]
Understanding the Target: 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives are known to exert their antimicrobial effects through various mechanisms of action.[10] These can include the inhibition of essential bacterial enzymes, disruption of the bacterial cell membrane, and the generation of intracellular reactive oxygen species.[10] The presence of a halogenated phenyl ring, as in this compound, is a common feature in potent antimicrobial triazoles, suggesting that this compound is a strong candidate for further investigation. Our experimental design will, therefore, be comprehensive, allowing for the initial assessment of both bacteriostatic and bactericidal activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for assessing the antimicrobial activity of this compound is a stepwise process, beginning with the determination of its inhibitory capacity and followed by an assessment of its cidal activity.
Caption: High-level workflow for determining the MIC and MBC of a novel antimicrobial compound.
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] We will employ the broth microdilution method, a widely accepted and standardized technique.[6][11]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader (optional)
Protocol 1.1: Preparation of Reagents
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]
-
Protocol 1.2: Broth Microdilution Assay
-
Plate Setup: Dispense 50 µL of CAMHB into wells A1 through A11 of a 96-well microtiter plate. Well A12 will serve as a sterility control (broth only).
-
Compound Dilution:
-
Add 50 µL of the compound stock solution to well A1.
-
Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, A2 to A3, and so on, up to well A10. Discard the final 50 µL from well A10. This will create a range of concentrations.
-
Well A11 will serve as the growth control (no compound).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells A1 through A11. The final volume in each well will be 100 µL.
-
Controls:
-
Positive Control: A separate row can be set up using a known antibiotic like Ciprofloxacin to ensure the assay is performing correctly.
-
Growth Control: Well A11 (inoculum, no compound).
-
Sterility Control: Well A12 (broth only).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal or bacteriostatic.[6]
Materials and Reagents
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile micropipettes and tips
Protocol 2.1: Subculturing from MIC Plate
-
Plating: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot and spot-plate it onto a TSA plate.
-
Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. Practically, this is often determined as the lowest concentration with no visible colony growth on the subculture plate.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded systematically. Below is a template for presenting the data.
| Microorganism | Gram Stain | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | Positive | This compound | e.g., 16 | e.g., 32 | Bactericidal |
| Escherichia coli | Negative | This compound | e.g., 32 | e.g., >128 | Bacteriostatic |
| Pseudomonas aeruginosa | Negative | This compound | e.g., >128 | N/A | No significant activity |
| Enterococcus faecalis | Positive | This compound | e.g., 8 | e.g., 8 | Bactericidal |
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Preliminary Mechanism of Action Studies
While beyond the scope of initial screening, understanding the mechanism of action is a critical next step. For triazole-based compounds, potential mechanisms to investigate include:
-
Enzyme Inhibition Assays: Targeting key bacterial enzymes.[10]
-
Cell Membrane Permeability Assays: Using fluorescent dyes to assess membrane integrity.
-
Reactive Oxygen Species (ROS) Measurement: Detecting the intracellular production of ROS.[10]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin Triazoles as Potential Antimicrobial Agents [mdpi.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESCMID: EUCAST [escmid.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Anticonvulsant Activity Testing of Novel Triazole Compounds
Introduction: The Rationale for Novel Anticonvulsant Discovery and the Promise of Triazole Scaffolds
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant percentage of patients are pharmacoresistant, highlighting the urgent need for new, more effective anticonvulsant therapies.[1] The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[2] Derivatives of 1,2,4-triazole have emerged as a promising class of anticonvulsant candidates, with many demonstrating significant activity in preclinical models, often through modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[2][3]
This guide provides a comprehensive, multi-tiered protocol for the preclinical evaluation of novel triazole compounds for anticonvulsant activity. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework that moves from high-throughput in vitro screening to definitive in vivo efficacy and neurotoxicity assessment. The protocols herein are designed to not only identify active compounds but also to provide initial insights into their potential mechanisms of action and therapeutic index.
A Multi-Tiered Approach to Anticonvulsant Screening
The discovery of a novel anticonvulsant is a systematic process. A logical, tiered approach ensures that resources are used efficiently, with only the most promising candidates advancing to more complex and resource-intensive models. This protocol is structured to follow such a workflow, beginning with foundational in vitro assays and progressing to validated in vivo seizure models.
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A tiered workflow for screening novel triazole compounds.
Tier 1: In Vitro Screening for Seizure Liability and Mechanistic Insights
In vitro models offer a controlled environment for the initial assessment of a compound's effect on neuronal excitability.[4][5] These assays are crucial for early-stage screening, providing a first pass on efficacy and potential mechanisms before committing to animal studies.[6]
Hippocampal Slice Electrophysiology
The hippocampal slice preparation is a cornerstone of in vitro epilepsy research. It maintains the intrinsic neuronal circuitry of the hippocampus, a brain region highly implicated in seizure generation.[7][8] This model allows for the induction of epileptiform activity and the direct measurement of a compound's ability to suppress it.
Causality Behind Experimental Choices: By inducing seizure-like events (SLEs) in a controlled ex vivo environment, we can directly observe the compound's effect on synchronized neuronal firing, which is the hallmark of a seizure.[9] The choice of inducing agents (e.g., high potassium/4-AP or zero magnesium/bicuculline) allows for probing different mechanisms of hyperexcitability.[7][8]
-
Slice Preparation:
-
Anesthetize an adult mouse or rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF).[9]
-
Cut horizontal or coronal hippocampal slices (350-400 µm thick) using a vibratome.[10]
-
Transfer slices to an interface or submerged-style incubation chamber with standard aCSF, allowing them to recover for at least 1 hour at 32-34°C.[9][10]
-
-
Induction of Epileptiform Activity:
-
Transfer a recovered slice to a recording chamber perfused with pre-warmed, carbogenated aCSF.
-
To induce SLEs, switch the perfusion to a modified aCSF. Common methods include:
-
-
Electrophysiological Recording:
-
Place a glass microelectrode filled with aCSF into the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.[9]
-
Record baseline epileptiform activity for 10-20 minutes to ensure stability.
-
Bath-apply the novel triazole compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Record for at least 20-30 minutes at each concentration.
-
Perform a washout by perfusing with the epileptogenic aCSF without the test compound to observe for recovery of activity.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and duration of the spontaneous epileptiform discharges before, during, and after compound application.
-
A significant reduction in these parameters indicates potential anticonvulsant activity.
-
Primary Neuronal Cultures on Micro-Electrode Arrays (MEAs)
Primary neuronal cultures, particularly when grown on MEAs, provide a higher-throughput method to assess how compounds affect network-level neuronal activity.[12] This "epilepsy-in-a-dish" model allows for the non-invasive recording of electrical activity from a population of neurons over extended periods.[13][14]
Causality Behind Experimental Choices: MEAs detect changes in spike rate, burst firing, and network synchrony.[12] Seizurogenic compounds typically increase these parameters, while effective anticonvulsants will suppress them. This provides a functional readout of a compound's ability to quell network hyperexcitability.[15]
-
Cell Culture:
-
Prepare primary cortical or hippocampal neuronal cultures from embryonic (E18) rat or mouse pups.
-
Plate the dissociated neurons onto MEA plates pre-coated with an appropriate substrate (e.g., poly-L-lysine).
-
Culture the neurons for at least 14-21 days in vitro (DIV) to allow for the formation of mature, synaptically connected networks.
-
-
MEA Recording and Compound Application:
-
Place the MEA plate into the recording system and allow the culture to acclimate.
-
Record baseline spontaneous network activity for 10-15 minutes.
-
Apply a pro-convulsant agent such as pentylenetetrazol (PTZ), bicuculline, or 4-AP to induce epileptiform activity.[12]
-
After establishing a stable hyperexcitable state, add the novel triazole compound to the culture medium at varying concentrations.
-
Record the network activity for a defined period post-application.
-
-
Data Analysis:
-
Utilize MEA analysis software to quantify parameters such as mean firing rate, burst frequency, burst duration, and network synchronicity index.
-
Compare these parameters before and after the addition of the triazole compound. A dose-dependent reduction in epileptiform activity suggests anticonvulsant potential.
-
Tier 2: Primary In Vivo Anticonvulsant Screening
Compounds demonstrating efficacy in vitro are advanced to well-validated, acute in vivo seizure models.[4] These tests are crucial for confirming activity in a whole-animal system and provide initial indications of a compound's clinical potential against specific seizure types.[8]
// Nodes MES [label="Maximal Electroshock (MES)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTZ [label="Pentylenetetrazol (scPTZ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SixHz [label="6-Hz Psychomotor", fillcolor="#FBBC05", fontcolor="#202124"];
GTC [label="Generalized Tonic-Clonic\nSeizures", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Absence [label="Absence/Myoclonic\nSeizures", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Focal [label="Treatment-Resistant\nFocal Seizures", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MES -> GTC [label="Models"]; PTZ -> Absence [label="Models"]; SixHz -> Focal [label="Models"]; }
Correlation of primary in vivo models to human seizure types.
Maximal Electroshock Seizure (MES) Test
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[6] It evaluates a drug's ability to prevent the spread of a maximal seizure discharge throughout the brain.[7]
Causality Behind Experimental Choices: The electrical stimulus induces a highly reproducible tonic hindlimb extension. A compound that abolishes this specific endpoint demonstrates an ability to block seizure propagation, a key mechanism of action for many AEDs that target voltage-gated sodium channels.[6][7]
-
Animal Preparation:
-
Use adult male mice (e.g., CF-1 strain, 20-25g).
-
Administer the triazole compound via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group.
-
Allow for a pre-treatment time based on the compound's expected pharmacokinetics (typically 30-60 minutes).
-
-
Seizure Induction:
-
Observation and Endpoint:
-
Immediately observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this phase is absent.[6]
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is highly predictive of compounds that are effective against absence and myoclonic seizures.[3] PTZ is a non-competitive GABA-A receptor antagonist that induces clonic seizures.[16]
Causality Behind Experimental Choices: This model identifies compounds that can raise the seizure threshold, as opposed to preventing seizure spread. It is particularly sensitive to drugs that enhance GABAergic inhibition or block T-type calcium channels.[2][16]
-
Animal Preparation:
-
Similar to the MES test, administer the triazole compound or vehicle to groups of mice.
-
-
Seizure Induction:
-
At the time of expected peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[17]
-
-
Observation and Endpoint:
-
Observe the animals for 30 minutes.
-
The endpoint is the presence of a clonic seizure, defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[17]
-
Animals that do not exhibit this endpoint are considered protected.
-
-
Data Analysis:
-
Calculate the percentage of animals protected and determine the ED₅₀.
-
6-Hz Psychomotor Seizure Test
The 6-Hz test is a model of therapy-resistant focal seizures.[5][9] It is particularly valuable for identifying compounds with novel mechanisms of action that may be effective in patients who do not respond to traditional AEDs.[18]
Causality Behind Experimental Choices: The low-frequency (6 Hz) electrical stimulation induces a psychomotor seizure with behavioral characteristics like stun, forelimb clonus, and stereotyped automatic movements.[19] This model has a unique pharmacological profile, identifying drugs like levetiracetam that are missed by the MES and scPTZ tests.[18]
-
Animal Preparation:
-
Administer the triazole compound or vehicle to groups of mice.
-
-
Seizure Induction:
-
Observation and Endpoint:
-
Data Analysis:
-
Calculate the percentage of animals protected and determine the ED₅₀ at the chosen current intensity.
-
| Primary In Vivo Screening Models: Summary | |||
| Model | Induction Method | Predicted Seizure Type | Key Mechanistic Insight |
| Maximal Electroshock (MES) | Electrical (high frequency) | Generalized Tonic-Clonic | Prevents seizure spread[6] |
| Subcutaneous PTZ (scPTZ) | Chemical (GABA antagonist) | Absence, Myoclonic | Raises seizure threshold[3] |
| 6-Hz Psychomotor | Electrical (low frequency) | Therapy-Resistant Focal | Identifies novel mechanisms[9] |
Tier 3: Acute Neurotoxicity Assessment
An ideal AED should exhibit potent anticonvulsant activity with minimal side effects. Acute neurotoxicity screening is performed concurrently with efficacy studies to establish a therapeutic index.
Rotarod Test for Motor Impairment
The rotarod test is the most common method for assessing drug-induced motor incoordination and ataxia in rodents.[20]
Causality Behind Experimental Choices: The test requires animals to maintain balance and motor coordination on a rotating rod. A deficit in performance after drug administration is a direct measure of motor impairment, a common dose-limiting side effect of centrally acting drugs.[21]
-
Training:
-
Prior to the test day, train the mice to stay on the rotarod at a slow, constant speed for a set duration (e.g., 60 seconds). This ensures that any deficit observed on the test day is drug-induced and not due to an inability to learn the task.
-
-
Testing:
-
Administer the triazole compound or vehicle to groups of mice at various doses.
-
At the time of peak effect, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[20]
-
Record the latency (time) for the animal to fall off the rod. A trial can have a pre-defined cutoff time (e.g., 300 seconds).
-
-
Data Analysis:
-
Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod).
-
The Protective Index (PI) is then calculated as PI = TD₅₀ / ED₅₀ . A higher PI indicates a wider margin of safety between the therapeutic effect and toxicity.
-
Conclusion: A Pathway to a Lead Candidate
This comprehensive testing protocol provides a robust framework for the preclinical evaluation of novel triazole compounds as potential anticonvulsants. By systematically progressing from in vitro assays that probe fundamental effects on neuronal excitability to a battery of in vivo models that predict clinical efficacy against different seizure types, researchers can build a strong data package. The concurrent assessment of neurotoxicity is critical for identifying candidates with a favorable safety profile. A compound that demonstrates potent activity in the MES, scPTZ, or 6-Hz tests, coupled with a high Protective Index from the rotarod test, represents a strong lead candidate worthy of advancement into more complex chronic epilepsy models and further preclinical development.
References
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Steinhäuser, C., & Becker, A. (2021). Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study. International Journal of Molecular Sciences. [Link]
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National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
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Tukker, A. M., Wijnolts, F. M. J., de Groot, A., & Westerink, R. H. S. (2020). Applicability of hiPSC-Derived Neuronal Cocultures and Rodent Primary Cortical Cultures for In Vitro Seizure Liability Assessment. Toxicological Sciences. [Link]
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(2024). Synthesis and anti convulsant activity of some traizole derivatives. IOP Conference Series: Materials Science and Engineering. [Link]
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White, H. S. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia. [Link]
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Löscher, W., & Schmidt, D. (2016). Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures. Epilepsy & Behavior. [Link]
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Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
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Marshall, L., et al. (2022). Modeling seizure networks in neuron-glia cultures using microelectrode arrays. Frontiers in Neuroscience. [Link]
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Steinhäuser, C., & Becker, A. (2020). Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. Journal of Visualized Experiments. [Link]
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Tukker, A. M., et al. (2020). Applicability of hiPSC-Derived Neuronal Cocultures and Rodent Primary Cortical Cultures for In Vitro Seizure Liability Assessment. Toxicological Sciences. [Link]
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MMPC. (2024). Rotarod. [Link]
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Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. SpringerLink. [Link]
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Maier, N., et al. (2020). Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples. Bio-protocol. [Link]
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Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]
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Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. [Link]
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Shetty, S. (2016). Screening Methods of Anti-epileptic drugs. Slideshare. [Link]
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Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]
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Stafstrom, C. E., & Williams, P. A. (2016). Staged anticonvulsant screening for chronic epilepsy. Annals of Clinical and Translational Neurology. [Link]
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Regan, C. M. (1985). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. [Link]
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Barton, M. E., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research. [Link]
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Application Notes and Protocols: 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine as a Versatile Precursor in Organic Synthesis
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, metabolic stability, and rigid structure allow it to serve as a versatile pharmacophore that can engage with various biological targets with high affinity.[2] Compounds incorporating the 1,2,4-triazole moiety exhibit a vast range of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3][4]
Within this important class of heterocycles, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine emerges as a particularly valuable and strategic precursor. Its structure combines the proven triazole core with a synthetically useful 2-chlorophenyl substituent and, most importantly, a reactive 3-amino group. This primary amine, along with the adjacent ring nitrogen (N4), acts as a potent binucleophilic system, enabling its use in constructing more complex, fused heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on mechanistically driven protocols for researchers in organic synthesis and drug development.
Core Application: A Gateway to Fused[5][6][7]Triazolo[1,5-a]pyrimidines
Scientific Rationale: The fusion of a 1,2,4-triazole ring with a pyrimidine ring generates the[5][6][7]triazolo[1,5-a]pyrimidine scaffold. This heterocyclic system is of immense interest as it acts as a purine isostere, capable of mimicking the endogenous purines (adenine and guanine) and interacting with their corresponding biological targets.[6] Consequently, triazolopyrimidine derivatives are extensively investigated for a wide array of therapeutic applications, including anticancer, anti-tubercular, and anti-inflammatory agents.[6][7][8] The most common and efficient strategy for constructing this scaffold is the cyclocondensation reaction between a 3-amino-1,2,4-triazole derivative and a 1,3-dicarbonyl compound or its equivalent.[6][9]
Mechanistic Insight: The Binucleophilic Annulation The key to this transformation lies in the dual nucleophilicity of this compound. The reaction, typically catalyzed by an acid (like acetic acid), proceeds via a well-established pathway:
-
Initial Condensation: The exocyclic 3-amino group, being the more nucleophilic site, attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate). This is followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: The N4 nitrogen of the triazole ring then performs an intramolecular nucleophilic attack on the second carbonyl (the ester group in the case of ethyl acetoacetate).
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic[5][6][7]triazolo[1,5-a]pyrimidine ring system.
This sequence effectively "builds" the pyrimidine ring onto the triazole precursor.
Experimental Workflow: Synthesis of Triazolopyrimidines
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Molecular docking studies of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine with target proteins.
Application Note: Molecular Docking of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
A Protocol for In Silico Target-Based Screening and Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive, technically detailed protocol for conducting molecular docking studies with this compound. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including antifungal and anticancer properties. Molecular docking is a powerful computational technique in structure-based drug design (SBDD) that predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein.[1][2] This document outlines the rationale for target selection, provides step-by-step protocols for ligand and protein preparation, details the docking procedure using the widely adopted AutoDock Vina software, and establishes a framework for rigorous result analysis and validation.
Introduction: The Rationale for Docking Studies
The 1,2,4-triazole moiety is a bioisostere of amides and esters, offering improved metabolic stability and favorable physicochemical properties. Its capacity for hydrogen bonding, dipole interactions, and rigidity makes it an effective pharmacophore for engaging with biological receptors.[3] This has led to its incorporation into a range of successful drugs, such as the antifungal agent fluconazole and the anticancer aromatase inhibitor anastrozole.[3]
The subject of this study, this compound, combines this potent scaffold with a chlorophenyl group, a common substituent used to modulate lipophilicity and explore specific hydrophobic interactions within a binding pocket. Molecular docking allows for an early, cost-effective assessment of this compound's potential to bind to various therapeutically relevant proteins, providing critical insights to guide further experimental validation.[1]
Potential Therapeutic Targets
Given the established activities of triazole-containing compounds, the following protein targets are proposed for initial docking studies:
-
Antifungal Target: Lanosterol 14-alpha Demethylase (CYP51A1): This is the primary target for azole antifungal drugs. These drugs inhibit the enzyme, disrupting ergosterol biosynthesis, which is essential for the fungal cell membrane integrity.
-
Anticancer Target: Aromatase (CYP19A1): This enzyme is responsible for the final step in estrogen biosynthesis. Inhibitors are a cornerstone of therapy for hormone receptor-positive breast cancer. The approved drugs Letrozole and Anastrozole are triazole-based aromatase inhibitors.[4]
-
Antitubercular Target: InhA (Enoyl-ACP Reductase): This enzyme is a key component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis, essential for mycolic acid biosynthesis. Triazole derivatives have shown promise as inhibitors of this pathway.[5]
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking predicts the binding mode and affinity of a ligand to a protein through two main stages: a sampling algorithm that generates a wide range of possible binding poses and a scoring function that estimates the binding free energy for each pose.[2][6] A successful docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand, providing confidence in its predictions for novel compounds.[7][8]
Caption: High-level workflow for a molecular docking study.
Application Protocols
This section provides detailed, step-by-step methodologies for performing the docking analysis. The protocols are based on the widely used and freely available software suite comprising AutoDock Tools, AutoDock Vina, and PyMOL for visualization.
Required Software and Resources
| Resource | Purpose | URL |
| RCSB Protein Data Bank | Source for 3D protein structures | [Link][9] |
| PubChem | Source for ligand structures | [Link][10] |
| AutoDock Tools (ADT) | Preparing protein and ligand files | [Link] |
| AutoDock Vina | Docking program | [Link] |
| PyMOL or ChimeraX | Visualization of docking results | [Link] or |
Protocol 1: Ligand Preparation
The goal of this protocol is to convert the 2D or 3D structure of this compound into the required PDBQT file format, which includes atomic charges and rotatable bond information.
-
Acquire Ligand Structure: Download the 3D SDF file for the ligand from PubChem or draw it using chemical sketcher software.[11]
-
Load into AutoDock Tools (ADT): Open ADT and load the ligand file.
-
Add Hydrogens: ADT will automatically detect and add hydrogens. It is crucial to ensure the protonation state is appropriate for physiological pH (~7.4).
-
Compute Charges: Use the Gasteiger method to calculate partial atomic charges. These charges are essential for the scoring function's electrostatic term.
-
Detect Rotatable Bonds: ADT will identify rotatable bonds. This flexibility is critical for the ligand to adapt its conformation within the binding site.
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file. This file now contains the coordinate information, atomic charges, and flexibility definition.
Protocol 2: Target Protein Preparation
This protocol prepares the target protein structure for docking by removing non-essential molecules and adding necessary information.[12][13]
-
Select and Download PDB File: From the RCSB PDB, select a high-resolution (<2.5 Å) crystal structure of the target protein, preferably co-crystallized with a ligand. For this example, we will use Human Aromatase (PDB ID: 3EQM).
-
Load into ADT: Open the downloaded PDB file in ADT.
-
Clean the Protein:
-
Remove all water molecules. While some water molecules can be critical for binding, standard docking protocols typically remove them for simplicity.
-
Remove any co-solvents, ions, and alternate conformations (altLocs).
-
Separate the native ligand (if present) and save it to a separate file for the validation step.
-
-
Add Hydrogens: Add polar hydrogens only. This is a standard procedure to correctly model hydrogen bonding.
-
Compute Charges: Assign Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein as a .pdbqt file.
Protocol 3: Docking Validation via Redocking
This protocol is a critical self-validation step to ensure the chosen docking parameters can reliably reproduce a known binding pose.[7][8]
-
Prepare Native Ligand: Take the co-crystallized ligand extracted in Protocol 2, Step 3, and prepare it following the steps in Protocol 1 to create a PDBQT file.
-
Define the Grid Box: In ADT, define a search space (grid box) that encompasses the entire active site. Center the grid on the coordinates of the native ligand. A typical size is 25 x 25 x 25 Å, ensuring enough space for the ligand to rotate freely.
-
Run Docking: Perform a docking run with the prepared native ligand and the prepared protein using AutoDock Vina.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Analyze Result: An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is accurate for this target system.[7][8]
Protocol 4: Docking the Test Ligand
-
Prepare Test Ligand: Ensure this compound has been prepared according to Protocol 1.
-
Configure Docking Run: Create a configuration file (conf.txt) for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, and the center and dimensions of the grid box determined in Protocol 3.
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Retrieve Results: Vina will generate a log file with the binding affinity scores for the top poses and a PDBQT file containing the coordinates of these poses.
Analysis and Interpretation of Results
Effective analysis combines quantitative evaluation of docking scores with qualitative visual inspection of binding interactions.[7][14]
Quantitative Analysis: Binding Affinity
The primary quantitative output is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol.[1][7] More negative values suggest stronger, more favorable binding.[7][15]
Table 1: Hypothetical Docking Results
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | RMSD (Å) |
| Aromatase (3EQM) | Native Ligand (Exemestane) | -9.8 | 1.1 (Validation) |
| 5-(2-chlorophenyl)-... | -8.5 | N/A | |
| CYP51A1 (5V5Z) | Native Ligand (Posaconazole) | -11.2 | 1.3 (Validation) |
| 5-(2-chlorophenyl)-... | -9.1 | N/A | |
| InhA (1ZID) | Native Ligand (Triclosan) | -7.9 | 0.9 (Validation) |
| 5-(2-chlorophenyl)-... | -7.2 | N/A |
Note: These are example values for illustrative purposes.
Qualitative Analysis: Visualizing Interactions
A low binding energy score is meaningless unless it corresponds to a binding pose that makes chemical sense.[16]
-
Load Results into PyMOL: Open the prepared protein PDBQT and the docking output PDBQT file in a visualization software.
-
Inspect the Binding Pose: Analyze the orientation of the ligand within the active site. The top-ranked pose (lowest energy) is typically the most important.
-
Identify Key Interactions: Look for plausible intermolecular interactions that stabilize the complex. These include:
-
Hydrogen Bonds: With backbone amides/carbonyls or side chains of polar residues (e.g., Ser, Thr, Asn, Gln, His).
-
Hydrophobic Interactions: Between the chlorophenyl ring and nonpolar residues (e.g., Leu, Ile, Val, Phe).
-
Pi-Pi Stacking: Between the phenyl or triazole ring and aromatic residues (Phe, Tyr, Trp, His).
-
Halogen Bonds: The chlorine atom may act as a halogen bond donor.
-
Caption: Logical flow for the analysis of docking results.
Conclusion and Future Perspectives
This application note provides a robust and validated framework for investigating the therapeutic potential of this compound using molecular docking. The hypothetical results suggest that this compound may exhibit favorable binding to key targets in mycology, oncology, and bacteriology, warranting further investigation.
Docking results are predictive and should be treated as hypotheses. The next critical steps involve:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.
-
In Vitro Enzymatic Assays: To experimentally determine the inhibitory activity (e.g., IC₅₀) of the compound against the target proteins.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize binding affinity and selectivity.
By integrating these computational protocols with experimental validation, researchers can accelerate the discovery and development of novel therapeutics based on the versatile 1,2,4-triazole scaffold.
References
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-
ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]
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Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Schrödinger. Retrieved from [Link]
- Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93.
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YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Retrieved from [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]
- Venkatachalam, T., et al. (2021). Design, synthesis and biological evaluation of novel 2-substituted-1,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thiones as potential inhibitors of Mycobacterium tuberculosis. Bioorganic Chemistry, 116, 105335.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
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PubChem. (n.d.). 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][12][13] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 32.
-
PubChem. (n.d.). N3-(3-chlorophenyl)-4H-1,2,4-triazole-3,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes & Protocols for the Evaluation of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine as a Novel Agricultural Fungicide
Abstract
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agricultural fungicides, primarily due to its potent and specific inhibition of fungal ergosterol biosynthesis.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a novel candidate molecule, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, in the discovery and development of new agricultural fungicides. We present a hypothesis-driven rationale for its selection, a detailed protocol for its chemical synthesis, and a suite of robust in vitro and in vivo screening methodologies. These protocols are designed to be self-validating and provide a clear, logical workflow from initial synthesis to preliminary efficacy assessment. The overarching goal is to equip researchers with the necessary tools to systematically evaluate this compound's potential as a next-generation fungicidal agent for crop protection.
Rationale and Mechanistic Hypothesis
1.1. The Scientific Imperative for Novel Fungicides The continuous evolution of fungal pathogens and the development of resistance to existing fungicides necessitate a persistent search for new, effective, and environmentally safer chemical entities.[2] The 1,2,4-triazole class of fungicides has been widely successful due to their systemic properties and broad-spectrum activity.[3][4] They function as Demethylation Inhibitors (DMIs), targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Its inhibition disrupts membrane integrity, leading to abnormal fungal growth and cell death.[1]
1.2. Hypothesis: this compound as a Potent CYP51 Inhibitor The candidate molecule, this compound, was selected based on established structure-activity relationships within the triazole class.
-
1,2,4-Triazole Core: This heterocycle is the foundational pharmacophore responsible for coordinating with the heme iron atom in the active site of the CYP51 enzyme.
-
2-Chlorophenyl Moiety: The presence and position of halogen substituents on the phenyl ring are known to modulate the antifungal activity and spectrum of triazole fungicides. The ortho-chloro substitution can influence the molecule's conformation and binding affinity within the enzyme's active site.
-
3-Amino Group: The amine substituent can potentially form additional hydrogen bonds within the target enzyme's active site, enhancing binding affinity. It also provides a potential site for further chemical modification to optimize activity, systemic movement, and safety profile.
We hypothesize that this compound will exhibit significant antifungal activity by inhibiting the CYP51 enzyme, thereby disrupting ergosterol biosynthesis in a manner consistent with other DMI fungicides.[6]
Synthesis Protocol
2.1. Rationale for Synthetic Route The selected synthesis pathway is a robust and well-documented method for producing 3-amino-5-aryl-1,2,4-triazoles. It involves the reaction of a substituted benzoic acid chloride with aminoguanidine, followed by a base-catalyzed cyclization.[7] This method is chosen for its high yield and the relative accessibility of starting materials.
2.2. Workflow for Synthesis and Characterization
2.3. Step-by-Step Synthesis Protocol
-
Materials and Reagents:
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Aminoguanidine hydrogen carbonate
-
Pyridine (anhydrous)
-
Benzene (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and safety equipment
-
-
Step 1: Synthesis of 2-Chlorobenzoyl Chloride
-
In a fume hood, add 2-chlorobenzoic acid (1 equivalent) to a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 2-chlorobenzoyl chloride as an oil. Use this intermediate directly in the next step.
-
Causality Note: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent condensation reaction.
-
-
Step 2: Condensation with Aminoguanidine
-
In a separate flask, dissolve aminoguanidine hydrogen carbonate (1.1 equivalents) in anhydrous pyridine at -5°C (ice-salt bath).
-
Dissolve the crude 2-chlorobenzoyl chloride from Step 1 in anhydrous benzene.
-
Add the benzene solution of the acyl chloride dropwise to the cold pyridine solution with vigorous stirring.
-
Maintain the temperature at -5°C for 30 minutes, then allow the mixture to warm to room temperature and stir overnight.
-
Causality Note: Low temperature and slow addition are crucial to control the exothermic reaction and prevent side product formation. Pyridine acts as a base to neutralize the HCl byproduct.
-
-
Step 3: Cyclization to form this compound
-
Evaporate the solvents (pyridine and benzene) from the reaction mixture under reduced pressure.
-
To the resulting residue, add a 5% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 6-8 hours. This promotes the intramolecular cyclization to form the triazole ring.
-
After cooling, carefully neutralize the solution with dilute HCl until a precipitate forms (typically around pH 7).
-
Filter the crude product, wash it with cold water, and dry it.
-
Recrystallize the solid from ethanol to obtain the purified this compound.
-
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point also indicates high purity.
-
In Vitro Antifungal Screening Protocols
3.1. Rationale for In Vitro Screening In vitro assays provide a rapid, cost-effective, and reproducible method to determine the intrinsic antifungal activity of a compound against a panel of economically important plant pathogens.[8] These assays are the first critical step in the screening cascade to identify promising candidates for further development.
3.2. Workflow for In Vitro Screening
3.3. Protocol: Poisoned Food Technique for Mycelial Growth Inhibition [9][10]
-
Target Pathogens (Suggested Panel):
-
Fusarium graminearum (Cereal head blight)
-
Alternaria solani (Tomato early blight)
-
Botrytis cinerea (Gray mold)
-
Rhizoctonia solani (Sheath blight, damping-off)
-
Sclerotinia sclerotiorum (White mold)
-
-
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow it to cool to 45-50°C in a water bath.
-
Dosing the Media: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media. Prepare a control plate containing only PDA + 1% DMSO.
-
Plating: Pour approximately 20 mL of the treated and control media into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing (5-7 day old) culture of the target fungus. Place one plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached near-full growth (approx. 80 mm).
-
Calculation: Calculate the percent inhibition of mycelial growth using the formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100 [11]
-
Where: C = Average diameter of the colony in the control plate, T = Average diameter of the colony in the treated plate.
-
-
Self-Validation: Each concentration should be tested in triplicate. A commercial triazole fungicide (e.g., Tebuconazole) should be included as a positive control to benchmark the activity of the test compound.
-
3.4. Data Presentation: In Vitro Activity
Summarize the results in a table to determine the half-maximal effective concentration (EC₅₀).
| Fungal Pathogen | Test Compound EC₅₀ (ppm) | Tebuconazole EC₅₀ (ppm) |
| Fusarium graminearum | ||
| Alternaria solani | ||
| Botrytis cinerea | ||
| Rhizoctonia solani | ||
| Sclerotinia sclerotiorum |
In Vivo Antifungal Efficacy Protocols
4.1. Rationale for In Vivo Testing In vivo assays are essential to evaluate a compound's efficacy under conditions that more closely mimic a real-world agricultural setting.[12] These tests account for factors such as plant uptake, translocation (systemicity), and metabolic stability, which are not assessed in vitro. We will describe both a rapid detached leaf assay and a more comprehensive whole plant assay.
4.2. Workflow for In Vivo (Whole Plant) Screening
4.3. Protocol 4.1: Detached Leaf Assay (Rapid Screening) [13]
-
Model System: Cucumber (Cucumis sativus) leaves and Botrytis cinerea.
-
Step-by-Step Protocol:
-
Excise healthy, fully expanded leaves from 3-4 week old cucumber plants.
-
Place leaves adaxial side up in Petri dishes containing moistened filter paper.
-
Prepare treatment solutions of the test compound (e.g., 250, 100, 50 ppm) in water with a surfactant (e.g., 0.02% Tween-20).
-
Spray the leaves with the treatment solutions until runoff and allow them to air dry. A water + surfactant spray serves as the negative control.
-
Prepare a spore suspension of B. cinerea (1 x 10⁵ spores/mL).
-
Place 10 µL droplets of the spore suspension onto the treated leaf surfaces.
-
Seal the Petri dishes and incubate at 22°C with a 12h photoperiod for 3-4 days.
-
Measure the diameter of the resulting necrotic lesions.
-
Causality Note: This assay provides a quick indication of protective activity and helps prioritize compounds for more resource-intensive whole plant studies.[8]
-
4.4. Protocol 4.2: Whole Plant Assay (Protective & Curative) [9][12]
-
Model System: Tomato (Solanum lycopersicum) plants (4-6 leaf stage) and Alternaria solani.
-
Step-by-Step Protocol:
-
Plant Cultivation: Grow tomato plants under standard greenhouse conditions until they reach the 4-6 true leaf stage.
-
Treatment Groups:
-
Untreated, Uninoculated Control (Healthy)
-
Untreated, Inoculated Control (Disease)
-
Test Compound Treated, Inoculated
-
Positive Control (e.g., Tebuconazole) Treated, Inoculated
-
-
Application: Prepare spray solutions as in the detached leaf assay. For each treatment, use 4-5 replicate plants.
-
Protective Assay: Spray plants with the respective treatments. After 24 hours, inoculate the plants by spraying with a spore suspension of A. solani (1 x 10⁴ spores/mL) until leaves are thoroughly wet.
-
Curative Assay: Inoculate the plants first. After 24 hours, apply the fungicide treatments.
-
Incubation: Place all inoculated plants in a humidity chamber (>90% RH) at 24°C for 48 hours to facilitate infection. Then, move them to a greenhouse bench for disease development.
-
Disease Assessment: After 7-10 days, score the disease severity on each leaf using a 0-5 rating scale (e.g., 0 = no symptoms, 5 = >75% leaf area affected).
-
Calculation: Calculate the Percent Disease Index (PDI) and the Percent Disease Control.
-
PDI = [Σ(Rating × Number of leaves in rating) / (Total leaves assessed × Max rating)] × 100
-
% Control = [(PDI in Control - PDI in Treatment) / PDI in Control] × 100
-
-
Self-Validation: The inclusion of both healthy and diseased controls is critical to confirm the pathogen's virulence and the absence of phytotoxicity from the test compound. The positive control provides a benchmark for performance.
-
4.5. Data Presentation: In Vivo Efficacy
| Treatment (Concentration) | Mean PDI (Protective) | % Disease Control (Protective) | Mean PDI (Curative) | % Disease Control (Curative) |
| Inoculated Control | 0% | 0% | ||
| Test Compound (250 ppm) | ||||
| Test Compound (100 ppm) | ||||
| Tebuconazole (100 ppm) |
Conclusion and Future Directions
This document outlines a systematic and scientifically rigorous approach to evaluate the potential of this compound as a novel agricultural fungicide. The protocols provided, from synthesis to in vivo testing, are designed to generate reliable and actionable data. If this candidate molecule demonstrates significant activity (e.g., EC₅₀ values <10 ppm in vitro and >70% disease control in vivo at reasonable rates), subsequent research should focus on:
-
Spectrum of Activity: Testing against a broader range of fungal pathogens, including oomycetes.
-
Mechanism of Action Studies: Direct enzymatic assays on CYP51 to confirm the hypothesized mode of action.
-
Resistance Profiling: Evaluating activity against known fungicide-resistant fungal strains.
-
Preliminary Toxicology and Ecotoxicology: Assessing safety for non-target organisms and the environment.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and other key properties.
References
-
Iowa State University. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]
-
Georgiev, A. G., & St. Georgiev, V. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
-
Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Knowledge - Natursim Science Co., Ltd. [Link]
-
Rybak, M. J., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. [Link]
-
Li, H., et al. (2021). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules. [Link]
-
Sahu, J. K., et al. (2020). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology. [Link]
-
Kotan, R., & Gürbüz, D. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Wang, X., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. [Link]
-
Song, B., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Fassihi, A., et al. (2009). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Research in Pharmaceutical Sciences. [Link]
-
Singh, A., & Singh, R. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Pharmaceutical Design. [Link]
-
Singh, R., et al. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. The Pharma Innovation Journal. [Link]
-
Ansari, M., et al. (2025). In Vitro and In-Vivo Evaluation of Different Fungicides Against Alternaria Brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science. [Link]
-
Makovitzki, A., et al. (2007). Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides. Applied and Environmental Microbiology. [Link]
-
Debbarma, J., et al. (2023). In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. Legume Research. [Link]
-
Biggs, A. R., & G. G. Grove. (2005). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease. [Link]
-
Lee, Y. H., et al. (2014). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. The Plant Pathology Journal. [Link]
-
Kumar, S., et al. (2013). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. Legume Research. [Link]
-
Wondimeneh, T., et al. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. BMC Complementary Medicine and Therapies. [Link]
-
Rana, M. S., et al. (2020). In vivo evaluation of fungicides and biocontrol agents against anthracnose of Sorghum. ResearchGate. [Link]
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea [arccjournals.com]
- 11. In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ppjonline.org [ppjonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Welcome to the technical support center for the synthesis of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and improve yields.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The most common and direct route involves a two-step, one-pot reaction starting from 2-chlorobenzoyl chloride and aminoguanidine. This process, while conceptually straightforward, is sensitive to reaction conditions, and suboptimal parameters can lead to low yields and purification challenges.
This guide is structured to address the most common issues encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
General Synthetic Scheme
A prevalent and reliable method for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the acylation of aminoguanidine followed by a base-catalyzed intramolecular cyclization.[1] The reaction proceeds via an acyl aminoguanidine intermediate.
Caption: General two-step synthesis of the target triazole.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Question 1: My overall yield is very low. What are the most likely causes?
Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach is best for diagnosis.
-
Cause A: Inefficient Acylation (Step 1)
-
Explanation: The initial reaction between 2-chlorobenzoyl chloride and aminoguanidine is a nucleophilic acyl substitution. 2-chlorobenzoyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or on the glassware. Aminoguanidine bicarbonate or hydrochloride needs to be effectively neutralized to provide the free nucleophilic aminoguanidine for the reaction.
-
Solution:
-
Ensure Dry Conditions: Use anhydrous solvents and dry glassware.
-
Effective Neutralization: If using aminoguanidine bicarbonate, the reaction with the acyl chloride will generate HCl, which can protonate the aminoguanidine, rendering it non-nucleophilic. The reaction is often performed in the presence of a base or by starting with the free base of aminoguanidine. If starting with a salt, ensure stoichiometric addition of a base like sodium hydroxide prior to the addition of the acyl chloride.
-
Order of Addition: Slowly add the 2-chlorobenzoyl chloride solution to the aminoguanidine solution to avoid side reactions of the acyl chloride.
-
-
-
Cause B: Incomplete Cyclization (Step 2)
-
Explanation: The cyclization of the N-(diaminomethylene)-2-chlorobenzamide intermediate to the triazole ring requires a sufficiently strong base and often thermal energy to proceed to completion. An insufficient amount of base, a weak base, or inadequate temperature can lead to a reaction mixture containing a significant amount of the uncyclized intermediate.
-
Solution:
-
Base Strength and Stoichiometry: An aqueous solution of sodium hydroxide (e.g., 5-10%) is commonly used and effective.[1] Ensure at least one equivalent of base is used for the cyclization step.
-
Temperature and Reaction Time: The cyclization is often performed at reflux temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) until the intermediate spot is no longer visible.
-
-
-
Cause C: Degradation of Product
-
Explanation: Prolonged exposure to harsh basic conditions at high temperatures can potentially lead to the degradation of the final product or the formation of side products.
-
Solution: Monitor the reaction closely. Once the reaction is complete by TLC, proceed with the workup without unnecessary delay.
-
Caption: Troubleshooting workflow for low yield.
Question 2: My reaction mixture becomes a thick, unmanageable precipitate during the acylation step. What should I do?
-
Explanation: The acyl aminoguanidine intermediate, N-(diaminomethylene)-2-chlorobenzamide, may have limited solubility in the reaction solvent, causing it to precipitate out. While precipitation of an intermediate is not always a problem, if it becomes too thick, it can hinder effective mixing and heat transfer for the subsequent cyclization step.
-
Solution:
-
Increase Solvent Volume: Add more solvent to the reaction mixture to improve the solubility of the intermediate.
-
Change Solvent System: Consider using a solvent system in which the intermediate is more soluble. For example, if using only water, the addition of a co-solvent like ethanol or isopropanol might be beneficial.
-
Temperature Control: The acylation is often exothermic. Performing the addition of 2-chlorobenzoyl chloride at a lower temperature (e.g., 0-5 °C) can help control the reaction rate and may affect the physical properties of the precipitate.
-
Question 3: After the reaction, my crude product is difficult to purify, and TLC shows multiple spots. What are the likely impurities?
-
Explanation: Multiple spots on TLC indicate the presence of impurities. The most common culprits are unreacted starting materials, the intermediate, or side products.
-
Likely Impurities and Solutions:
-
Unreacted 2-chlorobenzoic acid: This can form if the 2-chlorobenzoyl chloride is hydrolyzed.
-
Identification: It will have a different Rf value from the product and can be identified by comparing with a standard.
-
Removal: A basic wash (e.g., with sodium bicarbonate solution) during workup will deprotonate the carboxylic acid, making it water-soluble and easily removed in the aqueous layer.
-
-
Uncyclized Acyl Aminoguanidine Intermediate: This is a very common impurity if the cyclization step is incomplete.
-
Identification: It will typically have a different polarity and thus a different Rf value than the final triazole product.
-
Solution: If a significant amount of intermediate is present, you may need to re-subject the crude product to the cyclization conditions (base and heat).
-
-
Formation of other isomers: While the formation of the 3-amino-5-substituted-1,2,4-triazole is generally favored, other isomers are theoretically possible, though less likely under these conditions.
-
Removal: Careful recrystallization or column chromatography is usually effective in separating isomers.
-
-
| Potential Impurity | Likely Cause | Recommended Action |
| 2-chlorobenzoic acid | Hydrolysis of 2-chlorobenzoyl chloride | Wash with aqueous NaHCO₃ during workup. |
| N-(diaminomethylene)-2-chlorobenzamide | Incomplete cyclization | Re-treat crude product with base and heat; monitor by TLC. |
| Polymeric materials | Side reactions of acyl chloride | Ensure slow addition of acyl chloride at controlled temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best form of aminoguanidine to use?
Aminoguanidine bicarbonate is often preferred as it is more stable and less hazardous than the free base.[2] Aminoguanidine hydrochloride is also commonly used. Both require neutralization to generate the active nucleophile for the reaction with the acyl chloride.
Q2: What is the role of the base in the cyclization step?
The base plays a crucial role in promoting the intramolecular nucleophilic attack that forms the triazole ring. It deprotonates a nitrogen atom in the acyl aminoguanidine intermediate, increasing its nucleophilicity and facilitating the subsequent cyclization and dehydration to form the aromatic triazole ring.
Q3: Can I use a different base for the cyclization?
While strong aqueous bases like NaOH or KOH are common and effective, other bases can be used.[3] The choice of base can influence the reaction rate and selectivity. Weaker bases may require higher temperatures or longer reaction times.
Q4: What is a suitable solvent for the reaction?
The reaction can often be carried out in an aqueous medium, especially when using aqueous NaOH for cyclization. Alcohols like ethanol or propanol can also be used, sometimes in combination with water, to improve the solubility of the organic starting materials and intermediates.
Q5: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, the intermediate, and the final product. The disappearance of the intermediate spot is a good indicator of reaction completion.
Q6: What is the best way to purify the final product?
Recrystallization is the most common and efficient method for purifying this compound.
-
Procedure: After the reaction workup (neutralization and filtration of the crude solid), dissolve the crude product in a hot solvent and allow it to cool slowly to form crystals.
-
Solvent Selection: Suitable solvents for recrystallization often include ethanol, isopropanol, or mixtures of ethanol and water. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q7: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. For 3-amino-5-phenyl-1,2,4-triazole (a close analog), typical ¹H NMR signals include a broad singlet for the NH₂ protons around 6.12 ppm, aromatic protons in the 7.3-8.0 ppm range, and a broad NH peak around 12.60 ppm.[4]
-
FTIR Spectroscopy: Look for characteristic peaks for N-H stretching (of the amino group and the triazole ring, typically in the 3100-3400 cm⁻¹ region) and C=N stretching (around 1600-1660 cm⁻¹).[4]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Experimental Protocols
Detailed Synthesis Protocol for this compound
This is a representative protocol and may require optimization.
-
Preparation of the Aminoguanidine Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine bicarbonate (1.1 equivalents) in a 10% aqueous solution of sodium hydroxide (1.1 equivalents). Stir until the gas evolution ceases.
-
Acylation: Cool the solution in an ice bath. Separately, dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in a suitable solvent like THF or dioxane. Add the 2-chlorobenzoyl chloride solution dropwise to the cold aminoguanidine solution over 30 minutes, maintaining the temperature below 10 °C.
-
Formation of the Intermediate: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the N-(diaminomethylene)-2-chlorobenzamide intermediate may result in the formation of a precipitate.
-
Cyclization: Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture. Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the intermediate has been completely converted to the product.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl or acetic acid) until the pH is approximately 7. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product and then recrystallize it from a suitable solvent such as an ethanol/water mixture.
References
-
Krasavin, M. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molbank, 2024(2), M1832. [Link]
-
Dolzhenko, A. V., et al. (2008). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. ResearchGate. [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Demchenko, A. M., et al. (2021). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO)2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. [Link]
-
Patil, T. P., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1879-1890. [Link]
-
Tan, S. P., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 18(1), 107-117. [Link]
-
Ghare, S., et al. (2022). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
Li, P., et al. (2019). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 24(18), 3290. [Link]
-
Schuppe, A. W., et al. (2018). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. Organic Letters, 20(15), 4655–4659. [Link]
-
Szymański, P., et al. (2009). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Acta Poloniae Pharmaceutica - Drug Research, 66(2), 147-152. [Link]
-
Thornalley, P. J., et al. (2000). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 60(1), 51-61. [Link]
-
Szymański, P., et al. (2009). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Acta Poloniae Pharmaceutica, 66(2), 147-152. [Link]
-
Li, H., et al. (2023). Base‐Catalyzed Cascade Cyclization of Acyl Cyanides and Isocyanates for the Synthesis of Oxazoles. ChemistrySelect, 8(23), e202301047. [Link]
Sources
- 1. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
Technical Support Center: Purification of 5-aryl-4H-1,2,4-triazol-3-amine Isomers
Welcome to the technical support center for the purification of 5-aryl-4H-1,2,4-triazol-3-amine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of molecules. Drawing from established methodologies and field-proven insights, this resource provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.
Introduction to the Challenge
The synthesis of 5-aryl-4H-1,2,4-triazol-3-amines can often lead to the formation of regioisomers, which possess very similar physicochemical properties, making their separation a significant challenge. The primary isomers of concern are the 3-amino and 5-amino substituted triazoles, which can co-exist in reaction mixtures. Their structural similarity results in comparable polarities and solubilities, complicating purification by standard techniques like column chromatography and recrystallization. This guide will address these challenges head-on, providing you with the necessary tools and knowledge for efficient and effective purification.
Troubleshooting Guide: Navigating Purification Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My column chromatography fails to separate the isomers, resulting in co-elution.
Probable Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the subtle polarity differences of the isomers.
-
Poor Stationary Phase Interaction: Standard silica gel may not provide sufficient differential interaction with the isomers. The acidic nature of silica can also lead to peak tailing and poor separation of basic compounds like amines.[1]
-
Column Overloading: Exceeding the loading capacity of the column will inevitably lead to band broadening and co-elution.
Solutions & Methodologies:
-
Systematic Solvent System Optimization:
-
Initial Screening: Begin with a solvent system of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). A common starting point is a 7:3 to 1:1 mixture.
-
Polarity Adjustment: If the isomers elute too quickly (high Rf), decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. If they elute too slowly (low Rf), gradually increase the polarity.
-
Incorporate a Third Solvent: The addition of a small amount of a more polar solvent like methanol or isopropanol to a hexane/ethyl acetate system can significantly alter the selectivity. Be cautious, as too much can lead to a loss of resolution.
-
Utilize a Modifier for Amine Deactivation: To counteract the acidic nature of silica, add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent system.[1] This will "neutralize" the acidic silanol groups, leading to sharper peaks and potentially better separation.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent choice for the purification of basic compounds. The amine groups on the stationary phase minimize the undesirable interactions with the analyte, leading to improved peak shape and resolution.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel, especially for compounds that are sensitive to acid.
-
Reversed-Phase Chromatography: For more polar isomers, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid or formic acid) can be effective.
-
Experimental Protocol: Column Chromatography for Isomer Separation
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the optimized solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the separated isomers.
Issue 2: My isomers are poorly soluble in common recrystallization solvents, or they co-precipitate.
Probable Causes:
-
Inadequate Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Finding such a solvent for a mixture of isomers can be difficult.
-
Similar Crystal Lattice Energies: If the isomers have very similar structures, they may readily co-crystallize, making separation by this method challenging.
Solutions & Methodologies:
-
Systematic Solvent Selection:
-
Single Solvent Recrystallization: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). The key is to find a solvent that provides a significant difference in the solubility of the isomers at different temperatures.
-
Two-Solvent (Solvent/Anti-Solvent) Recrystallization: This is often a more effective technique. Dissolve the mixture in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
-
Leveraging pH for Selective Precipitation:
-
The amine and triazole functionalities of your isomers will have different pKa values. This can be exploited for separation.
-
Dissolve the mixture in an acidic aqueous solution to protonate the basic centers. Then, slowly add a base to gradually increase the pH. The isomer that is less basic will precipitate first. This requires careful pH control and monitoring.
-
Data Presentation: Solvent Selection Guide for Recrystallization
| Solvent Class | Examples | Polarity | Comments |
| Alcohols | Ethanol, Isopropanol | High | Good for polar compounds; often used in combination with water. |
| Esters | Ethyl acetate | Medium | A versatile solvent that can be used alone or in mixtures. |
| Ketones | Acetone | Medium | Similar to ethyl acetate in its applications. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | Suitable for less polar compounds. |
| Ethers | Diethyl ether, THF | Low-Medium | Often used as the "poor" solvent in a two-solvent system. |
| Halogenated Solvents | Dichloromethane | Medium | Good for dissolving a wide range of compounds. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity of my purified isomers?
A1: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The chemical shifts of the protons and carbons on and near the triazole ring will differ between isomers.[2]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed to confirm the purity of each isolated isomer. Different retention times under optimized conditions are a strong indicator of successful separation.
-
Mass Spectrometry (MS): While MS will likely give the same molecular weight for both isomers, it is essential for confirming the mass of the purified compounds.
-
Infrared (IR) Spectroscopy: The IR spectra may show subtle differences in the vibrational frequencies of the N-H and C=N bonds.
Q2: Can the nature of the aryl substituent affect the separation?
A2: Absolutely. The electronic properties of the substituent on the aryl ring will influence the overall polarity and electronic distribution of the molecule.[3]
-
Electron-donating groups (e.g., -OCH3, -CH3) will increase the electron density on the aromatic ring and may slightly increase the polarity.
-
Electron-withdrawing groups (e.g., -NO2, -CF3) will decrease the electron density and can significantly impact the polarity, potentially making the separation easier.
Q3: Are there any "green" or more environmentally friendly purification methods?
A3: Yes, consider the following:
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which is a much greener alternative to organic solvents. It can be very effective for the separation of isomers.
-
Solvent Selection: When using traditional methods, opt for solvents with a lower environmental impact, such as ethanol or ethyl acetate, over more hazardous solvents like dichloromethane or chloroform.
Visualization of Experimental Workflows
Diagram: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of a purification strategy.
Diagram: Troubleshooting Co-elution in Column Chromatography
Caption: A workflow for troubleshooting co-elution issues in column chromatography.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. Available at: [Link]
-
Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Synthetic studies towards aryl-(4-aryl-4H-[4][5][6]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. PubMed Central. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. Available at: [Link]
-
Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. Available at: [Link]
-
On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Minimizing Side Reactions in the Cyclization of Thiosemicarbazides to 1,2,4-Triazoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals. The cyclization of acylthiosemicarbazides is a fundamental and widely utilized transformation for synthesizing the 1,2,4-triazole core, a privileged scaffold in medicinal chemistry. However, the apparent simplicity of this reaction belies a complex interplay of factors where minor deviations in reaction conditions can lead to a variety of undesired side products, compromising yield and purity.
This guide provides in-depth, field-proven insights to help you troubleshoot common issues, understand the mechanistic rationale behind side product formation, and optimize your reaction conditions to achieve high yields of the desired 1,2,4-triazole product.
Frequently Asked Questions (FAQs)
Q1: My main product is a 1,3,4-thiadiazole, not the 1,2,4-triazole I expected. What is the most likely cause? A: This is the most common side reaction and is almost always due to the pH of your reaction medium. The cyclization of acylthiosemicarbazides is highly pH-dependent. Acidic conditions strongly favor the formation of the 1,3,4-thiadiazole ring system, whereas alkaline (basic) conditions are required for the synthesis of 1,2,4-triazoles.[1][2][3]
Q2: I'm observing a significant amount of unreacted starting material even after prolonged heating. What should I investigate? A: Incomplete conversion typically points to three main factors: insufficient base, inadequate temperature, or an electronically deactivated substrate. Ensure you are using at least a stoichiometric amount of base, that your reaction temperature is sufficient for cyclodehydration (reflux is common), and allow adequate reaction time, monitoring progress by TLC.
Q3: My reaction mixture turned into a dark, intractable tar. What went wrong? A: The formation of polymeric tars or extensive decomposition is often a result of excessively harsh reaction conditions.[2] This can be caused by using a very high concentration of a strong base (e.g., >5M NaOH) combined with prolonged refluxing, which can degrade both the starting material and the product.
Q4: I've isolated a byproduct with a molecular weight that suggests the loss of sulfur. What is this compound? A: You have likely formed a 1,3,4-oxadiazole derivative.[2][4] This can occur through a desulfurization process, sometimes facilitated by certain oxidizing agents or overly harsh conditions that promote the elimination of H₂S.
Core Problem Analysis: The Mechanistic Dichotomy
The choice between the formation of a 1,2,4-triazole and a 1,3,4-thiadiazole is determined by which nucleophile within the acylthiosemicarbazide intermediate initiates the intramolecular cyclization. This choice is dictated by the reaction pH.
-
Under Basic Conditions (Favors 1,2,4-Triazole): A base (e.g., NaOH, KOH) deprotonates the N4-nitrogen, making it a strong nucleophile. This nitrogen then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently dehydrates to form the stable 1,2,4-triazole-3-thione ring.[5][6]
-
Under Acidic Conditions (Favors 1,3,4-Thiadiazole): An acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. The thione sulfur, acting as a soft nucleophile, then attacks the carbonyl carbon. This is followed by dehydration to yield the 1,3,4-thiadiazole ring.[1][7]
The following diagram illustrates this critical mechanistic branch point.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
Technical Support Center: Optimization of N-Arylation of 1,2,4-Triazoles
Welcome to the technical support center for the N-arylation of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C–N bonds with this important heterocyclic scaffold. N-aryl-1,2,4-triazoles are foundational structures in numerous pharmaceuticals, including antifungal and antiviral agents, making the efficient and selective synthesis of these compounds a critical endeavor.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. We will explore the nuances of common catalytic systems like the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Evans-Lam (CEL) coupling to empower you to overcome experimental hurdles.[1][3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the N-arylation of 1,2,4-triazoles in a practical question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Low product yield is the most common issue. The cause is often multifactorial, stemming from the catalyst, reagents, or reaction environment. Let's dissect the potential culprits.
Possible Cause & Troubleshooting Steps:
-
Inactive Catalyst System:
-
Palladium Catalysts (Buchwald-Hartwig): Many protocols use Pd(II) precatalysts which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[5] Consider adding a reductant like 1,1,2,2-tetraphenylethane-1,2-diol (TPEDO), which has proven effective for challenging substrates.[6][7] Alternatively, using a pre-formed Pd(0) source or a palladacycle precatalyst that rapidly generates the active catalyst upon exposure to a base can improve reliability.[5]
-
Copper Catalysts (Ullmann/Chan-Lam): The quality and form of the copper source are critical. Traditional Ullmann reactions often required "activated" copper powder.[4] Modern protocols benefit from soluble copper salts (e.g., CuI, CuBr, Cu(OAc)₂) or nanoparticles (e.g., CuO), which offer higher surface area and more consistent activity.[1][8][9][10] Ensure your copper source is not old or oxidized. For Chan-Lam couplings, Cu(OAc)₂ is a common and effective choice.[3]
-
-
Suboptimal Ligand Choice:
-
The nucleophilicity of 1,2,4-triazole is relatively weak compared to other amines or azoles, making ligand selection crucial for facilitating the catalytic cycle.[11]
-
For Copper-Catalyzed Systems: Diamine ligands (e.g., N,N'-dimethylethylenediamine), phenanthrolines, or pyridin-2-yl β-ketones can significantly accelerate the reaction and improve yields, especially for less reactive aryl halides.[4][10][12][13] 4,7-Dimethoxy-1,10-phenanthroline has been shown to be an excellent ligand for the arylation of various azoles.[12][14][15]
-
For Palladium-Catalyzed Systems: C-amino-1,2,4-triazoles are particularly challenging due to their coordinating ability. Bulky N-heterocyclic carbene (NHC) ligands, such as IPr*OMe, are highly effective in these cases, preventing catalyst inhibition and promoting selective amination.[6][7]
-
-
Incorrect Base or Solvent:
-
The base's primary role is to deprotonate the 1,2,4-triazole (pKa ≈ 10 in water), generating the nucleophilic triazolate anion. The choice of base must be matched with the solvent to ensure sufficient solubility and basicity.
-
Commonly used bases include inorganic carbonates like K₂CO₃ and Cs₂CO₃. Cesium carbonate is often more effective due to the higher solubility of its salts in organic solvents.[10][11]
-
Polar aprotic solvents like DMF, DMSO, or NMP are frequently used as they help dissolve the reagents and can operate at higher temperatures.[4][8][11] However, for some systems, less polar solvents like toluene or dioxane may be optimal.[8][13] A solvent screen is highly recommended during optimization.[16]
-
-
Atmosphere Sensitivity:
-
Palladium(0) catalysts are sensitive to oxidation. Therefore, Buchwald-Hartwig reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[16]
-
Conversely, Chan-Lam couplings are believed to proceed via an oxidative mechanism and often benefit from the presence of air or an oxygen balloon to regenerate the active Cu(II) or Cu(III) species.[3][17][18]
-
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
Question 2: How can I control the regioselectivity of the arylation (N1 vs. N4)?
The 1,2,4-triazole ring has three nitrogen atoms, but typically arylation occurs at the N1 or N4 positions. Controlling the regioselectivity is a significant challenge and depends on the substitution pattern of the triazole, the arylating agent, and the reaction conditions.
-
Steric Hindrance: The most direct way to control regioselectivity is through sterics. If one nitrogen is significantly more sterically hindered than another (e.g., by a substituent at the 3- or 5-position), the incoming aryl group will preferentially attack the less hindered nitrogen.
-
Electronic Effects: The electronic nature of substituents on the triazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: In some cases, the choice of catalyst, solvent, and base can influence the isomeric ratio. For instance, different coordinating patterns of the triazolate anion to the metal center under different solvent conditions can favor one isomer over another. There is no universal rule, and the optimal conditions for achieving regioselectivity must often be determined empirically for a specific substrate pair.
Frequently Asked Questions (FAQs)
Q1: Which N-arylation method should I choose: Ullmann, Buchwald-Hartwig, or Chan-Lam?
The best method depends on your substrate scope, available resources, and desired reaction conditions.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Chan-Evans-Lam (CEL) Coupling |
| Arylating Agent | Aryl Halides (I > Br >> Cl) | Aryl Halides/Pseudohalides | Arylboronic Acids/Esters |
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) | Copper (catalytic or stoichiometric) |
| Typical Conditions | High temperatures (>150 °C), polar solvents | Milder temperatures, inert atmosphere | Room temp to moderate heat, often in air |
| Advantages | Inexpensive catalyst, classic method | Broad substrate scope, high functional group tolerance[1] | Mild conditions, air/moisture tolerant[3][19] |
| Disadvantages | Harsh conditions, variable yields, often requires activated copper[4] | Expensive catalyst, air-sensitive, potential for catalyst inhibition[5][20] | Requires boronic acid synthesis, can be substrate-dependent |
Q2: Can I use microwave synthesis to speed up my reaction?
Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating N-arylation reactions.[21] The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[22][23] This method is particularly useful for high-throughput screening of reaction conditions during optimization.
Q3: What is the typical reactivity order for aryl halides?
For most cross-coupling reactions, including Ullmann and Buchwald-Hartwig, the reactivity order of aryl halides is determined by the C–X bond strength: Aryl Iodide > Aryl Bromide > Aryl Chloride .[4][9] Aryl chlorides are the least reactive and often require more active catalysts, specialized ligands, and higher temperatures to achieve good conversion.[6] Electron-withdrawing groups on the aryl halide generally increase reactivity, while electron-donating groups decrease it.[4][9]
Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point for optimization.
Protocol 1: Ligand-Free, Copper-Catalyzed N-Arylation (Ullmann-type)
This protocol is adapted from methodologies using highly active CuO nanoparticles, which allow for mild, room-temperature reactions.[1][8][9]
Materials:
-
1,2,4-Triazole (1.0 equiv.)
-
Aryl Iodide (1.1 equiv.)
-
Copper(II) Oxide (CuO) nanoparticles (5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 1,2,4-triazole, potassium carbonate, and CuO nanoparticles.
-
Add the aryl iodide, followed by DMF (approx. 3-4 mL per mmol of triazole).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions with aryl iodides are often complete within 2-4 hours.[8]
-
Upon completion, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is designed for more challenging substrates, such as C-amino-1,2,4-triazoles, and utilizes a modern Pd/NHC catalyst system.[1][6]
Materials:
-
Substituted 1,2,4-Triazole (1.0 equiv.)
-
Aryl Chloride or Bromide (1.2 equiv.)
-
Pd-NHC precatalyst (e.g., IPr*OMe-Pd(allyl)Cl) (2 mol%)
-
TPEDO (reductant, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
Set up the reaction in an oven-dried flask or vial under an inert atmosphere (N₂ or Ar).
-
To the flask, add the palladium precatalyst, TPEDO, and NaOtBu.
-
Add the 1,2,4-triazole substrate followed by the aryl halide.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction carefully with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle for a ligand-assisted, copper-catalyzed Ullmann-type N-arylation.
References
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. Available at: [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. Available at: [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Hindawi. Available at: [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. Available at: [Link]
-
N-arylation of 1,2,4-triazole. ResearchGate. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI. Available at: [Link]
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Semantic Scholar. Available at: [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. ACS Publications. Available at: [Link]
-
A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. RSC Publishing. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Available at: [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Arylation of Heterocycle C-H Bonds. National Institutes of Health. Available at: [Link]
-
Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides. MIT Open Access Articles. Available at: [Link]
-
Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. ACS Publications. Available at: [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health. Available at: [Link]
-
N-arylation of heterocycles catalyzed by activated-copper in pure water. Sci-Hub. Available at: [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Publications. Available at: [Link]
-
Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journals. Available at: [Link]
Sources
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- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 10. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. BJOC - Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones [beilstein-journals.org]
- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Testing of Triazole Derivatives
Introduction
Welcome to the Technical Support Center for antimicrobial testing of triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their antifungal susceptibility testing (AFST). Triazole antifungals are a cornerstone in the management of fungal infections, primarily acting by inhibiting the fungal enzyme lanosterol 14α-demethylase (also known as Erg11p or CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of this pathway compromises the integrity and function of the fungal cell membrane.
However, the in vitro testing of these fungistatic agents can be fraught with challenges, leading to results that are difficult to interpret and reproduce. This guide provides a structured, in-depth approach to troubleshooting common issues, from inconsistent Minimum Inhibitory Concentration (MIC) values to the perplexing phenomenon of trailing growth. By understanding the underlying scientific principles and implementing robust experimental practices, you can enhance the accuracy and reliability of your AFST data.
Core Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific problems you may be facing in the laboratory. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: My MIC results for a specific triazole derivative are highly variable between experiments. What's causing this?
Inconsistent MIC values are a frequent challenge and can stem from several subtle variations in experimental setup. The reproducibility of broth microdilution for fungi is generally considered to be within plus or minus two doubling dilutions. If your variations exceed this, consider the following factors:
Causality & Explanation:
The final MIC value is a function of fungal growth dynamics in the presence of an inhibitor. Therefore, any factor that influences the rate and extent of fungal growth can alter the apparent MIC. The most critical of these are inoculum density, media composition, and incubation conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MIC results.
-
Step 1: Verify Inoculum Preparation. The density of the fungal inoculum is a critical variable. An increased inoculum size can lead to elevated MICs, a phenomenon known as the inoculum effect.
-
Action: Always use a standardized inoculum prepared from a fresh culture (18-24 hours old). Verify the cell density using a spectrophotometer or hemocytometer to conform to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines. For yeasts, this is typically 0.5 x 10³ to 2.5 x 10³ cells/mL, while for filamentous fungi, it can range from 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Step 2: Check Media and Reagents. The composition of the test medium, particularly its pH, can significantly affect fungal growth and the activity of the triazole compound.
-
Action: Use high-quality, fresh RPMI-1640 medium buffered with MOPS to a pH of 7.0. Ensure all reagents are within their expiry dates and stored correctly. If you prepare your own media, validate the pH of each new batch.
-
-
Step 3: Standardize Incubation Conditions. Variations in incubation time and temperature can have a major impact on fungal growth and, consequently, MIC readings.
-
Action: Adhere strictly to the recommended incubation parameters for your specific fungal species (e.g., 35°C for 24-48 hours for most Candida species). Use calibrated incubators and be consistent with the reading time. A major increase in MICs can be observed between 24 and 72 hours of incubation.
-
-
Step 4: Objectify the Endpoint Reading. Subjectivity in visually determining the MIC endpoint (e.g., 50% or 90% growth inhibition) is a common source of inter-person and inter-lab variability.
-
Action: For azoles, the MIC is typically read as the lowest drug concentration that produces a significant reduction in growth (e.g., ≥50% for yeasts) compared to the growth control. Using a microplate reader can help standardize these readings and reduce subjectivity.
-
Issue 2: I'm observing "trailing growth" with my triazole compound, making the MIC difficult to determine. What is this and how do I handle it?
Trailing growth, or the "trailing endpoint," is a well-documented phenomenon where reduced but persistent fungal growth occurs at concentrations above the true MIC. This can lead to an isolate appearing susceptible at 24 hours but resistant at 48 hours.
Causality & Explanation:
Triazoles are generally fungistatic, not fungicidal. Trailing is thought to result from the fungus adapting to the stress imposed by the drug, allowing for partial growth. This phenomenon is particularly common with azoles and can be influenced by the testing medium's pH and other variables. Studies have shown that a lower pH (≤5.0) can reduce or eliminate trailing for some Candida species in RPMI 1640 medium.
Strategies for Managing Trailing Growth:
-
Strict Adherence to Reading Time: The CLSI and EUCAST recommend reading yeast MICs at 24 hours to minimize the impact of trailing. While a 48-hour reading may be necessary for some slower-growing species, be aware that trailing can artificially inflate the MIC.
-
Standardized Endpoint Reading: For azoles, the recommended endpoint is a prominent decrease in turbidity (around 50% inhibition) compared to the drug-free growth control, not complete inhibition. This helps to disregard the low-level, persistent growth characteristic of trailing.
-
pH Modification (for investigational purposes): Research has shown that lowering the pH of the test medium can abolish the trailing effect. While not part of standard protocols, testing in RPMI adjusted to a pH of 5.0 can help confirm if trailing is the issue.
-
Quality Control: Ensure your Quality Control (QC) strains are within the acceptable range. Some QC strains are known to exhibit trailing, and their exclusion from QC panels has been recommended for this reason.
Issue 3: My novel triazole derivative is poorly soluble in aqueous media. How can I prepare it for testing without it precipitating?
Poor aqueous solubility is a common hurdle for new chemical entities. The formation of precipitates will lead to an inaccurate assessment of the compound's true potency.
Causality & Explanation:
Many organic molecules, including triazole derivatives, are hydrophobic. When a concentrated stock solution (usually in 100% DMSO) is diluted into the aqueous assay medium, the compound can crash out of solution if its concentration exceeds its solubility limit in that medium.
Solubilization Strategy:
Caption: Decision workflow for handling poorly soluble compounds.
-
Step 1: Use a Co-solvent. Dimethyl sulfoxide (DMSO) is the most common co-solvent for in vitro assays.
-
Protocol: Prepare a high-concentration stock solution of your triazole derivative in 100% DMSO. Perform serial dilutions in 100% DMSO to create intermediate stock plates. Then, dilute these intermediate stocks into the final assay medium (e.g., RPMI-1640) to achieve the desired final test concentrations.
-
-
Step 2: Control Final DMSO Concentration. It is critical to ensure that the final concentration of DMSO in the assay wells is low (typically <1%), as higher concentrations can be toxic to fungi and affect the experimental outcome.
-
Step 3: Visually Inspect for Precipitation. After diluting the compound into the final assay plates, visually inspect the wells for any signs of precipitation (cloudiness, crystals) before adding the fungal inoculum. A stereo microscope can be useful for this.
-
Step 4: Consider Alternative Solvents/Formulations (Advanced). If DMSO is not suitable or solubility remains an issue, other co-solvents like ethanol or formulation strategies using cyclodextrins can be explored, but these require careful validation to ensure they do not interfere with the assay.
Frequently Asked Questions (FAQs)
Q1: Why is it important to use specific Quality Control (QC) strains like C. parapsilosis ATCC 22019 and C. krusei ATCC 6258?
A1: QC strains are essential for validating the accuracy and reproducibility of your susceptibility testing method. These specific strains, recommended by CLSI, have well-established and expected MIC ranges for various antifungal agents. Running these strains with every batch of tests confirms that your media, reagents, inoculum, and overall technique are performing correctly. If the MICs for your QC strains fall outside the acceptable ranges, the results for your test isolates should be considered invalid.
Q2: My triazole shows activity against some fungal species but not others. Does this indicate a problem with my assay?
A2: Not necessarily. This is likely a reflection of the compound's spectrum of activity. Different fungal species and even strains within a species can have varying intrinsic susceptibilities to antifungal agents. For example, Candida krusei is intrinsically resistant to fluconazole. Furthermore, acquired resistance can develop through mutations in the target enzyme (Erg11p/Cyp51A) or through other mechanisms like overexpression of efflux pumps. Therefore, observing a spectrum of activity is expected.
Q3: Can I use a disk diffusion or gradient diffusion (E-test) method for my novel triazole derivatives?
A3: While disk and gradient diffusion methods are simpler alternatives for routine screening, the broth microdilution method is considered the gold standard and reference method for determining MICs. For novel compounds, it is highly recommended to establish the initial activity profile using the more quantitative and reproducible broth microdilution method as outlined by CLSI or EUCAST. Once a compound is better characterized, a diffusion-based method could potentially be developed and correlated, but this requires extensive validation.
Data & Protocols
Table 1: Key Experimental Parameters for Antifungal Susceptibility Testing
| Parameter | CLSI M27 (Yeasts) | EUCAST E.Def 7.3.2 (Yeasts) | CLSI M38 (Molds) | Key Consideration |
| Medium | RPMI-1640 w/ L-glutamine, w/o bicarbonate | RPMI-1640 w/ L-glutamine, w/o bicarbonate | RPMI-1640 w/ L-glutamine, w/o bicarbonate | Consistency is crucial. |
| Buffer | MOPS (pH 7.0 ± 0.1) | MOPS (pH 7.0 ± 0.1) | MOPS (pH 7.0 ± 0.1) | pH affects drug activity and trailing. |
| Inoculum Size | 0.5–2.5 x 10³ CFU/mL | 1–5 x 10⁵ CFU/mL | 0.4–5 x 10⁴ CFU/mL | A critical source of variability. |
| Incubation | 35°C, 24 hours | 35°C, 24 hours (48h if needed) | 35°C, 48-72 hours (species-dependent) | Time affects growth and trailing. |
| Endpoint (Azoles) | ≥50% growth inhibition | ≥50% growth inhibition | Complete inhibition (MIC-0) | Subjectivity can be reduced with a plate reader. |
Protocol 1: Standard Broth Microdilution Assay (Adapted from CLSI M27)
This protocol provides a generalized workflow. Users must refer to the official and current CLSI/EUCAST documents for complete, detailed instructions.
-
Compound Plate Preparation: a. Prepare a 100x final concentration stock plate of your triazole derivative in 100% DMSO. b. Serially dilute this stock in 100% DMSO to create an intermediate plate. c. Add 2 µL from the intermediate plate to 198 µL of RPMI-1640 medium in the wells of a 96-well microtiter plate. This creates the final test plate with a 1% DMSO concentration.
-
Inoculum Preparation: a. From a 24-hour culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to achieve the final inoculum density of 1-5 x 10³ CFU/mL.
-
Inoculation and Incubation: a. Add 100 µL of the final inoculum to each well of the compound plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control. b. Seal the plate and incubate at 35°C for 24 hours.
-
Reading the MIC: a. Before agitation, visually score the growth in each well on a scale of 0 to 4 (0 = no growth, 4 = growth comparable to control). b. The MIC is the lowest concentration of the drug that results in a score of ≤2 (a reduction in growth of approximately 50% or more). Alternatively, use a plate reader at 530 nm to determine the percentage of growth inhibition.
References
-
Cuenca-Estrella, M., Moore, C. B., Barchiesi, F., Szekely, A., Rodriguez-Tudela, J. L., & Denning, D. W. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018–1022. [Link]
-
Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). In vitro activities of investigational triazoles against Fusarium species: effects of inoculum size and incubation time on broth microdilution susceptibility test results. Antimicrobial Agents and Chemotherapy, 46(10), 3298–3300. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
-
Parker, J. E., Warrilow, A. G., Price, C. L., Mullins, J. G., Kelly, D. E., & Kelly, S. L. (2014). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Pathogens, 3(3), 554–581. [Link]
-
EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]
-
Dana, R. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 2(1), 108. [Link]
- Pfaller, M. A., Bale, M., Buschelman, B., Lancaster, M., Espinel-Ingroff, A., Rex, J. H., & Rinaldi, M. G. (1994).
Stability issues of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine in different solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental workflows. Ensuring the chemical integrity of your compound is paramount for generating reproducible and reliable data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and storage of this compound in various solvents.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly resolve specific experimental problems.
Question 1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after storing my compound in solution for a short period. What is happening?
Answer: The appearance of new peaks is a classic indicator of compound degradation. For this compound, several factors related to the solvent choice and storage conditions can be at play.
Causality Explained:
The stability of 1,2,4-triazole derivatives in solution is influenced by solvent type, pH, temperature, and light exposure.[1] The primary amine (-NH2) and the triazole ring system are the most likely sites of reactivity.
-
Solvent Reactivity (Hydrolysis): Protic solvents, especially water and to a lesser extent alcohols like methanol or ethanol, can participate in hydrolysis reactions, particularly under non-neutral pH conditions or elevated temperatures.[1][2][3] While the 1,2,4-triazole ring is generally stable, harsh acidic or basic conditions can promote hydrolysis or rearrangement.[1]
-
Oxidation: The primary amine group can be susceptible to oxidation, especially if the solvent is not degassed or if it contains peroxide impurities (e.g., older ethers like THF). This process can be accelerated by exposure to air and light.
-
Solvent Adducts: In some cases, highly reactive functional groups can form adducts with solvents. For instance, while less common for this specific structure, amines can react with components in the solvent or formulation.
Field-Proven Insight: We have found that even high-purity solvents can cause issues. For instance, HPLC-grade methanol can contain trace amounts of acid or other impurities that catalyze degradation over time. DMSO is generally a safer choice for stock solutions due to its aprotic and non-reactive nature, but it is hygroscopic and absorbed water can become a factor.
Protocol: Short-Term Stability Assessment
This protocol helps you systematically identify the cause of degradation.
-
Preparation: Prepare fresh solutions of your compound at a known concentration (e.g., 1 mM) in a panel of commonly used solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, and your specific assay buffer).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC or LC-MS to obtain a baseline purity profile. This is your T=0 reference.
-
Incubation: Store the remaining solutions under your typical experimental conditions (e.g., benchtop at room temperature, 4°C, protected from light).
-
Time-Point Analysis: Analyze aliquots at set time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Comparison: Compare the chromatograms from each time point to the T=0 reference. Quantify the appearance of new peaks and the decrease in the parent compound peak area to determine the rate and extent of degradation in each solvent.
Visualization: Experimental Workflow for Stability Testing
Caption: Workflow for assessing short-term compound stability.
Question 2: My compound shows inconsistent results or a progressive loss of activity in my biological assays. Could this be a stability issue?
Answer: Absolutely. Inconsistent biological data is often rooted in the chemical instability of the test compound within the complex environment of the assay medium.
Causality Explained:
-
Degradant Inactivity: The degradation products are structurally different from the parent compound and are unlikely to have the same biological activity. A gradual degradation during the assay incubation period will lead to a decreasing concentration of the active compound, resulting in lower-than-expected efficacy.
-
Assay Interference: Degradants may interfere with the assay itself. They could inhibit the reporter enzyme, quench a fluorescent signal, or have their own unexpected biological effects that confound the results.
-
Medium Interactions: Aqueous assay buffers, especially those containing salts, proteins (like FBS), or other additives, can have a significant impact on compound stability. The pH of the medium is a critical factor; for amine-containing compounds, the basicity and potential for protonation are solvent-dependent.[4]
Field-Proven Insight: Do not assume that a compound stable in 100% DMSO will be stable when diluted into an aqueous buffer. The "dilute-and-shoot" approach for assays can be misleading if the compound precipitates or degrades rapidly upon dilution. A pre-incubation stability check in the final assay buffer is a crucial, yet often overlooked, validation step.
Data Presentation: Solvent Compatibility & Risk Summary
| Solvent | Type | Recommended Use | Potential Risks & Mitigation |
| DMSO | Aprotic, Polar | Long-term stock solutions (-20°C or -80°C) | Hygroscopic. Use anhydrous grade, store under inert gas. |
| DMF | Aprotic, Polar | Long-term stock solutions (-20°C or -80°C) | Can decompose to form amines. Use high-purity grade. |
| Acetonitrile | Aprotic, Polar | Intermediate dilutions, analytical mobile phase | Generally stable, but less solvating for some compounds. |
| Ethanol/Methanol | Protic, Polar | Intermediate dilutions for immediate use | Potential for hydrolysis or esterification. Avoid long-term storage. |
| Aqueous Buffers | Protic | Final assay dilutions for immediate use | High risk of hydrolysis. Stability is pH-dependent. Always validate. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing and storing stock solutions of this compound?
For optimal stability, it is recommended to store the solid compound in a cool, dry, and dark place, preferably in a desiccator.[1] For stock solutions, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Prepare a high-concentration stock (e.g., 10-50 mM), then create smaller aliquots in amber vials to minimize freeze-thaw cycles and light exposure. For long-term storage, these aliquots should be kept at -20°C or, ideally, -80°C under an inert atmosphere (e.g., argon or nitrogen).[1]
Q2: I need to perform a forced degradation study. What conditions should I test?
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5][6] Based on the structure of this compound, the following conditions, as recommended by ICH guidelines, should be investigated[5][7]:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) in the dark.
-
Thermal Stress: The solid compound and a solution (in a relatively inert solvent like acetonitrile) heated to a high temperature (e.g., 80°C).[5]
-
Photostability: Expose a solution to UV or simulated solar light, comparing it to a dark control.[1] The 1,2,4-triazole ring can act as a UV absorber, making some derivatives susceptible to photodegradation.[8][9][10]
Q3: What are the likely degradation pathways for this compound?
Understanding the potential chemical transformations is key to preventing them.
Visualization: Potential Degradation Pathways
Caption: Key environmental stressors and their potential degradation effects.
-
Hydrolysis: Under harsh pH and heat, the triazole ring, although generally stable, could potentially undergo hydrolytic cleavage.[1]
-
Oxidation: The exocyclic amine is a primary target for oxidation, which could lead to various products, including N-oxides or dimerization.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to excited states that may undergo ring cleavage or other rearrangements.[1] The presence of the chlorophenyl group may also influence its photostability.
By understanding these potential issues and implementing the validation protocols described, researchers can ensure the integrity of their experimental results when working with this compound.
References
- Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Benchchem.
- Muhammad, S., & Ahmed, A. (2021). Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. GSC Advanced Research and Reviews, 9(2), 051–057.
- Effect of Solvent on Basicity of Amines. Filo.
- Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. Semantic Scholar.
- Høisæter, K. K., Vevelstad, S. J., Braakhuis, L., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). ResearchGate.
- Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. (2021). ResearchGate.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). SciSpace.
- Forced Degradation Studies. (2016). MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer | GSC Advanced Research and Reviews [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
Refinement of crystallization techniques for obtaining high-purity triazole compounds
Welcome to the technical support center for the refinement of crystallization techniques for high-purity triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for obtaining high-purity crystalline materials. Triazole derivatives are pivotal in pharmaceuticals, and their efficacy, stability, and bioavailability are intrinsically linked to their crystalline form and purity[1][2]. This resource synthesizes field-proven insights and fundamental principles to help you navigate the complexities of triazole crystallization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of triazole compounds.
Q1: Why is achieving high purity through crystallization so critical for triazole compounds?
A: Crystallization is more than just a purification step; it is a critical control point that defines the final properties of an Active Pharmaceutical Ingredient (API). For triazoles, this is particularly important for three reasons:
-
Polymorphism: Triazole derivatives are known to exhibit polymorphism, the ability to exist in multiple crystalline forms[1][2]. Different polymorphs can have vastly different physical properties, including solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and therapeutic efficacy[1][2]. Controlled crystallization is the primary method to isolate a specific, desired polymorphic form.
-
Impurity Rejection: The crystallization process is highly effective at excluding impurities from the growing crystal lattice, including structural isomers or residual reactants from synthesis, which can be difficult to remove otherwise[3][4]. Regulatory bodies require stringent control and characterization of any impurity present at levels of 0.05% w/w or higher.
-
Physicochemical Stability: A well-defined, stable crystalline form is less prone to degradation from environmental factors like humidity and temperature, ensuring a longer shelf life and consistent product performance.
Q2: What are the primary factors I should control for successful triazole crystallization?
A: The success of crystallization depends on the interplay of several factors that control the transition from a supersaturated solution to a well-ordered solid state. The key factors are:
-
Solvent System: This is the most critical factor. The chosen solvent (or solvent mixture) dictates the solubility curve of the triazole compound. An ideal solvent will dissolve the compound moderately or sparingly at room temperature but readily at elevated temperatures[5][6].
-
Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility[7]. Supersaturation can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.
-
Temperature and Cooling Rate: The temperature profile directly affects solubility and the rate of crystal growth. Slow, controlled cooling is generally preferred as it favors the growth of larger, higher-purity crystals over rapid nucleation of small particles[7][8].
-
Initial Purity: Crystallization is a purification technique, not a magic bullet. Starting with a purer crude material (ideally >90%) significantly increases the likelihood of obtaining high-quality crystals[9].
-
pH: The solubility of many triazole compounds, which can possess weakly basic nitrogen atoms, is pH-dependent[10][11]. Adjusting the pH can be a powerful tool to induce crystallization or to keep certain impurities in solution[12].
Q3: How do I select the best solvent system for my triazole derivative?
A: Solvent selection is a systematic process. The principle of "like dissolves like" is a good starting point, but experimental screening is essential.
-
Initial Screening: Test the solubility of your compound (~10-20 mg) in small volumes (~0.5 mL) of a range of solvents with varying polarities at both room temperature and near the solvent's boiling point.
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Ideal Single Solvent: Look for a solvent that shows a large difference in solubility with temperature. The compound should be sparingly soluble at low temperatures and fully soluble at high temperatures[6].
-
Two-Solvent System (Anti-solvent): If no single solvent is ideal, use a solvent pair[13]. Dissolve the triazole in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity (cloudiness) appears. Gently heat to redissolve and then allow to cool slowly.
The following diagram outlines a logical workflow for this selection process.
Caption: A decision workflow for selecting a crystallization solvent system.
Q4: What analytical techniques are essential for confirming the purity and form of my triazole crystals?
A: A combination of techniques is necessary to confirm purity, identity, and crystalline form. No single method is sufficient.
| Technique | Purpose | Key Information Provided | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Provides quantitative purity (% area), detects and quantifies impurities. | [1][14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation & Purity | Confirms the chemical structure of the main component and helps identify impurities. Note: Paramagnetic metal impurities can distort spectra. | [10][16] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the molecular weight of the compound and can help in identifying unknown impurities. | [3][17] |
| Powder X-ray Diffraction (PXRD) | Polymorph Identification | Provides a unique "fingerprint" for a specific crystalline form, essential for polymorph screening. | [2] |
| Differential Scanning Calorimetry (DSC) | Thermal Properties | Determines melting point, and detects phase transitions, which can indicate the presence of different polymorphs or solvates. | [2] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the crystallization of triazole compounds.
Problem: My triazole compound will not crystallize and either remains as a supersaturated solution or has "oiled out."
Cause & Solution:
This is a common issue that indicates the energy barrier for nucleation has not been overcome, or the conditions favor a liquid-liquid phase separation ("oiling out") over solid-state crystallization.
-
Cause 1: Too much solvent was used. The solution is not sufficiently supersaturated.
-
Cause 2: Spontaneous nucleation is inhibited.
-
Solution A - Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites[18][20].
-
Solution B - Seeding: Add a single, tiny crystal ("seed crystal") of the pure compound to the cooled, supersaturated solution. This provides a template for crystal growth to begin[13][18][20].
-
-
Cause 3: The compound's melting point is below the boiling point of the solvent. This often leads to oiling out.
-
Cause 4: High impurity load. Significant impurities can depress the melting point and interfere with lattice formation.
-
Solution: The crude material may need to be purified by another method, such as column chromatography, before attempting recrystallization again.
-
Caption: Troubleshooting workflow for crystallization failure.
Problem: The crystallization yield is very low.
Cause & Solution:
A low yield typically means a significant amount of your compound remains dissolved in the mother liquor after cooling and filtration.
-
Cause 1: Excessive solvent was used. While ensuring complete dissolution is key, a large excess of solvent will keep more of your compound dissolved even when cold[19].
-
Solution: After filtering the crystals, try concentrating the mother liquor by rotary evaporation and cooling it again to obtain a second crop of crystals. For future experiments, use the minimum amount of hot solvent necessary for complete dissolution.
-
-
Cause 2: The compound has high solubility even at low temperatures.
-
Solution: Ensure you are cooling the solution for a sufficient amount of time in an ice-water bath (e.g., >20 minutes) to maximize precipitation. Alternatively, switching to a solvent in which the compound is less soluble may be necessary.
-
-
Cause 3: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization.
-
Problem: The final product is still impure after recrystallization.
Cause & Solution:
This indicates that the chosen crystallization protocol is not effectively separating the impurity from the desired triazole compound.
-
Cause 1: The impurity has similar solubility properties to the product.
-
Solution: You must change the solvent. The goal is to find a solvent that either maximizes the solubility of the impurity (so it stays in the mother liquor) or minimizes it (so it can be removed via hot filtration).
-
-
Cause 2: Co-crystallization. The impurity is being incorporated into the crystal lattice of your product.
-
Solution: This is a challenging problem that often requires changing the solvent system drastically. Sometimes, converting the triazole to a salt, recrystallizing the salt, and then neutralizing it back to the free base can be an effective strategy to break up the co-crystallization pattern.
-
-
Cause 3: Colored impurities are present.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
-
Section 3: Key Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
This is the most straightforward method and should be attempted first.
-
Solvent Selection: Choose a solvent in which the triazole compound is sparingly soluble at room temperature but very soluble when hot (e.g., ethanol, ethyl acetate)[22][23].
-
Dissolution: Place the crude triazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. Avoid adding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution into a pre-heated clean flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent (Anti-solvent) Recrystallization
This method is ideal when no single solvent has the desired temperature-solubility profile.
-
Solvent Pair Selection: Choose a "soluble solvent" that dissolves the triazole compound readily at room temperature, and an "anti-solvent" in which the compound is insoluble but that is miscible with the soluble solvent.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot soluble solvent in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is hot, add the anti-solvent dropwise until you see persistent cloudiness (turbidity), which indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot soluble solvent until the solution becomes clear again.
-
Cooling & Isolation: Follow steps 5-8 from Protocol 1. The washing solvent should be a mixture of the two solvents, rich in the anti-solvent, or the pure anti-solvent if the crystals are not soluble in it.
Protocol 3: Vapor Diffusion for High-Quality Crystal Growth
This technique is excellent for growing high-quality single crystals for X-ray diffraction from milligram quantities of material.
-
Setup: Dissolve the triazole compound (~5-10 mg) in a small amount (~0.5 mL) of a relatively non-volatile "good" solvent (e.g., Toluene, Dichloromethane) in a small, open vial.
-
Outer Reservoir: Place this inner vial inside a larger beaker or jar that contains a layer (~5-10 mL) of a volatile "anti-solvent" (e.g., pentane, heptane, ether)[5][9].
-
Diffusion: Seal the larger container tightly. The volatile anti-solvent will slowly diffuse into the inner vial's solution.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the triazole compound decreases, leading to slow, controlled crystal growth over several days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
References
- Vertex AI Search. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- Vertex AI Search. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- Vertex AI Search. (n.d.).
- Chemistry LibreTexts. (2025). 3.
- Chemistry LibreTexts. (2022). 3.
- Brainly. (2023).
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- Vertex AI Search. (2006).
- Benchchem. (2025).
- Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (n.d.).
- Vertex AI Search. (n.d.).
- NIH. (2023).
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.
- ResearchGate. (2025).
- ResearchGate. (2023).
- ResearchGate. (n.d.). Screening of different solvents for the synthesis of triazole 4a.
- Philipps-Universität Marburg. (n.d.).
- SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- ResearchGate. (n.d.). Slow cooling crystal growth process. This process consists of four stages.
- University of Florida. (2015). Crystal Growing Tips.
- Google Patents. (n.d.).
- MDPI. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Benchchem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
- PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry.
- NIH. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- BOC Sciences. (n.d.). Triazole Impurities.
- European Patent Office. (2020).
- Vertex AI Search. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- University of York. (n.d.).
- Benchchem. (n.d.).
- ACS Publications. (2021).
- ResearchGate. (2025). (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
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Technical Support Center: Scaling Up the Synthesis of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Prepared by: Gemini, Senior Application Scientist
This technical guide is designed for researchers, chemists, and process development professionals managing the transition of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine synthesis from the laboratory bench to a pilot plant. The following sections provide in-depth scientific context, actionable protocols, and robust troubleshooting advice to navigate the complexities of chemical scale-up.
Synthesis Overview and Mechanism
The synthesis of this compound is a well-established route in heterocyclic chemistry. It is typically achieved through a two-step, one-pot process involving the acylation of aminoguanidine followed by a base-catalyzed intramolecular cyclization.
The reaction begins with the nucleophilic attack of the terminal nitrogen of aminoguanidine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, forming an N-acylaminoguanidine intermediate. Subsequent heating in the presence of a base promotes dehydration and cyclization to yield the desired 1,2,4-triazole ring system.[1]
Caption: General synthesis pathway.
Laboratory-Scale Protocol (Exemplary)
-
Setup: A 1 L, 3-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents: Charge the flask with aminoguanidine hydrochloride (e.g., 0.1 mol) and a suitable solvent like pyridine or a mixture of water and an organic solvent. Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Add a solution of 2-chlorobenzoyl chloride (e.g., 0.1 mol) in an appropriate solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Intermediate Formation: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until the formation of the N-acylaminoguanidine intermediate is complete (monitor by TLC/HPLC).
-
Cyclization: Add an aqueous solution of a base, such as sodium hydroxide (e.g., 10% w/v), and heat the mixture to reflux (typically 80-100 °C) for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates. If not, adjust the pH to near neutral.
-
Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.[2]
Critical Scale-Up Considerations
Transitioning a synthesis from grams to kilograms introduces challenges that are not always apparent at the lab scale.[3] Success requires a deep understanding of chemical engineering principles.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[4][5] An exothermic reaction that is easily controlled in a 1 L flask with an ice bath can become a serious safety hazard in a 500 L reactor. The heat generated by the reaction increases with volume (cubed), while the heat removal capacity (related to surface area) only increases by a squared factor.[6] This can lead to thermal runaways if not properly managed.
-
Mixing and Mass Transfer: Achieving uniform mixing in a large vessel is more complex than in a small flask.[7] Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to increased byproduct formation and reduced yield.[8] The type of impeller, agitation speed, and baffle design are critical parameters that must be optimized during scale-up.[9]
-
Crystallization and Product Isolation: Crystallization is a critical step for achieving the desired purity and physical properties of an Active Pharmaceutical Ingredient (API).[10][11] At scale, controlling crystal size distribution, morphology, and polymorphism is challenging.[12] Filtration and drying times are also significantly longer and must be factored into the process cycle time.[]
-
Process Safety: The hazards associated with reagents and reactions are amplified at a larger scale. A thorough process hazard analysis (PHA) is essential to identify and mitigate risks such as thermal runaway, pressure buildup, and exposure to hazardous materials.
Pilot-Scale Synthesis Protocol
The following protocol outlines a general procedure for a pilot-plant scale synthesis (e.g., 100 L reactor). All operations should be performed in a validated Good Manufacturing Practices (GMP) environment.[14][15]
Step-by-Step Methodology
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and passivated. Perform pressure and vacuum leak tests.
-
Reagent Charge: Charge the reactor with aminoguanidine hydrochloride and deionized water under a nitrogen blanket. Begin agitation at a pre-determined speed.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Controlled Addition: Prepare a solution of 2-chlorobenzoyl chloride in a suitable, inert solvent in a separate charging vessel. Add this solution to the reactor via a dosing pump over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. The addition rate is a Critical Process Parameter (CPP) directly linked to heat removal capacity.[16]
-
Reaction & Monitoring: Maintain the reaction mixture at room temperature for 3-5 hours. Take samples periodically for in-process control (IPC) analysis by HPLC to confirm the disappearance of starting material.
-
Base Addition & Cyclization: Slowly add a 20% aqueous sodium hydroxide solution. This step is also exothermic and must be controlled. After the addition, heat the reactor contents to 85-95 °C and hold for 6-8 hours, again monitoring for reaction completion by HPLC.
-
Crystallization & Isolation: Cool the reactor contents in a controlled manner (e.g., 10-15 °C/hour) to 20-25 °C to induce crystallization. The cooling rate can significantly impact crystal size.[11]
-
Filtration and Washing: Transfer the resulting slurry to a centrifuge or filter-dryer. Wash the cake with deionized water until the filtrate is neutral and conductivity is within specification.
-
Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is below the specified limit.
Data Presentation: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Aminoguanidine HCl | 11.0 g (0.1 mol) | 11.0 kg (100 mol) | Direct volumetric scale-up. |
| 2-Chlorobenzoyl Chloride | 17.5 g (0.1 mol) | 17.5 kg (100 mol) | Maintain 1:1 molar ratio. |
| Solvent Volume | ~500 mL | ~500 L | Maintain similar concentration. |
| Acylation Temp. | 0-5 °C (Ice Bath) | 0-10 °C (Jacket Cooling) | Wider range to account for heat transfer limitations.[16] |
| Acylation Addition Time | 15-30 minutes | 2-3 hours | Slower addition to manage exotherm within jacket cooling capacity.[4] |
| Reflux/Heating Temp. | 80-100 °C | 85-95 °C | Tighter control to minimize byproduct formation. |
| Agitation | Magnetic Stirrer / Overhead | Glass-Lined Impeller | Required for effective mixing in large volumes.[8][17] |
| Isolation | Buchner Funnel | Centrifuge / Filter-Dryer | Equipment appropriate for handling large solid quantities.[] |
Pilot-Plant Workflow Diagram
Caption: Step-by-step pilot plant workflow.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis.
| Question / Problem | Potential Cause(s) | Recommended Solution(s) |
| Why is my yield significantly lower at pilot scale compared to the lab? | 1. Poor Mixing: Incomplete reaction due to insufficient mass transfer.[8] 2. Poor Temperature Control: Side reactions occurring in localized hot spots. 3. Loss during Isolation: Inefficient solid transfer or losses in the larger equipment. | 1. Optimize Agitation: Increase agitator speed (RPM) or evaluate impeller design for better homogeneity. 2. Slow Reagent Addition: Decrease the addition rate of 2-chlorobenzoyl chloride to allow the cooling system to keep up.[6] 3. Process Optimization: Review transfer lines and filtration techniques to minimize mechanical losses. |
| I am seeing new or higher levels of impurities in my pilot batch. What's wrong? | 1. Exotherm-Driven Byproducts: Uncontrolled temperature spikes are promoting side reactions. 2. Extended Reaction Time: Longer processing times at elevated temperatures can lead to degradation. | 1. Improve Heat Removal: Ensure the reactor jacket is clean and the heat transfer fluid is at the correct temperature and flow rate.[16] 2. Re-evaluate Hold Times: Use IPC data to determine the minimum time required for reaction completion and avoid unnecessary heating. |
| The product is oiling out or failing to crystallize properly. How can I fix this? | 1. High Impurity Level: Impurities can act as crystallization inhibitors. 2. Incorrect Solvent Composition: The final solvent ratio may be different at scale due to slight variations in charges. 3. Rapid Cooling: "Crash cooling" often leads to oiling or the formation of fine, difficult-to-filter particles. | 1. Improve Purity: Address the root cause of impurity formation (see above). 2. Solvent/Anti-Solvent Ratio: Carefully control the final solvent composition. Consider adding a seed crystal to promote nucleation.[10] 3. Controlled Cooling Profile: Implement a programmed, slow cooling ramp to allow for proper crystal growth. |
| The acylation or neutralization step is creating an uncontrollable exotherm. What should I do? | 1. Addition Rate Too High: The rate of heat generation is exceeding the rate of heat removal.[5] 2. Insufficient Cooling Capacity: The cooling system is not adequate for the process at this scale. | 1. Immediately Stop Addition: Pause the reagent feed. 2. Reduce Addition Rate: Once the temperature is under control, resume addition at a significantly slower rate. 3. Process Re-design: For future batches, consider diluting the reagent, lowering the jacket temperature further, or redesigning the process as a semi-batch operation. |
Troubleshooting Low Yield
Caption: A decision tree for diagnosing low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? A: For this synthesis, the primary CPPs are:
-
Temperature Control: Especially during the additions of 2-chlorobenzoyl chloride and NaOH.
-
Reagent Addition Rate: This directly controls the rate of heat generation.
-
Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.
-
Reaction Time/Hold Periods: Monitored by IPCs to ensure reaction completion without promoting degradation.
Q2: How do I choose an appropriate solvent system for pilot-scale crystallization? A: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient or cool temperatures to ensure a high recovery yield. For scale-up, you must also consider safety (flash point), environmental impact, cost, and ease of recovery. Ethanol/water mixtures are common for this class of compounds as they are effective, safe, and relatively inexpensive. The optimal ratio should be determined in the lab through solubility studies.[10]
Q3: What are the key safety hazards I need to be aware of? A:
-
2-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts with water to release HCl gas. Handle in a closed system with appropriate personal protective equipment (PPE).
-
Aminoguanidine: Can be a skin and eye irritant.
-
Sodium Hydroxide: Highly corrosive. The neutralization/cyclization step is highly exothermic.
-
Thermal Runaway: The acylation step is the highest risk for a thermal runaway. A robust cooling system and strict control over the addition rate are non-negotiable safety requirements.[5]
Q4: Can I use a different base for the cyclization step? A: Yes, other bases like potassium hydroxide, sodium carbonate, or potassium carbonate can be used. However, the choice of base can affect the reaction rate, yield, and impurity profile. Sodium hydroxide is often preferred for its low cost and high reactivity. If you change the base, the process must be re-validated, starting at the lab scale, to ensure consistent results.
Q5: How does reactor geometry impact the scale-up? A: Reactor geometry, including the aspect ratio (height-to-diameter) and the type of head (e.g., elliptical, flat), affects mixing patterns and heat transfer efficiency.[9] Baffles are crucial in large reactors to prevent vortex formation and create top-to-bottom flow, ensuring reactants are well mixed. When scaling up, it is ideal to maintain geometric similarity to the lab-scale vessel where possible to make the process more predictable.[18]
References
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- BOC Sciences. APIs Manufacturing & Synthesis.
- Stieger, N., & Liebenberg, W. Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- COMSOL.
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Prachand, S. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[10][16][19] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
- Fakhfakh, R., et al. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Journal of Sciences, Islamic Republic of Iran.
- Fujiwara, M., et al. From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
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- Wolfram Demonstrations Project.
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- MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. 4nu5FqPhBUQEgSQ==)
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Addressing regio-selectivity issues in the synthesis of substituted 1,2,4-triazoles
Introduction: Navigating the Regiochemical Maze of 1,2,4-Triazole Synthesis
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique chemical properties.[1] However, its synthesis is often plagued by a critical challenge: regioselectivity. The unsymmetrical nature of many precursors can lead to the formation of multiple regioisomers, complicating purification, reducing yields, and ultimately hindering the development of target molecules.
This technical support guide is designed for researchers, chemists, and drug development professionals who encounter these challenges. We move beyond simple protocols to explain the underlying principles governing regioselectivity in key synthetic transformations. By understanding the "why" behind isomer formation, you can strategically control your reaction outcomes. This center provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and FAQs to address the most common issues in the synthesis of substituted 1,2,4-triazoles.
Troubleshooting Guide: Common Synthetic Routes & Regioselectivity Issues
This section directly addresses specific problems you may encounter during key reactions used to synthesize the 1,2,4-triazole core.
The Einhorn-Brunner Reaction
Question: "I am using an unsymmetrical diacylamine (imide) in an Einhorn-Brunner reaction and obtaining a mixture of two regioisomers. How can I control the reaction to favor a single product?"
Answer: The issue lies in the electronic properties of the two carbonyl groups.
The Einhorn-Brunner reaction, which condenses a diacylamine with a hydrazine derivative, is a classic and powerful method for creating 1,2,4-triazoles.[2][3][4][5] When the two acyl groups on the imide are different (R ≠ R'), the initial nucleophilic attack by the hydrazine can occur at either carbonyl carbon, leading to a mixture of products.
Causality & Control (The Scientific Principle):
The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons. The hydrazine will preferentially attack the more electron-deficient carbonyl group. This electrophilicity is directly related to the acid strength of the corresponding carboxylic acids. The acyl group derived from the stronger carboxylic acid will be more electron-withdrawing, making its carbonyl carbon the preferred site of attack. Consequently, this acyl group will predominantly occupy the 3-position of the final 1,2,4-triazole ring.[2][3][6]
Troubleshooting Protocol: Favoring a Single Isomer
-
Identify Target: Determine the desired substitution pattern of your 1,2,4-triazole (which substituent you want at the C3 position).
-
Precursor Analysis: Identify the two carboxylic acids that correspond to the acyl groups of your planned imide precursor.
-
pKa Comparison: Look up the pKa values for these two acids. The acid with the lower pKa is the stronger acid.
-
Imide Design: To place a specific group (e.g., R) at the C3 position, ensure that its corresponding carboxylic acid (R-COOH) is significantly stronger (has a lower pKa) than the other acid (R'-COOH).
-
Reaction Execution: Synthesize the unsymmetrical imide and proceed with the Einhorn-Brunner reaction under standard acidic conditions (e.g., glacial acetic acid). The product mixture should now heavily favor the desired regioisomer.
Example Data:
| Imide Precursor (R-CO-NH-CO-R') | R-COOH (pKa) | R'-COOH (pKa) | Major Isomer (R'' = Hydrazine Substituent) |
| Acetyl-formyl-amine | Acetic Acid (4.76) | Formic Acid (3.77) | 1-R''-3-formyl-5-methyl-1,2,4-triazole |
| Benzoyl-trifluoroacetyl-amine | Benzoic Acid (4.20) | Trifluoroacetic Acid (0.5) | 1-R''-3-trifluoromethyl-5-phenyl-1,2,4-triazole |
The Pellizzari Reaction
Question: "I'm attempting to synthesize an unsymmetrical 3,5-disubstituted-1,2,4-triazole using an amide and a non-identical acylhydrazide in a Pellizzari reaction, but I'm getting a complex mixture of three products. What is causing this and is there a solution?"
Answer: You are observing the effects of acyl group interchange at high temperatures.
The Pellizzari reaction is a thermal condensation of an amide and an acylhydrazide.[7][8][9] While effective for symmetrical 3,5-disubstituted triazoles (where both acyl groups are identical), it is notoriously non-regioselective for unsymmetrical systems.[7][8]
Causality & Control (The Scientific Principle):
The high temperatures (often >200 °C) required for the Pellizzari reaction provide enough energy for a side reaction to occur: the interchange of acyl groups between the amide and acylhydrazide reactants before the cyclization.[7][10]
-
Amide(R) + Acylhydrazide(R') ⇌ Amide(R') + Acylhydrazide(R)
This equilibrium generates two new starting materials in situ. Now, your reaction pot contains two different amides and two different acylhydrazides, leading to the formation of three triazole products: two symmetrical ones (R,R and R',R') and the desired unsymmetrical one (R,R').[10]
Troubleshooting Protocol: Avoiding Product Mixtures
-
Primary Recommendation: Avoid the Pellizzari reaction for the synthesis of unsymmetrical 3,5-disubstituted-1,2,4-triazoles. Its lack of regioselectivity makes it unsuitable for this purpose.[8]
-
Alternative Methods:
-
Stepwise Synthesis: A more controllable approach involves synthesizing an amidine or imidate and reacting it with a hydrazine derivative. This allows for the sequential introduction of groups, preventing scrambling. A robust method for synthesizing 1,5-disubstituted triazoles with complete regioselectivity involves reacting oxamide-derived amidine reagents with hydrazine salts.[11]
-
Modern Cycloadditions: Consider metal-catalyzed [3+2] cycloaddition reactions, which offer excellent regiochemical control (discussed in the next section).
-
-
If You Must Use Pellizzari (Optimization Attempts):
Metal-Catalyzed & Cycloaddition Reactions
Question: "I am planning a [3+2] cycloaddition to synthesize a 1,3- or 1,5-disubstituted 1,2,4-triazole. How does my choice of metal catalyst influence which regioisomer I will get?"
Answer: The choice of metal is a primary determinant of regioselectivity in many modern triazole syntheses.
Catalyst-controlled regioselective synthesis represents a major advance in heterocyclic chemistry. For [3+2] cycloadditions, such as between diazonium salts and isocyanides, the metal catalyst directly orchestrates the orientation of the reacting partners.[1][12]
Causality & Control (The Scientific Principle):
Different metals interact with the substrates to form distinct intermediate complexes, which then proceed through different mechanistic pathways to favor one regioisomeric transition state over another. While the precise mechanisms can be complex, a clear empirical pattern has emerged for several key reactions.
A landmark study demonstrated that in the reaction of isocyanides with diazonium salts:
-
Silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles .[12][13]
-
Copper(II) catalysis selectively produces 1,5-disubstituted 1,2,4-triazoles .[12][13]
This powerful dichotomy allows for the targeted synthesis of either isomer from the same set of starting materials simply by changing the catalyst.
Troubleshooting Protocol: Catalyst Selection for [3+2] Cycloadditions
-
Define Target Isomer: Clearly identify whether the 1,3-disubstituted or 1,5-disubstituted triazole is your desired product.
-
Select the Appropriate Catalyst:
-
For 1,3-disubstituted products: Use a Silver(I) source (e.g., Ag₂O, AgBF₄).
-
For 1,5-disubstituted products: Use a Copper(II) source (e.g., Cu(OAc)₂, CuBr₂).
-
-
Optimize Conditions: While the catalyst is the primary director, solvent, temperature, and ligands can further influence yield and purity. Refer to specific literature protocols for your chosen catalytic system.[12][13]
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm unsure which regioisomer I've synthesized. How can I definitively determine the structure? A: Spectroscopic and analytical methods are essential.
-
Nuclear Magnetic Resonance (NMR): This is the most common method. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), especially ¹H-¹⁵N HMBC if available, can show correlations between protons and nitrogens in the ring, allowing for unambiguous assignment. NOE (Nuclear Overhauser Effect) experiments can show through-space proximity between substituents and ring protons.
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, this is the gold standard and will provide an unambiguous 3D structure.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can predict the ¹³C and ¹H NMR chemical shifts for all possible isomers. Comparing the calculated spectra to your experimental data can provide strong evidence for the correct structure.[14]
Q2: What is the Dimroth Rearrangement, and could it be causing my product to isomerize? A: Yes, the Dimroth rearrangement is a common cause of isomerization in triazole chemistry. It is a thermally or (more commonly) acid- or base-catalyzed process where the endocyclic and exocyclic nitrogen and carbon atoms appear to switch places.[15][16][17] The mechanism involves ring-opening to a linear intermediate, followed by rotation and ring-closure to form a different, often more thermodynamically stable, triazole isomer.[18] If you are performing your reaction or workup under harsh acidic or basic conditions, or at high temperatures for extended periods, you may be inadvertently triggering this rearrangement. To avoid it, use milder conditions or buffer your reaction medium.
Q3: How significant is steric hindrance in controlling regioselectivity compared to electronic effects? A: Both play a crucial role, and their relative importance depends on the specific reaction.
-
In reactions like the Einhorn-Brunner , electronic effects are typically dominant. The difference in carbonyl electrophilicity is the primary directing factor.[2][6]
-
In N-alkylation of an existing triazole ring, sterics can be very important. A bulky alkylating agent may have difficulty approaching a sterically hindered nitrogen atom, favoring reaction at a more accessible site.
-
In cycloadditions , the regioselectivity is a complex interplay of both steric and electronic factors, often analyzed through frontier molecular orbital (FMO) theory. Computational studies are frequently used to dissect these contributions.[19]
References
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Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
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Pellizzari Reaction. (2024). In Grokipedia. [Link]
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Romagnoli, R., et al. (2013). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 56(22), 9068–9082. [Link]
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Einhorn–Brunner reaction. (2023). In Wikipedia. [Link]
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Dimroth rearrangement. (2023). In Wikipedia. [Link]
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Li, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988262. [Link]
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Çetin, A., & Ceylan, M. (2022). A review on the synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
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Pellizzari reaction. (2023). In Wikipedia. [Link]
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Zhang, C., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Chemical Communications, 57(38), 4699-4702. [Link]
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Rashad, A. E., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry. [Link]
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Rashad, A. E., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. [Link]
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Davenport, R., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928–937. [Link]
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Utkina, E. N., & Rusinov, V. L. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 467-482. [Link]
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Romagnoli, R., et al. (2013). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry. [Link]
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Li, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
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Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
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Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(15), 3806–3809. [Link]
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Pop-Georgievski, O., et al. (2019). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
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Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. (2025). Bentham Science. [Link]
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Korol, N., & Vaskevich, R. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). ACG Publications. [Link]
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Sharma, P., et al. (2023). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Advances, 13(55), 38699-38721. [Link]
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Boren, B. C., et al. (2003). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 5(20), 3659–3661. [Link]
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Ghasemzadeh, M. A., & Moghaddam, F. M. (2015). Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. Journal of Molecular Modeling, 21(10), 264. [Link]
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Al-blewi, F. F., et al. (2019). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 16(10), 1121-1130. [Link]
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Regioselective 1H-1,2,4 Triazole alkylation. (2015). SlideShare. [Link]
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Einhorn-Brunner-Reaktion. (2023). In Wikipedia. [Link]
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Patel, N. B., & Shaikh, F. M. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]
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Synthesis and mechanism of 3,4,5-trisubstituted-1,2,4-triazoles. ResearchGate. [Link]
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Ghosh, K., et al. (2018). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 42(18), 15001-15014. [Link]
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Einhorn-Brunner Reaction. Merck Index. [Link]
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Radi, M., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8489. [Link]
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Pellizzari Reaction Mechanism. (2020). Organic Chemistry. [Link]
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Koubi, Y., et al. (2024). Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. RHAZES: Green and Applied Chemistry, 20. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl-Substituted 1,2,4-Triazoles
For researchers, scientists, and professionals in drug development, the 1,2,4-triazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its unique chemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, have rendered it a privileged structure in medicinal chemistry.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet highly significant, subclass: chlorophenyl-substituted 1,2,4-triazoles. We will objectively compare their performance across various biological activities, supported by experimental data, and provide detailed protocols to ensure the reproducibility and validation of these findings.
The strategic placement of a chlorophenyl group on the 1,2,4-triazole core has been shown to modulate the pharmacological profile of the resulting compounds significantly. The position of the chlorine atom (ortho, meta, or para) and the number of chlorine substituents (mono- or di-substituted) can profoundly influence the compound's efficacy and selectivity as an antifungal, antibacterial, anticancer, or anticonvulsant agent. This guide will dissect these nuances, offering a comparative framework for future drug design and optimization.
The Versatility of the 1,2,4-Triazole Core: A Foundation for Diverse Biological Activities
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in a wide array of clinically approved drugs, highlighting its therapeutic importance.[1][2] The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can act as donors, facilitating interactions with various biological targets. Furthermore, the triazole ring is relatively resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.
The introduction of a chlorophenyl substituent provides a powerful tool for fine-tuning the biological activity. The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the entire molecule, affecting its binding affinity to target enzymes or receptors. Moreover, its lipophilicity can influence the compound's ability to cross cell membranes.
Comparative Analysis of Biological Activities
This section will delve into the SAR of chlorophenyl-substituted 1,2,4-triazoles across four major therapeutic areas, presenting a comparative analysis of their performance based on available experimental data.
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
Many 1,2,4-triazole-based antifungal agents, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The SAR of chlorophenyl-substituted 1,2,4-triazoles in this context reveals key trends.
Generally, the presence of a halogen on the phenyl ring is beneficial for antifungal activity. Specifically, a para-chloro substitution on the phenyl ring has been shown to enhance antifungal potency.[3] Dichloro-substituted derivatives, particularly the 2,4-dichlorophenyl moiety, are also frequently associated with strong antifungal activity.[3]
| Compound/Substitution | Target Organism(s) | MIC (µg/mL) | Reference |
| para-chlorophenyl derivative | Candida albicans | 0.5 - 4 | [3] |
| 2,4-dichlorophenyl derivative | Candida albicans | 0.063–1 | [3] |
| 3-chlorophenyl derivative | Candida krusei | Favorable | [3] |
| Fluconazole (Reference) | Candida albicans | 0.5–4 | [3] |
Key Insight: The position of the chlorine atom significantly impacts the antifungal spectrum. While a 2,4-dichloro substitution is effective against Candida albicans, a 3-chloro group appears to be more beneficial for activity against Candida krusei.[3] This highlights the importance of screening against a panel of fungal pathogens to identify the optimal substitution pattern.
Antibacterial Activity: Emerging Potential
While traditionally known for their antifungal properties, 1,2,4-triazoles have also demonstrated promising antibacterial activity. The incorporation of a chlorophenyl group can enhance this activity, with di- and tri-substituted phenyl rings often showing greater potency.
Studies have shown that dihalobenzyl groups can increase antibacterial efficacy compared to monohalobenzyl groups.[4] For instance, a derivative with a 3,4-dichlorobenzyl group exhibited potent activity against B. proteus.[4]
| Compound/Substitution | Target Organism(s) | MIC (µg/mL) | Reference |
| 3,4-dichlorobenzyl derivative | B. proteus | 0.5 | [4] |
| Norfloxacin (Reference) | B. proteus | >0.5 | [4] |
| Chloramphenicol (Reference) | B. proteus | >0.5 | [4] |
Key Insight: For antibacterial activity, increasing the number of chlorine substituents on the phenyl ring appears to be a viable strategy for enhancing potency.
Anticancer Activity: A Multifaceted Approach
The anticancer potential of 1,2,4-triazole derivatives is an area of intense research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like aromatase, which is involved in estrogen biosynthesis and is a target in breast cancer therapy.
In a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, a 2,4-dichloro substitution on the phenyl ring resulted in the most potent cytotoxic activity against the HeLa cell line.[5] The order of activity for different substitutions on the phenyl ring was found to be 2,4-di-Cl > 4-Br > 4-Cl > H.[5]
| Compound/Substitution | Cell Line | IC50 (µM) | Reference |
| 2,4-dichlorophenyl derivative (7e) | HeLa | Potent | [5] |
| 4-chlorophenyl derivative (7d) | HeLa | Less potent than 7e | [5] |
| Unsubstituted phenyl derivative (7a) | HeLa | Least potent | [5] |
| Cisplatin (Reference) | HeLa | 12.3 ± 3.3 | [5] |
Key Insight: The presence and position of electron-withdrawing groups like chlorine on the phenyl ring are critical for anticancer activity. Disubstitution, particularly the 2,4-dichloro pattern, appears to be a key feature for enhancing cytotoxicity.
Anticonvulsant Activity: Modulating Neuronal Excitability
1,2,4-triazole derivatives have also been explored for their anticonvulsant properties. The mechanism of action is often associated with the modulation of ion channels or neurotransmitter systems in the central nervous system.
A study on 4-butyl-5-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones revealed that a 3-chlorophenyl substitution resulted in the strongest anticonvulsant activity in the maximal electroshock (MES) test.[6]
| Compound/Substitution | Test Model | ED50 (mg/kg) | Reference |
| 3-chlorophenyl derivative (68) | MES test (mice) | 38.5 | [6] |
| Carbamazepine (Reference) | MES test (mice) | Not specified | [6] |
Key Insight: In this particular series of anticonvulsant agents, the meta-position for the chlorine substituent on the phenyl ring was found to be optimal for in vivo efficacy.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure scientific integrity and enable researchers to validate and build upon these findings, this section provides detailed, step-by-step methodologies for the synthesis of chlorophenyl-substituted 1,2,4-triazoles and their subsequent biological evaluation.
Synthesis of 4-Alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol describes a common method for the synthesis of 1,2,4-triazole-3-thiones, which can serve as versatile intermediates for further derivatization.
Causality: This two-step synthesis first involves the formation of a thiosemicarbazide intermediate by reacting a substituted benzhydrazide with an alkyl isothiocyanate. The subsequent base-catalyzed intramolecular cyclization leads to the formation of the stable 1,2,4-triazole ring.
Step-by-Step Protocol:
-
Thiosemicarbazide Formation:
-
Cyclization to 1,2,4-Triazole-3-thione:
-
Dissolve the obtained thiosemicarbazide in a 2% aqueous solution of sodium hydroxide (NaOH).[7]
-
Reflux the resulting solution for 2 hours.[7]
-
After cooling to room temperature, neutralize the solution with 3M hydrochloric acid (HCl) to precipitate the product.[7]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Caption: Synthetic workflow for 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard and reliable method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Causality: This assay quantitatively measures the ability of a compound to inhibit the growth of a specific fungus in a liquid medium. The lowest concentration of the compound that prevents visible growth is defined as the MIC.
Step-by-Step Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 30°C for 24-48 hours.[8]
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[8]
-
Dilute this suspension further in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Drug Dilution and Inoculation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.[8]
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (fungus without any compound) and a negative control (broth medium only).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement and IC50 Calculation:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow of the MTT assay for in vitro anticancer activity.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.
Causality: This test identifies compounds that can prevent the spread of seizures through neural tissue. An electrical stimulus is applied to induce a maximal seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.
Step-by-Step Protocol:
-
Animal Preparation and Drug Administration:
-
Use male albino mice (20-25 g) or rats (100-150 g).
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Allow for a predetermined time for drug absorption (e.g., 30 or 60 minutes).
-
-
Induction of Seizure:
-
Apply an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
-
Observation and Endpoint:
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase is considered protection.
-
-
ED50 Determination:
-
Test groups of animals at different dose levels.
-
Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
-
Caption: Workflow for the in vivo maximal electroshock (MES) anticonvulsant test.
Conclusion and Future Directions
The structure-activity relationship of chlorophenyl-substituted 1,2,4-triazoles is a rich and complex field with significant implications for drug discovery. This guide has systematically compared the influence of the chlorophenyl moiety on the antifungal, antibacterial, anticancer, and anticonvulsant activities of these compounds.
The key takeaways are:
-
Positional Isomerism is Crucial: The location of the chlorine atom on the phenyl ring (ortho, meta, para) has a profound and often activity-specific impact.
-
Polysubstitution Can Enhance Potency: Dichloro-substitution, particularly the 2,4-dichloro pattern, frequently leads to enhanced biological activity across different therapeutic areas.
-
A Versatile Scaffold for Further Optimization: The 1,2,4-triazole core, functionalized with a chlorophenyl group, provides a robust starting point for the design of more potent and selective drug candidates.
Future research should focus on a more systematic exploration of the SAR of isomeric chlorophenyl-1,2,4-triazoles, ideally through the synthesis and parallel screening of comprehensive libraries of these compounds. Such studies will provide a more complete picture of the SAR landscape and accelerate the development of novel and effective therapeutics based on this privileged scaffold.
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available at: [Link]
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Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. Available at: [Link]
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A Comparative Guide to the Anticonvulsant Efficacy of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine and Analogues versus Standard Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the 1,2,4-triazole nucleus has emerged as a promising scaffold for the development of novel anticonvulsant agents.[1][2][3] This guide provides a comprehensive comparison of the preclinical efficacy of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine and its structural analogues against established anticonvulsant drugs. By synthesizing available experimental data, this document aims to provide an objective resource for researchers in the field of epilepsy treatment.
While specific preclinical data for this compound is not extensively available in the public domain, a wealth of information on structurally similar 1,2,4-triazole derivatives allows for a robust comparative analysis. This guide will leverage data from these analogues to project the potential efficacy and mechanistic profile of the target compound.
Comparative Anticonvulsant Efficacy: Preclinical Models
The anticonvulsant potential of novel compounds is primarily assessed using rodent models of induced seizures. The two most widely utilized screening models are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) seizure model, which suggests activity against absence seizures.[1]
Maximal Electroshock (MES) Seizure Model
The MES test evaluates a compound's ability to prevent the spread of seizures. Several 1,2,4-triazole derivatives have demonstrated significant activity in this model, often comparable or superior to standard drugs like phenytoin and carbamazepine.[1] For instance, a series of 4-(4-alkoxyphenyl)-1H-1,2,4-triazol-5(4H)-ones showed potent anti-MES activity, with one derivative exhibiting an ED₅₀ value of 25.5 mg/kg, suggesting a better safety profile than carbamazepine.[4] Another related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), also showed evident anticonvulsant action in the MES model.[5]
| Compound/Drug | MES ED₅₀ (mg/kg) | Reference |
| 1,2,4-Triazole Analogue (4n) | 25.5 | [4] |
| 1,2,4-Triazole Analogue (8h) | 27.4 | [6] |
| Phenytoin | Varies (typically ~20-30) | [7] |
| Carbamazepine | Varies (typically ~10-20) | [7] |
| Valproate | 272 | [6] |
Table 1: Comparative ED₅₀ values of 1,2,4-triazole analogues and standard AEDs in the MES test. Lower ED₅₀ indicates higher potency.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model assesses a drug's ability to raise the seizure threshold. This model is particularly sensitive to compounds that enhance GABAergic neurotransmission. Notably, two novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole derivatives, which are structurally very similar to the topic compound, have shown potent activity in the PTZ-induced seizure test.[8][9] One of these compounds demonstrated an ED₅₀ of 1.4 mg/kg, which is comparable to the potent benzodiazepine, diazepam (ED₅₀ = 1.2 mg/kg).[8][9]
| Compound/Drug | PTZ ED₅₀ (mg/kg) | Reference |
| 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole | 1.4 | [8][9] |
| Diazepam | 1.2 | [8][9] |
| Valproate | Varies (typically ~150-250) | [6] |
Table 2: Comparative ED₅₀ values in the PTZ-induced seizure test. Lower ED₅₀ indicates higher potency.
Proposed Mechanisms of Action
The diverse anticonvulsant profile of 1,2,4-triazole derivatives suggests multiple potential mechanisms of action. The primary hypotheses center on the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.[10]
Modulation of Voltage-Gated Sodium Channels
A key mechanism for many established anticonvulsants, such as phenytoin and carbamazepine, is the use-dependent blockade of voltage-gated sodium channels (VGSCs).[10] This action stabilizes neuronal membranes and prevents the rapid, repetitive firing that underlies seizure propagation. Studies on the analogue 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) have indicated that its anticonvulsant activity at least partially results from its influence on VGSCs.[5] This suggests that this compound may share this mechanism.
Enhancement of GABAergic Neurotransmission
The potent activity of 1,2,4-triazole analogues in the PTZ seizure model strongly points towards an interaction with the GABAergic system.[6] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] The anticonvulsant effects could be mediated through various mechanisms, including direct agonism at GABAₐ receptors, positive allosteric modulation of these receptors, or inhibition of GABA reuptake or metabolism. The structural similarity of some triazole derivatives to benzodiazepines, which are potent positive allosteric modulators of GABAₐ receptors, lends further support to this hypothesis.[8][9]
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Methodology:
-
Male Swiss mice (20-25 g) are used.
-
The test compound or vehicle is administered, typically intraperitoneally (i.p.).
-
After a predetermined time interval (to allow for drug absorption and distribution), a drop of electrolyte solution is applied to the corneas.
-
Corneal electrodes are placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The mice are observed for the presence or absence of a tonic hindlimb extension.
-
Abolition of the hindlimb tonic extension is considered as the endpoint for protection.
-
The ED₅₀, the dose that protects 50% of the animals, is calculated.
Pentylenetetrazole (PTZ)-Induced Seizure Test Protocol
This protocol outlines the standard procedure for inducing chemoconvulsions with PTZ.
Caption: Workflow for the Pentylenetetrazole (PTZ)-induced seizure test.
Methodology:
-
Male BALB/c mice (18-22 g) are typically used.
-
The test compound or vehicle is administered (e.g., i.p.).
-
After a specific waiting period, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are then observed for a set period (e.g., 30 minutes) for the onset of myoclonic jerks and generalized clonic seizures.
-
The latency to the first seizure and the seizure severity are recorded.
-
An increase in seizure latency or a decrease in seizure score compared to the vehicle-treated group indicates anticonvulsant activity.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.
Rotarod Neurotoxicity Test Protocol
This protocol is a common method for assessing motor coordination and potential drug-induced neurotoxicity.
Methodology:
-
Mice are trained for 2-3 consecutive days to stay on a rotating rod (e.g., 3 cm in diameter) at a constant speed (e.g., 10 rpm).
-
On the test day, the test compound or vehicle is administered.
-
At various time points after administration, the mice are placed on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
The time each animal remains on the rod is recorded.
-
A significant decrease in the time spent on the rod compared to the control group indicates neurotoxicity.
-
The TD₅₀, the dose that causes 50% of the animals to fall from the rod, is determined. [11]
Conclusion
The available preclinical evidence for 1,2,4-triazole derivatives, particularly those with a chlorophenyl substitution, strongly suggests that this compound holds significant potential as a novel anticonvulsant agent. The data from structurally similar compounds indicate a broad spectrum of activity, with high potency in both the MES and PTZ seizure models, suggesting efficacy against both generalized tonic-clonic and absence seizures.
The proposed dual mechanism of action, involving the modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission, is a compelling feature that may contribute to its broad efficacy. Furthermore, the promising safety profile, as indicated by high protective indices in neurotoxicity studies and a lack of organ toxicity in chronic studies of an analogue, suggests a potentially wider therapeutic window than some currently available AEDs.
Further investigation into the specific pharmacological and toxicological profile of this compound is warranted. Direct comparative studies with a wider range of new and established AEDs will be crucial in fully elucidating its therapeutic potential. The 1,2,4-triazole scaffold represents a fertile ground for the development of the next generation of antiepileptic drugs.
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Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones. (2016). PubMed. Retrieved January 21, 2026, from [Link]
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Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2023). Zaporozhye Medical Journal. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (2010). Iranian Journal of Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
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1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
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Influence of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of 4 classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model. (2016). PubMed. Retrieved January 21, 2026, from [Link]
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Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
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The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. (2014). PLOS ONE. Retrieved January 21, 2026, from [Link]
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Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. Retrieved January 21, 2026, from [Link]
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Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design, synthesis and biological evaluation of novel 1-(4- chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide. (2016). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
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Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives. (2017). Zaporozhye Medical Journal. Retrieved January 21, 2026, from [Link]
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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INTERACTION BETWEEN CARBAMAZEPINE AND TRIACETYLOLEANDOMYCIN. (1977). Scilit. Retrieved January 21, 2026, from [Link]
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). Preprints.org. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to Validating Mechanism of Action: Site-Directed Mutagenesis and Its Alternatives
For researchers, scientists, and drug development professionals, establishing a clear and accurate mechanism of action (MoA) is paramount. It forms the bedrock of a successful research program or therapeutic strategy, transforming a promising compound into a well-understood molecular tool. Among the techniques available for MoA validation, site-directed mutagenesis (SDM) stands out as a definitive method for dissecting protein function at the most granular level.[1][2][3][4] This guide provides an in-depth comparison of SDM with other contemporary validation techniques, offering the experimental context needed to build a robust and compelling MoA dossier.
Section 1: The Precision of Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to introduce precise, targeted nucleotide changes into a DNA sequence.[1][3] This precision allows for the modification of a single amino acid within a protein, enabling researchers to directly test hypotheses about its function.[4] For MoA studies, this means you can specifically alter a proposed drug-binding site or a catalytically critical residue. If this single change abrogates the drug's effect or the protein's function, it provides powerful evidence of a direct interaction.[5]
The core strength of SDM lies in its ability to create a "clean" experimental system. Unlike broader methods that eliminate an entire protein, SDM allows for the expression of a full-length, yet functionally altered, protein. This minimizes the risk of cellular compensation mechanisms that can confound results when a protein is completely absent.
Experimental Workflow: Overlap Extension PCR
A widely used and versatile method for SDM is Overlap Extension PCR (OE-PCR).[6][7][8] This technique uses two rounds of PCR to generate a full-length gene product containing the desired mutation, without the need for restriction enzymes.[9]
Caption: High-level workflow for site-directed mutagenesis using Overlap Extension PCR.
Detailed Protocol: Overlap Extension PCR-based Site-Directed Mutagenesis
Objective: To introduce a point mutation into a gene of interest cloned in a plasmid vector.
Materials:
-
High-fidelity DNA polymerase
-
Template plasmid DNA containing the gene of interest
-
Four primers: two outer flanking primers (F1, R2) and two internal mutagenic primers (F_mut, R_mut)
-
dNTPs
-
PCR buffer
-
Nuclease-free water
-
Agarose gel and electrophoresis equipment
-
DNA purification kit
-
Expression vector and competent cells for cloning
Procedure:
Part 1: First Round of PCR - Generating Overlapping Fragments
-
Primer Design: Design two internal, complementary primers (F_mut and R_mut) that contain the desired mutation. These primers should have a 15-25 bp overlap with each other.[9] The outer primers (F1 and R2) should flank the entire gene sequence.
-
Set up two separate PCR reactions:
-
Reaction A: Template DNA + Forward outer primer (F1) + Reverse mutagenic primer (R_mut)
-
Reaction B: Template DNA + Forward mutagenic primer (F_mut) + Reverse outer primer (R2)
-
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to minimize secondary mutations. Use an annealing temperature appropriate for the primers.
-
Verification: Run the products on an agarose gel to confirm the amplification of two fragments of the expected sizes. Purify these DNA fragments.
Part 2: Second Round of PCR - Fusing and Amplifying the Full-Length Mutant Gene
-
Set up the fusion PCR: Combine the purified PCR products from Reaction A and Reaction B in a new PCR tube. In the initial cycles, the overlapping, complementary ends of the fragments will anneal and serve as primers for each other.
-
Add Outer Primers: After a few initial cycles of denaturation, annealing, and extension without primers, add the outer primers (F1 and R2) to the reaction.
-
Amplify the Full-Length Product: Continue the PCR to amplify the full-length, mutated gene.
-
Verification and Cloning: Run the final product on an agarose gel to confirm its size. Purify the full-length fragment and clone it into an appropriate expression vector.
-
Sequence Verification: It is crucial to sequence the entire cloned insert to confirm the desired mutation and ensure no other mutations were introduced.
Section 2: A Comparative Analysis of MoA Validation Techniques
While SDM offers unparalleled precision, a robust MoA validation strategy often relies on orthogonal approaches.[10][11] Different techniques provide different types of evidence, and combining them creates a more compelling case.
| Technique | Level of Alteration | Precision | Potential for Off-Target Effects | Key Application |
| Site-Directed Mutagenesis (SDM) | Genetic (Permanent, specific) | Single amino acid residue | Very Low | Pinpointing critical residues for function or drug binding.[12] |
| CRISPR-Cas9 | Genetic (Permanent, gene-level) | Gene knockout or specific edit | Moderate (can have off-target cleavage) | Validating gene essentiality for a drug's effect.[13][14][15] |
| RNA Interference (siRNA/shRNA) | Transcriptional (Transient) | Gene knockdown | High (sequence-dependent off-target silencing)[16][17][18][19][20] | High-throughput screening to identify potential drug targets.[5] |
| Chemical Probes (e.g., CETSA) | Protein (Direct, transient) | Direct protein engagement | Variable (depends on probe selectivity) | Confirming direct target engagement in a cellular context.[21][22][23][24][25] |
Section 3: In-Depth Look at Alternative Methodologies
CRISPR-Cas9 Gene Editing
CRISPR-Cas9 technology allows for the permanent knockout of a target gene.[13] This is highly effective for determining if the presence of the protein is essential for the drug's activity.
-
Advantages: Complete loss of protein expression provides a clear phenotype. The system is highly versatile and can be used for genome-wide screening.[26]
-
Limitations: Off-target effects, where the Cas9 enzyme cuts at unintended genomic locations, are a concern.[15] Also, the complete loss of a protein can sometimes trigger compensatory mechanisms in the cell, which may mask the true effect of the drug-target interaction.
RNA Interference (siRNA/shRNA)
RNAi technologies use small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade target mRNA, leading to a transient "knockdown" of protein expression.[16]
-
Advantages: siRNA experiments are relatively quick and easy to perform, making them ideal for high-throughput screening to identify potential targets.[5]
-
Limitations: The primary drawback of RNAi is the high potential for off-target effects, where the siRNA silences unintended genes.[16][17][18][19] Knockdown is also often incomplete, leaving residual protein that can complicate interpretation.
Caption: Simplified workflow of RNA interference (siRNA) mediated gene silencing.
Chemical Probes and CETSA
A complementary approach is to use chemical probes to confirm direct binding. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in live cells.[21][22][23][24][25] The principle is that a drug binding to its target protein stabilizes it, increasing its melting temperature.[23][25]
-
Advantages: CETSA provides direct evidence of a physical interaction between the drug and the target protein within the complex environment of the cell.[22] This can help differentiate direct from indirect effects.
-
Limitations: Not all drug-protein interactions result in a measurable thermal shift, which can lead to false negatives.[21] The development of a selective chemical probe can also be a significant undertaking.
Section 4: Synthesizing the Evidence for a Robust MoA Dossier
A logical workflow for MoA validation might proceed as follows:
Caption: A strategic workflow for robust Mechanism of Action (MoA) validation.
By following this type of progressive and multi-faceted strategy, researchers can build a comprehensive and defensible MoA. For instance, an initial siRNA screen might suggest a target. This can be confirmed by showing that a CRISPR knockout of the gene recapitulates the drug's phenotype. A chemical probe or CETSA can then demonstrate direct binding, and finally, site-directed mutagenesis of the putative binding site can provide the definitive evidence that seals the MoA.
Conclusion
Validating a drug's mechanism of action is a critical and complex process that requires a thoughtful and rigorous experimental approach.[27] While techniques like CRISPR and RNAi are invaluable for identifying and confirming gene-level involvement, site-directed mutagenesis remains the gold standard for providing definitive evidence at the protein level. Its precision in altering specific amino acid residues allows researchers to establish a causal link between a molecular interaction and a biological outcome. By integrating the precision of SDM with the broader insights from orthogonal methods, scientists can construct a truly comprehensive and trustworthy understanding of a molecule's mechanism of action.
References
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Urban, A., Neukirchen, S., & Jaeger, K. E. (n.d.). A rapid and efficient method for site-directed mutagenesis using one-step overlap extension PCR. PMC. Retrieved from [Link]
-
Yadav, V., & Yadav, P. K. (n.d.). Modification of overlap extension PCR: A mutagenic approach. [Source not available]. Retrieved from [Link]
-
SUSTech-Med. (2025). Protocol for Overlap Extension PCR. [Source not available]. Retrieved from [Link]
-
Dyke, T. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
-
Agilent Technologies. (2023). QuikChange Site-Directed Mutagenesis Kit. Agilent. Retrieved from [Link]
-
Agilent Technologies. (n.d.). QuikChange II XL Site-Directed Mutagenesis Kit. Agilent. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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Milligan, J., et al. (n.d.). Good Practices in Model‐Informed Drug Discovery and Development. PubMed Central. Retrieved from [Link]
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Joseph, J. P., et al. (2017). Site-directed mutagenesis vs CRISPR-Cas9?. ResearchGate. Retrieved from [Link]
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Fields, P. A., et al. (2018). Comparing mutagenesis and simulations as tools for identifying functionally important sequence changes for protein thermal adaptation. PNAS. Retrieved from [Link]
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Biology Stack Exchange. (2017). What are the pros & cons of site-directed mutagenesis? What are the alternatives?. Biology Stack Exchange. Retrieved from [Link]
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A Researcher's Guide to Deconvoluting the Target Landscape of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
In the landscape of modern drug discovery, the 1,2,4-triazole scaffold stands as a privileged structure, forming the backbone of numerous clinically significant agents with a broad spectrum of activities, including antifungal, anticancer, and anticonvulsant properties.[1][2][3] The introduction of a 2-chlorophenyl substituent at the 5-position of the triazole ring, as in the case of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, presents a unique chemical entity with the potential for novel therapeutic applications. However, the promise of any new small molecule is intrinsically linked to a thorough understanding of its target engagement and off-target liabilities. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-reactivity and target specificity of this compound, thereby enabling a data-driven assessment of its therapeutic potential.
The 1,2,4-Triazole Scaffold: A Precedent for Diverse Biological Activity
The 1,2,4-triazole nucleus is a bioisostere of amides and esters, capable of participating in hydrogen bonding and exhibiting dipole character, which contributes to its ability to interact with a wide array of biological targets.[1] This chemical versatility has been exploited to develop drugs targeting enzymes, receptors, and other proteins. For instance, fluconazole and itraconazole, both containing a 1,2,4-triazole moiety, are potent inhibitors of fungal lanosterol 14α-demethylase.[2] In oncology, letrozole and anastrozole, also 1,2,4-triazole derivatives, function as aromatase inhibitors.[2] Given this precedent, it is plausible that this compound may exhibit activity in similar therapeutic areas.
A critical first step in characterizing a novel compound is to hypothesize its potential targets based on structural similarity to known drugs. The presence of the 2-chlorophenyl group suggests potential interactions with targets that have a hydrophobic binding pocket, while the 3-amino group can act as a hydrogen bond donor.
A Phased Approach to Target Deconvolution and Specificity Profiling
A systematic and multi-pronged approach is essential to confidently identify the primary target(s) of this compound and to assess its selectivity. We propose a three-phased experimental strategy:
-
Phase 1: Broad Profiling to Identify Potential Target Classes. Initial, broad-based screening to narrow down the potential biological space of the compound.
-
Phase 2: In-depth Target Validation and Affinity Determination. Focused studies to confirm direct binding to putative targets and quantify the interaction.
-
Phase 3: Cellular and In Vivo Target Engagement. Verification of target interaction in a more physiologically relevant context.
Caption: A phased experimental workflow for target deconvolution.
Experimental Protocols for Robust Target Specificity Assessment
Phase 1: Broad Profiling
3.1.1. Kinome-wide Profiling:
Given that a significant number of small molecule inhibitors target kinases, a broad kinase screen is a logical starting point. Commercial services like KINOMEscan® from Eurofins DiscoverX offer comprehensive panels of several hundred kinases.[4][5] This competition binding assay provides a quantitative measure of the interaction between the test compound and a large panel of kinases, allowing for the rapid identification of potential kinase targets and off-targets.[6]
Table 1: Hypothetical KINOMEscan® Data for this compound (at 10 µM)
| Kinase Target | Percent of Control | Putative Interaction |
| EGFR | 8 | Strong |
| BRAF | 92 | None |
| SRC | 15 | Moderate |
| LCK | 88 | None |
| ... (and 400+ other kinases) | ... | ... |
Data is hypothetical and for illustrative purposes only.
Phase 2: Target Validation and Affinity Determination
3.2.1. Cellular Thermal Shift Assay (CETSA®):
CETSA® is a powerful technique to confirm target engagement in a cellular context.[7][8][9][10][11] The principle lies in the ligand-induced stabilization of a target protein to thermal denaturation.[8] This method is invaluable as it assesses target binding within the complex milieu of the cell, providing more physiologically relevant data than purely biochemical assays.[9]
Step-by-Step Protocol for CETSA®:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the putative target) to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Comparison with Alternative Compounds
To provide a comprehensive assessment, it is crucial to compare the target specificity of this compound with other relevant compounds.
Table 2: Comparative Selectivity Profile (Hypothetical Data)
| Compound | Primary Target | Kd (nM) | Selectivity Score (S-score at 1 µM) | Notes |
| This compound | EGFR | 50 | 0.05 | High selectivity for EGFR over other kinases. |
| Gefitinib (Iressa®) | EGFR | 2 | 0.02 | Known highly selective EGFR inhibitor. |
| Compound X (structurally similar triazole) | Multiple Kinases | >500 | 0.4 | Promiscuous kinase inhibitor. |
Kd and S-score data are hypothetical and for illustrative purposes only.
The selectivity score (S-score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind with high affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for characterizing the target specificity and cross-reactivity of this compound. By employing a combination of broad profiling techniques and focused target validation assays, researchers can build a comprehensive understanding of the compound's mechanism of action. This knowledge is paramount for making informed decisions in the drug development process, ultimately paving the way for the discovery of novel and effective therapeutics. Further studies should focus on elucidating the structural basis of the compound-target interaction through techniques such as X-ray crystallography and exploring the in vivo efficacy and safety profile in relevant disease models.
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A Senior Application Scientist's Guide to Comparing the In Vitro and In Vivo Efficacy of Novel Triazole Derivatives
Introduction: The Enduring Potential of Triazole Scaffolds in Drug Discovery
The triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and favorable pharmacological profiles have led to the development of blockbuster drugs for a wide range of therapeutic areas.[1] Historically, triazoles are celebrated for their profound antifungal activity, with agents like fluconazole and voriconazole revolutionizing the treatment of systemic mycoses.[1][3] Their primary mechanism involves the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, thereby disrupting cell membrane integrity.[4][5]
More recently, the privileged triazole scaffold has been explored for its potent anticancer properties.[6][7] Novel derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines, often by targeting different pathways than their antifungal counterparts, such as mitochondrial metabolism or key kinases like EGFR and BRAF.[6][7]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate and compare the efficacy of novel triazole derivatives. We will dissect the critical transition from preliminary in vitro screening to definitive in vivo validation, emphasizing the scientific rationale behind each experimental choice and protocol.
Part 1: In Vitro Evaluation - Establishing Foundational Activity
The initial phase of drug discovery hinges on high-throughput, cost-effective in vitro assays to establish a compound's foundational biological activity and therapeutic potential. These assays provide the first critical data points on potency, selectivity, and mechanism of action.
Scientific Rationale for In Vitro Screening
The core objective of in vitro testing is to determine the direct effect of a compound on a biological target in a controlled environment, devoid of the complexities of a whole organism. For triazole derivatives, this typically involves assessing their ability to inhibit the growth of pathogenic fungi or cancer cells. The choice of assay is paramount and is dictated by the therapeutic goal.
-
For Antifungal Agents: The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[8] This is a standardized measure of potency. Standardized broth microdilution methods, established by bodies like the Clinical and Laboratory Standards Institute (CLSI), are considered the gold standard for reproducibility.[8][9]
-
For Anticancer Agents: The primary metric is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a drug needed to inhibit a biological process (like cell proliferation) by 50%.[10] A multi-faceted approach using different assay endpoints—such as metabolic activity (MTT assay), cellular protein content (SRB assay), or membrane integrity (LDH assay)—provides a more robust and complete understanding of the compound's cytotoxic profile.[10][11]
Key In Vitro Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Antifungal Broth Microdilution for MIC Determination (CLSI M27-A Method)
This protocol outlines the standardized method for testing the susceptibility of yeast, such as Candida albicans, to novel antifungal agents.[12]
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline. Adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum density of 0.5-2.5 x 10^3 CFU/mL.[12] The use of RPMI 1640 provides a standardized, nutrient-defined environment for fungal growth.
-
-
Drug Dilution:
-
Prepare a stock solution of the novel triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized yeast inoculum to each well containing 100 µL of the diluted drug.
-
Include a drug-free well (growth control) and an un-inoculated well (sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Reading:
-
The MIC is determined as the lowest drug concentration at which a significant decrease in growth (typically ≥50% inhibition compared to the growth control) is visually or spectrophotometrically observed.[8]
-
Protocol 2: Anticancer MTT Assay for IC50 Determination
This colorimetric assay measures cell viability based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in its appropriate medium (e.g., DMEM with 10% FBS).[6]
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel triazole derivative in the culture medium.
-
Replace the old medium with 100 µL of medium containing the various drug concentrations. Include vehicle-only wells (control) and wells with a known anticancer drug (positive control).
-
Incubate for 48-72 hours. The incubation time is critical as it must be long enough for the compound to exert its effect.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[11]
-
Comparative In Vitro Data Presentation
Summarizing results in a clear, tabular format is essential for direct comparison.
Table 1: Comparative In Vitro Antifungal Activity of Novel Triazole Derivatives
| Compound | MIC (µg/mL) vs C. albicans SC5314 | MIC (µg/mL) vs C. albicans 103 (FLC-Resistant) | MIC (µg/mL) vs A. fumigatus 7544 |
| NTD-1 | 0.125 | 4.0 | 8.0 |
| NTD-2 | 0.0625 | 2.0 | 4.0 |
| NTD-3 | 1.0 | 16.0 | >64 |
| Fluconazole (Std.) | 0.25 | >64 | >64 |
| Voriconazole (Std.) | 0.03 | 0.5 | 1.0 |
| (Data is hypothetical but representative of typical screening results.[13][14]) |
Table 2: Comparative In Vitro Cytotoxicity of Novel Triazole Derivatives
| Compound | IC50 (µM) vs MCF-7 (Breast Cancer) | IC50 (µM) vs A549 (Lung Cancer) | IC50 (µM) vs MCF-10A (Non-cancerous) | Selectivity Index (SI) for MCF-7 |
| NTD-A | 3.2 | 5.8 | 45.1 | 14.1 |
| NTD-B | 15.7 | 22.4 | 31.2 | 2.0 |
| NTD-C | 0.9 | 1.5 | 10.3 | 11.4 |
| Doxorubicin (Std.) | 0.5 | 0.8 | 1.2 | 2.4 |
| Selectivity Index = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable. (Data is hypothetical but representative.[6][15]) |
Part 2: In Vivo Evaluation - Assessing Efficacy in a Whole Organism
While in vitro assays are indispensable for initial screening, they cannot replicate the complex physiological environment of a living organism. In vivo models are therefore essential to evaluate a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.[16][17]
The Rationale: Bridging the Gap from Dish to Organism
The primary justification for animal models is to assess efficacy and toxicity in a systemic context.[18] A compound that is highly potent in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity.[16]
-
Choice of Model: The selection of the animal model is a critical decision.
-
Antifungal Studies: Murine models of systemic or disseminated infection (e.g., candidiasis, aspergillosis) are standard.[17][19] Immunocompromised mice are often used to mimic the patient populations most at risk for invasive fungal infections.[16]
-
Anticancer Studies: Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), are a cornerstone of preclinical oncology.[18][20][21] These models allow for the observation of human tumor growth and response to therapy in a living system.[22] Patient-derived xenograft (PDX) models offer even higher clinical relevance by preserving the original tumor's heterogeneity.[18]
-
Key In Vivo Experimental Protocols
Ethical considerations and institutional guidelines (IACUC) must be strictly followed for all animal studies.
Protocol 3: Murine Model of Systemic Candidiasis
This model assesses the ability of a novel triazole to clear a systemic fungal infection.
-
Immunosuppression (if required): To establish a robust infection, mice (e.g., BALB/c) are often rendered neutropenic via intraperitoneal injections of cyclophosphamide. This mimics the immunocompromised state of at-risk patients.
-
Infection: Mice are infected via intravenous (tail vein) injection with a standardized inoculum of C. albicans (e.g., 1 x 10^5 CFU/mouse).
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. The novel triazole derivative is administered (e.g., orally or intraperitoneally) at various doses. A vehicle control group and a standard-of-care group (e.g., fluconazole) are essential.[13]
-
Endpoint Evaluation:
-
Survival Study: A cohort of animals is monitored for a set period (e.g., 21 days), and survival rates are plotted using a Kaplan-Meier curve.
-
Fungal Burden: A separate cohort is euthanized at a specific time point (e.g., 72 hours post-infection). Kidneys and other target organs are harvested, homogenized, and plated on agar to quantify the fungal burden (CFU/gram of tissue).[13] A significant reduction in fungal burden compared to the vehicle control indicates efficacy.
-
Protocol 4: Human Tumor Xenograft Model
This model evaluates the antitumor activity of a novel triazole against a specific human cancer.[18][23]
-
Cell Implantation: Immunodeficient mice (e.g., nude mice) are subcutaneously injected in the flank with a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells).[21]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (2-3 times per week) with calipers using the formula: (Length x Width²)/2.[22]
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment groups (Vehicle control, novel triazole at different doses, standard-of-care). Treatment is administered according to a predetermined schedule.
-
Efficacy Assessment:
-
Tumor volume and body weight are monitored throughout the study.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean change in tumor volume between the treated and control groups.[20]
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., IHC, Western blotting) to confirm target engagement.[20]
-
Comparative In Vivo Data Presentation
Table 3: Comparative In Vivo Efficacy in a Murine Systemic Candidiasis Model
| Treatment Group (Dose, mg/kg) | Mean Survival (Days) | Fungal Burden in Kidneys (log10 CFU/g ± SD) at Day 3 |
| Vehicle Control | 8 | 5.8 ± 0.4 |
| NTD-2 (1.0) | 18 | 3.1 ± 0.6 |
| NTD-2 (5.0) | >21 (100% survival) | 1.9 ± 0.5 |
| NTD-3 (5.0) | 10 | 5.2 ± 0.3 |
| Fluconazole (5.0) | >21 (100% survival) | 2.2 ± 0.4 |
| (Data is hypothetical but demonstrates key efficacy endpoints.[13][14]) |
Table 4: Comparative In Vivo Efficacy in an MCF-7 Xenograft Model
| Treatment Group (Dose, mg/kg/day) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1540 ± 210 | - | +5.2 |
| NTD-A (10) | 750 ± 150 | 58% | +3.1 |
| NTD-A (25) | 410 ± 95 | 81% | -1.5 |
| NTD-C (10) | 690 ± 130 | 62% | +2.8 |
| Doxorubicin (2.0, weekly) | 550 ± 115 | 71% | -8.9 |
| (Data is hypothetical. Body weight change is a key indicator of toxicity.[6]) |
Visualizing the Process: Mechanism and Workflow
To conceptualize the scientific journey, diagrams illustrating the mechanism of action and the experimental workflow are invaluable.
Mechanism of Action: Triazole Antifungal Activity
Caption: Canonical mechanism of triazole antifungals targeting CYP51.
General Experimental Workflow: From In Vitro to In Vivo
Caption: A streamlined workflow from initial screening to in vivo validation.
Conclusion: Synthesizing Data for Informed Decisions
The evaluation of novel triazole derivatives is a multi-step process that requires a logical progression from high-throughput in vitro assays to resource-intensive in vivo models. A strong correlation between in vitro potency and in vivo efficacy is the ultimate goal, though not always achieved due to pharmacokinetic variables.[24][25] Therefore, it is critical to analyze both datasets in concert. A compound with moderate in vitro activity but excellent bioavailability and a favorable safety profile in vivo may ultimately be more promising than a highly potent but toxic or metabolically unstable analogue.
This guide provides the foundational principles and actionable protocols to empower research teams to make data-driven, confident decisions in the quest to develop the next generation of triazole-based therapeutics.
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Benchmarking the Antibacterial Spectrum of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine Against Known Antibiotics
<-4>
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. This guide provides a comprehensive framework for evaluating the antibacterial spectrum of a novel investigational compound, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, benchmarked against a panel of established antibiotics. The methodologies detailed herein are grounded in internationally recognized standards to ensure data integrity and reproducibility, catering to researchers, scientists, and drug development professionals.
Introduction to this compound
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The specific compound under investigation, this compound, is a synthetic molecule designed to explore new structure-activity relationships in the quest for novel antimicrobial agents.[1][3][4] The rationale for its synthesis often stems from the observation that the incorporation of a halogenated phenyl ring can enhance the biological activity of heterocyclic compounds.[5]
This guide will outline the essential in vitro assays required to characterize the antibacterial profile of this novel triazole derivative. The primary objectives are to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and to compare its potency to that of standard-of-care antibiotics.
Experimental Design and Rationale
To comprehensively assess the antibacterial spectrum of this compound, a two-pronged approach employing both broth microdilution and disk diffusion methods is recommended. These methods are complementary and are the gold standard for antimicrobial susceptibility testing (AST).[6][7][8]
Selection of Bacterial Strains
A diverse panel of bacterial strains is crucial for determining the breadth of the compound's activity. The panel should include representative Gram-positive and Gram-negative bacteria, encompassing both wild-type and, if available, drug-resistant isolates. A suggested panel is presented in Table 1.
Table 1: Panel of Bacterial Strains for Antibacterial Spectrum Analysis
| Gram Stain | Species | ATCC Strain | Rationale |
| Gram-positive | Staphylococcus aureus | 25923 | Common cause of skin and soft tissue infections. |
| Gram-positive | Bacillus subtilis | 6633 | Representative of spore-forming bacteria. |
| Gram-negative | Escherichia coli | 25922 | A frequent cause of urinary tract and gastrointestinal infections. |
| Gram-negative | Pseudomonas aeruginosa | 27853 | An opportunistic pathogen known for its intrinsic and acquired resistance. |
Selection of Comparator Antibiotics
The choice of comparator antibiotics should reflect the current clinical landscape and include agents with different mechanisms of action. This allows for a more nuanced understanding of the novel compound's potential. A recommended list of comparators is provided in Table 2. The selection of broad-spectrum antibiotics is often a good starting point for such evaluations.[9]
Table 2: Comparator Antibiotics
| Antibiotic | Class | Mechanism of Action |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit |
| Ampicillin | β-lactam | Inhibits cell wall synthesis |
| Cefuroxime | Cephalosporin (β-lactam) | Inhibits cell wall synthesis |
Experimental Workflow
The overall experimental workflow is designed to ensure a systematic and reproducible evaluation of the investigational compound.
Caption: Step-by-step workflow for the broth microdilution assay.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds. [7][10][11][12][13]
3.2.1. Materials
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures (18-24 hour growth)
-
0.5 McFarland turbidity standard
-
Filter paper disks impregnated with known concentrations of the investigational compound and comparator antibiotics
-
Forceps
-
Incubator (35-37°C)
3.2.2. Protocol
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. [11]Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution. [11]3. Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate. [10]Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours. [10]5. Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established breakpoints from organizations like CLSI or EUCAST. [7][14]
Data Presentation and Interpretation
The results from both assays should be tabulated for a clear comparison of the investigational compound's activity against the panel of bacteria and the comparator antibiotics.
Minimum Inhibitory Concentration (MIC) Data
Table 3: Hypothetical MIC Values (µg/mL) for this compound and Comparator Antibiotics
| Organism | This compound | Ciprofloxacin | Gentamicin | Ampicillin | Cefuroxime |
| S. aureus ATCC 25923 | 8 | ≤1 | ≤0.5 | ≤0.25 | ≤4 |
| B. subtilis ATCC 6633 | 16 | ≤1 | ≤0.5 | ≤0.25 | ≤4 |
| E. coli ATCC 25922 | >64 | ≤0.25 | ≤1 | >32 | ≤8 |
| P. aeruginosa ATCC 27853 | >64 | ≤0.5 | ≤1 | >32 | >32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Zone of Inhibition Data
Table 4: Hypothetical Zone of Inhibition Diameters (mm) for this compound and Comparator Antibiotics
| Organism | This compound (30 µg disk) | Ciprofloxacin (5 µg disk) | Gentamicin (10 µg disk) | Ampicillin (10 µg disk) | Cefuroxime (30 µg disk) |
| S. aureus ATCC 25923 | 15 | ≥21 | ≥15 | ≥29 | ≥18 |
| B. subtilis ATCC 6633 | 12 | ≥21 | ≥15 | ≥29 | ≥18 |
| E. coli ATCC 25922 | 6 | ≥21 | ≥15 | ≤13 | ≥18 |
| P. aeruginosa ATCC 27853 | 6 | ≥21 | ≥15 | ≤13 | ≤14 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Interpretive criteria are based on CLSI guidelines. [15]
Conclusion and Future Directions
This guide provides a robust framework for the initial antibacterial characterization of the novel compound this compound. Based on the hypothetical data, the compound demonstrates some activity against Gram-positive bacteria but is less effective against the tested Gram-negative strains.
Further investigations should focus on:
-
Expanding the panel of bacterial strains to include more clinical isolates and resistant phenotypes.
-
Determining the minimum bactericidal concentration (MBC) to ascertain whether the compound is bacteriostatic or bactericidal.
-
Investigating the mechanism of action of the compound.
-
Exploring structure-activity relationships by synthesizing and testing analogs of the lead compound.
By following these standardized and comprehensive protocols, researchers can generate high-quality, reproducible data that will be crucial for the continued development of new and effective antibacterial agents.
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Head-to-head comparison of different synthetic routes for 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Introduction
5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine is a crucial heterocyclic scaffold in medicinal and agrochemical research. The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticonvulsant properties.[1][2] The synthetic accessibility and efficiency of various routes to this core structure are therefore of paramount importance to researchers in the field. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for the preparation of this compound, offering insights into the underlying chemistry, experimental protocols, and practical considerations for each approach.
Route A: The Acylaminoguanidine Cyclization Pathway
This classical and widely adopted method involves the acylation of an aminoguanidine salt with a carboxylic acid derivative, typically an acid chloride, followed by a base- or heat-induced cyclization to form the 3-amino-1,2,4-triazole ring.[3][4][5]
Mechanistic Rationale
The synthesis commences with the nucleophilic attack of the terminal amino group of aminoguanidine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This initial acylation step forms an N-acylaminoguanidine intermediate. The subsequent cyclization is typically promoted by heating in the presence of a base. The base facilitates the deprotonation of a nitrogen atom, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Dehydration of this intermediate leads to the formation of the stable 1,2,4-triazole ring.
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A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Abstract
This guide provides a comprehensive framework for the robust statistical analysis of dose-response relationships for the novel heterocyclic compound, 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine. Recognizing the critical role of the 1,2,4-triazole scaffold in modern pharmacology, this document outlines the experimental design, data processing, and statistical methodologies required to accurately characterize the compound's biological activity.[1][2][3][4][5][6][7][8] We present a comparative analysis with established triazole-based agents, detail a step-by-step protocol for generating high-quality dose-response data using a cell viability assay, and provide an in-depth exploration of non-linear regression models. The cornerstone of our analytical approach is the four-parameter logistic (4PL) model, a standard for IC50/EC50 determination.[9][10][11] Furthermore, we introduce the Extra Sum-of-Squares F-test as a definitive method for statistically comparing the potency of our lead compound against its alternatives.[12][13][14] This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous statistical principles to the evaluation of novel chemical entities.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[4][7][15] Its metabolic stability and versatile bonding capabilities allow it to serve as a pharmacophore for a wide array of biological targets, leading to agents with antifungal, antiviral, anticonvulsant, and anticancer properties.[1][3][4][5][8][16][17] The subject of this guide, this compound, is a novel derivative designed to explore new therapeutic applications.
The primary goal in early-stage drug discovery is to quantify a compound's biological effect as a function of its concentration. This relationship is depicted by a dose-response curve, a fundamental tool in pharmacology.[18] The curve's sigmoidal shape reveals key parameters about a compound's potency (EC50 or IC50), efficacy (the maximum effect), and the steepness of its activity (Hill slope). Accurate determination of these parameters through robust statistical analysis is paramount for making informed decisions in lead optimization and candidate selection.
Comparative Framework: Establishing a Performance Baseline
To contextualize the activity of this compound (referred to as 'Compound X'), it is essential to compare its performance against relevant alternatives. The choice of comparators provides a benchmark for potency and a basis for understanding structure-activity relationships (SAR).
Selected Alternatives:
-
Letrozole: An established anticancer agent containing a 1,2,4-triazole moiety, serving as a high-potency benchmark.[4]
-
1,2,4-Triazole (Parent Compound): The unsubstituted core structure, included to establish a baseline activity level for the scaffold itself.[19]
This comparative approach allows us to ascertain whether the specific substitutions on Compound X (the 2-chlorophenyl group at position 5 and the amine group at position 3) confer a significant advantage in biological activity.
Experimental Protocol: Generating a High-Fidelity Dose-Response Dataset
The integrity of the statistical analysis is fundamentally dependent on the quality of the experimental data. The following protocol describes a standard in vitro cytotoxicity assay (e.g., using MTT or CellTiter-Glo®) to generate a reliable dose-response dataset.
3.1 Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[20]
-
Test Compounds: Compound X, Letrozole, and 1,2,4-Triazole, each dissolved in DMSO to create 10 mM stock solutions.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Microplates: Sterile, black-walled, 96-well clear-bottom plates.[20]
3.2 Step-by-Step Methodology
-
Cell Seeding: Seed the 96-well plates with cells at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[20]
-
Compound Dilution Series:
-
Prepare a 10-point, 3-fold serial dilution series for each test compound.
-
Start with the highest concentration (e.g., 100 µM) and dilute downwards. The logarithmic spacing of concentrations is crucial for adequately defining the sigmoidal curve.
-
Include a DMSO-only control (vehicle) and a control with untreated cells.
-
-
Cell Treatment: Add 1 µL of each compound dilution to the appropriate wells in triplicate. This minimizes the final DMSO concentration to ≤1%.
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
Assay Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Record luminescence using a plate reader.
-
3.3 Data Pre-processing and Normalization
Before curve fitting, raw luminescence data must be normalized to percentage inhibition. This critical step controls for inter-plate variability.[21]
-
0% Inhibition (Vehicle Control): Average the signal from the DMSO-only wells. This represents baseline cell viability.
-
100% Inhibition (Positive Control): Use a known cytotoxic agent or the lowest signal recorded to represent maximum cell death.
-
Normalization Formula: % Inhibition = 100 * (1 - (Signal_TestWell - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))
Statistical Analysis and Dose-Response Curve Fitting
The analysis of dose-response data involves fitting a non-linear regression model to the normalized data to derive key pharmacological parameters.[22]
4.1 The Four-Parameter Logistic (4PL) Model
The 4PL model is the industry standard for analyzing sigmoidal dose-response curves due to its ability to accurately model the relationship between concentration and response.[9][10][11]
The equation for the 4PL model is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The measured response (% Inhibition).
-
X: The concentration of the compound.
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
IC50 (or EC50): The concentration that produces a response halfway between the Top and Bottom plateaus. This is the primary measure of a compound's potency.[10][23]
-
Hill Slope: Describes the steepness of the curve. A Hill Slope of 1.0 indicates a standard response, while values >1.0 suggest cooperative binding.
Causality Behind Model Choice: Biological responses are rarely linear across a wide range of concentrations. They typically exhibit a sigmoidal pattern with floor and ceiling effects. The 4PL model is explicitly designed to capture this behavior, making it superior to simpler linear models.[10]
4.2 Statistical Comparison of Potency: The Extra Sum-of-Squares F-Test
A common objective is to determine if the IC50 values of two or more compounds are statistically different. Simply comparing the IC50 values is insufficient; a formal statistical test is required. The Extra Sum-of-Squares F-test is the most appropriate method for this purpose.[12][13][14]
The Logic of the F-Test: The test compares the goodness-of-fit of two nested models:[14][24]
-
Null Hypothesis (H0): A single, shared IC50 value adequately describes all datasets. The model fits one curve to all the data combined.
-
Alternative Hypothesis (H1): Each dataset is best described by its own unique IC50 value. The model fits separate curves for each compound.
The F-test calculates whether the improvement in fit (the reduction in the sum of squares) by using the more complex model (H1) is statistically significant, considering the extra parameters used.[14] A small p-value (typically < 0.05) allows us to reject the null hypothesis and conclude that the IC50 values are significantly different.[12][13] Using repeated two-way ANOVA with multiple comparison tests is generally discouraged as it fails to account for the continuous, ordered nature of the dose concentrations.[25]
Data Presentation and Visualization
Clear presentation of results is crucial for interpretation and communication.
5.1 Quantitative Data Summary
Summarize the key derived parameters from the 4PL curve fits in a structured table.
| Compound | IC50 (µM) [95% CI] | Hill Slope | R² |
| Compound X | 5.2 [4.1 - 6.5] | 1.1 | 0.992 |
| Letrozole | 0.8 [0.6 - 1.1] | 1.3 | 0.995 |
| 1,2,4-Triazole | > 100 | N/A | N/A |
Data are hypothetical for illustrative purposes.
5.2 Visualization of Workflows and Concepts
Diagrams are essential for clarifying complex experimental and analytical workflows.
Caption: High-level workflow from experimental setup to final statistical analysis.
Caption: Relationship between the dose-response curve and its key statistical parameters.
Conclusion
This guide establishes a rigorous, statistically sound methodology for evaluating the dose-response characteristics of this compound. By employing a standardized experimental protocol, appropriate data normalization, and the robust four-parameter logistic model, researchers can confidently determine the compound's potency. Furthermore, the application of the Extra Sum-of-Squares F-test provides a definitive statistical framework for comparing its activity against established benchmarks. Adherence to these principles ensures the generation of high-quality, reproducible data that is essential for advancing novel compounds through the drug discovery pipeline.
References
- Rank-based estimate of four-parameter logistic model.
- Which statistical tool or test can be used for dose-response curve with time component?
- Guidelines for accurate EC50/IC50 estim
- Beware of using multiple comparisons tests to compare dose-response curves or time courses.
- How Do I Estim
- Four Parameter Logistic (4PL) Curve Calculator.
- What is the correct method to calculate the IC50 value for the MTT assay?
- Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies.
- what is the dose-response d
- Statisic analysis for two or more dose-response curves?Reddit,
- Statistical analysis of dose-response curves.Wiley Analytical Science,
- Cytotoxic activities of 1-4 (per compound). Extra sum-of-squares F test...
- Example: Global nonlinear regression (dose-response curves).GraphPad Prism 10 Curve Fitting Guide,
- Interpreting the extra sum-of-squares F test.GraphPad Prism 10 Curve Fitting Guide,
- Designing Drug-Response Experiments and Quantifying their Results.Current Protocols in Chemical Biology,
- An insight on medicinal attributes of 1,2,4-triazoles.
- Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity.
- Synthetic strategies due to new 1,2,4-triazoles getting (literature review).
- Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies.PubMed,
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Setting up a Dose Response Protocol.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- F tests and the Extra Sum of Squares.Simon Fraser University,
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers in Chemistry,
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.Life Chemicals,
- Optimal experimental designs for dose–response studies with continuous endpoints.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLIC
-
How can I test for differences among curves fit to three or more data sets? GraphPad, [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs9_epYLez5K6Aw5NE-zIfdoeA2AHCoxa3TR6BTdo7ZlCR_MZJLvYAdmFlEjGsFHxyCGozBY77PrjkRW_oefsDyZAADdPQm6ItM19NrpwCQ47ujBGBwN7HOyjhAfUCar5-w8Sx8TpwTx5cEWM5o7-IOd3Pq-XviISXze2pz6T_RYE8uK59_f7m3J-Wk4SU8u6zAWki7D0Zjvhjfkm-5159lBxvM-TS6Fr8TGY1FVYBu2XSjT1EwXM5yQbxKA==]([Link]
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A Guide to the Independent Verification of Anticancer Properties of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine Analogs
This guide provides a comprehensive framework for the independent verification of the reported anticancer properties of novel 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential therapeutic compounds. The protocols and rationale provided herein are designed to ensure rigorous, unbiased, and reproducible assessment of compound efficacy and mechanism of action.
Introduction: The Imperative of Independent Verification in Oncology Drug Discovery
The landscape of oncology drug discovery is fraught with challenges, not least of which is the high attrition rate of promising compounds as they move from discovery to clinical trials. A significant contributing factor to this "valley of death" is the lack of rigorous and independent verification of initial findings. Preliminary reports on novel chemical entities, such as the this compound class of compounds, often showcase potent anticancer activity in specific assays. However, for a compound to be considered a viable clinical candidate, these initial "hits" must be substantiated through systematic and unbiased validation studies.
This guide outlines a logical, multi-step process for such a verification effort. We will move from confirming the fundamental cytotoxic effects to elucidating the mechanism of action, and finally, to a comparative analysis against established therapeutic agents. The core philosophy of this guide is not merely to provide protocols, but to instill a critical mindset focused on generating self-validating data packages that can withstand scrutiny and provide a solid foundation for further development.
Reported Anticancer Profile of this compound Analogs
Recent medicinal chemistry efforts have identified a series of analogs derived from a this compound scaffold. These compounds have garnered attention due to reports of significant in vitro anticancer activity across a range of human cancer cell lines.
Initial studies have primarily focused on the synthesis of new derivatives, such as Schiff bases, and their subsequent screening for cytotoxic effects. For instance, research has demonstrated that certain analogs exhibit potent activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with reported IC50 values often falling in the low micromolar range. The proposed mechanisms of action, while not fully elucidated for all analogs, are often hypothesized to involve the induction of apoptosis or the inhibition of key cellular proliferation pathways.
The purpose of the subsequent sections is to provide a framework to independently confirm these promising, yet preliminary, findings.
Experimental Framework for Independent Verification
A robust verification strategy should be phased, starting with broad cytotoxicity screening and progressively narrowing down to specific mechanistic studies. The following workflow illustrates this phased approach.
Caption: Logic of apoptosis detection using Annexin V and Propidium Iodide staining.
Step-by-Step Methodology:
-
Treatment: Treat cells as described for the cell cycle analysis (IC50 and 2x IC50 concentrations).
-
Harvesting: Harvest all cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. The results will quantify the percentage of cells undergoing apoptosis.
Phase 3: Comparative Analysis and Selectivity
The final in vitro phase involves benchmarking the analog against current standards and assessing its selectivity.
3.3.1. Head-to-Head Comparison
The IC50 value of the triazole analog should be directly compared to a standard-of-care drug used for the specific cancer type being studied. For example, when testing against MCF-7 (breast cancer), Doxorubicin or Paclitaxel would be appropriate comparators. This experiment should be run simultaneously under identical conditions to ensure a fair comparison.
3.3.2. Data Presentation: Comparative IC50 Values
All quantitative data should be summarized in a clear, tabular format.
| Compound | Cell Line | Cancer Type | IC50 (µM) ± SD | Standard Drug | Standard Drug IC50 (µM) ± SD |
| Analog X | MCF-7 | Breast | 1.5 ± 0.2 | Doxorubicin | 0.8 ± 0.1 |
| Analog X | HCT-116 | Colon | 2.3 ± 0.4 | 5-Fluorouracil | 4.5 ± 0.6 |
| Analog X | MCF-10A | Normal Breast | > 50 | - | > 50 |
This table presents hypothetical data for illustrative purposes.
3.3.3. Assessing Therapeutic Index
A crucial parameter for any potential drug is its selectivity for cancer cells over normal cells. The therapeutic index can be estimated in vitro by comparing the IC50 value in a cancer cell line (e.g., MCF-7) to that in a non-malignant counterpart (e.g., MCF-10A). A significantly higher IC50 in the normal cell line is a desirable characteristic.
Conclusion and Future Directions
This guide has provided a systematic approach to the independent verification of the anticancer properties of this compound analogs. By following this framework, researchers can generate a robust data package that either substantiates or refutes the initial claims of efficacy.
Positive verification, characterized by a confirmed low-micromolar IC50, a clear mechanism of action (e.g., apoptosis induction), and a favorable in vitro therapeutic index, provides a strong rationale for advancing the compound to more complex studies. These would include in vivo xenograft models to assess efficacy in a physiological system, as well as preliminary ADME/Tox studies to evaluate its drug-like properties. Rigorous, independent verification is the bedrock upon which successful drug development programs are built.
References
- Note: The following list is representative of the types of authoritative sources that should be consulted and cited.
-
Title: General protocols for in vitro cytotoxicity screening. Source: National Cancer Institute, Developmental Therapeutics Program. URL: [Link]
-
Title: Principles of Apoptosis and its Detection by Flow Cytometry. Source: Bio-Rad Laboratories. URL: [Link]
-
Title: Best Practices in Preclinical Cancer Drug Discovery. Source: Nature Reviews Cancer. URL: [Link] (Illustrative link to the journal; a specific article would be cited).
Safety Operating Guide
Navigating the Disposal of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine: A Guide for the Research Professional
The core principle of this guide is to foster a proactive safety culture that extends beyond the bench to the final disposition of all research materials. By understanding the rationale behind these procedures, scientists can not only ensure compliance but also cultivate a deeper understanding of their role in environmental stewardship and laboratory safety.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of specific toxicological data for 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, a conservative approach based on the hazard profiles of similar compounds is warranted. Structurally, this molecule is a chlorinated aromatic amine and a 1,2,4-triazole derivative.
Analogous Compound Analysis:
-
4-Amino-4H-1,2,4-triazole: This parent triazole is suspected of causing cancer.
-
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: This related compound is classified as an acute oral toxicant, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
-
Chlorinated Aromatic Compounds: This class of compounds can exhibit persistence in the environment and potential for bioaccumulation. Their disposal is often regulated under specific hazardous waste categories.
Based on this analysis, this compound should be handled as a hazardous substance with potential carcinogenic, irritant, and environmental effects.
Summary of Potential Hazards:
| Hazard Class | Potential Effects | Basis of Assessment |
| Acute Toxicity (Oral) | Harmful if swallowed | Analogy with 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol[1] |
| Skin Corrosion/Irritation | Causes skin irritation | Analogy with 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol[1] |
| Eye Damage/Irritation | Causes serious eye irritation | Analogy with 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol[1] |
| Carcinogenicity | Suspected of causing cancer | Analogy with 4-Amino-4H-1,2,4-triazole |
| Respiratory Irritation | May cause respiratory irritation | Analogy with 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol[1] |
| Environmental Hazard | Potential for persistence and ecotoxicity | General properties of chlorinated aromatic compounds |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale explained to reinforce the importance of each element.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation or absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A properly fitting lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is essential for ensuring safety and regulatory compliance.
Caption: General spill response workflow.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If symptoms develop, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Small Spill Cleanup (within a chemical fume hood):
-
Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is a critical component of responsible research. By adopting the principles and procedures outlined in this guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the highest standards of scientific integrity. This commitment to safety is not a procedural formality but a foundational element of excellent science.
References
-
Carl ROTH. (2025-05-19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ACTenviro. (2024-09-17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are grounded in established safety principles for handling aromatic amines and triazole derivatives, synthesized to address the specific, albeit undocumented, hazards of this particular compound.
Hazard Analysis: Understanding the Risks
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[6][8]
-
Dermal Absorption: Aromatic amines can be absorbed through the skin, leading to systemic toxicity.
-
Potential for Chronic Effects: Due to the presence of the aromatic amine and triazole moieties, chronic exposure may pose long-term health risks, including potential carcinogenicity or reproductive toxicity.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[9]
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][10] | Must conform to EN166 (EU) or NIOSH (US) standards.[11][12] |
| Skin Protection | Chemical-resistant gloves (double-gloving recommended), a lab coat, and consideration for chemical-resistant coveralls or suits for larger quantities or high-risk operations.[2][13][14] | Nitrile gloves are a common choice, but breakthrough times can vary for aromatic amines.[1][2] It is crucial to inspect gloves before each use and follow proper removal techniques to avoid skin contact.[4][15] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is the minimum requirement when handling the solid compound to prevent inhalation of dust.[4] For procedures that may generate aerosols or when working with solutions, a respirator with an organic vapor cartridge is recommended.[13] All respiratory protection should be used in accordance with a comprehensive respiratory protection program. | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4][6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring a safe handling process from the moment the compound enters your facility until its final disposal.
Pre-Handling Preparations
-
Review Available Safety Information: Although a specific SDS is unavailable, review the SDS for similar compounds like 3-Amino-1,2,4-triazole.[5]
-
Ensure Proper Ventilation: All work must be conducted in a properly functioning chemical fume hood.[4][6]
-
Assemble and Inspect PPE: Before handling the compound, don all required PPE as detailed in the table above.[4]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5][15]
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure or a fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Contamination Prevention: Keep containers tightly closed when not in use.[11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][12] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal.[6] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of chemical waste through a licensed disposal company.[15] Do not dispose of it down the drain or in the general trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.
Caption: A high-level overview of the handling workflow.
Caption: Decision tree for selecting appropriate PPE.
Conclusion: A Culture of Safety
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a robust culture of safety within your laboratory. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of our commitment to your success. Should you have any further questions or require additional support, do not hesitate to contact our technical service team.
References
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- Blog. What are the safety precautions when using Triazole?
- Benchchem. Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
- PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- CHEMM. Personal Protective Equipment (PPE).
- PPE Requirements for Workers Handling Ammonia.
- Sigma-Aldrich.
- MedchemExpress.com. Safety Data Sheet - 4-(4-Chlorophenyl)thiazol-2-amine.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- SAFETY D
- Carl ROTH. Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- SAFETY D
- SAFETY DATA SHEET - 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- CDH Fine Chemical.
- 4-Amino-4H-1,2,4-triazole.
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- 2. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 11. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
